GPR40 agonist 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H40ClN3O6 |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
2-[(2S,3S,4R)-1-[4-[(3R,4R)-1-(5-chloro-2-methoxy-4-pyridinyl)-3-methylpiperidin-4-yl]oxyphenyl]-4-(3-methoxypropoxy)-3-methylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C29H40ClN3O6/c1-19-17-32(25-14-28(37-4)31-16-23(25)30)11-10-26(19)39-22-8-6-21(7-9-22)33-18-27(38-13-5-12-36-3)20(2)24(33)15-29(34)35/h6-9,14,16,19-20,24,26-27H,5,10-13,15,17-18H2,1-4H3,(H,34,35)/t19-,20+,24+,26-,27+/m1/s1 |
InChI Key |
CEBGUURUAFCIGS-UAVGYUILSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1OC2=CC=C(C=C2)N3C[C@@H]([C@H]([C@@H]3CC(=O)O)C)OCCCOC)C4=CC(=NC=C4Cl)OC |
Canonical SMILES |
CC1CN(CCC1OC2=CC=C(C=C2)N3CC(C(C3CC(=O)O)C)OCCCOC)C4=CC(=NC=C4Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
GPR40 agonist 7 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1] This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2] Its endogenous ligands are medium and long-chain free fatty acids (FFAs), which play a role in modulating insulin secretion.[1]
Synthetic GPR40 agonists are designed to mimic the effects of these endogenous ligands, potentiating glucose-stimulated insulin secretion (GSIS).[3] A key advantage of this mechanism is its glucose-dependent nature, which significantly reduces the risk of hypoglycemia, a common side effect of many traditional anti-diabetic therapies.[4] This guide elucidates the core mechanisms of action of GPR40 agonists, including the canonical Gαq signaling pathway, the concept of biased agonism involving Gαs signaling, and the associated experimental protocols used for their characterization.
Core Mechanism of Action: Gαq Signaling in Pancreatic β-Cells
The primary mechanism through which GPR40 agonists enhance insulin secretion is the activation of the Gαq signaling cascade within pancreatic β-cells. This pathway is crucial for the potentiation of insulin release in the presence of elevated glucose levels.
Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein subunit, Gαq/11. Activated Gαq stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. This initial Ca²⁺ release, combined with the depolarization of the plasma membrane in the presence of high glucose, leads to the opening of voltage-gated Ca²⁺ channels and a further influx of extracellular Ca²⁺. The resulting elevation in intracellular Ca²⁺ concentration is a critical signal for the exocytosis of insulin-containing granules, thus augmenting insulin secretion.
Biased Agonism and the Incretin Effect: Gαs Signaling
While the Gαq pathway is the canonical signaling route, research has revealed that certain synthetic GPR40 agonists can exhibit biased agonism. This means they preferentially activate a subset of the receptor's downstream signaling pathways. Specifically, some agonists, often referred to as "Gq+Gs" agonists or AgoPAMs (Agonist also capable of acting as Positive Allosteric Modulators), can also activate the Gαs signaling pathway.
This Gαs activation is particularly prominent in enteroendocrine L-cells and K-cells in the gut. Activation of the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels in these cells potentate the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
These incretins then enter the circulation and act on their respective receptors on pancreatic β-cells, further amplifying glucose-dependent insulin secretion. This indirect mechanism, known as the "incretin effect," contributes significantly to the overall glucose-lowering efficacy of Gq+Gs GPR40 agonists. Moreover, GLP-1 has additional beneficial effects, including suppressing glucagon release, slowing gastric emptying, and promoting satiety, which can lead to weight reduction.
Data Presentation: Comparative Potency of GPR40 Agonists
The distinction between GPR40 agonists is often quantified by their half-maximal effective concentration (EC₅₀) for activating the Gαq and Gαs pathways. "Gq-only" agonists show potency in Gαq-mediated assays (e.g., calcium mobilization or IP1 accumulation) but have little to no activity in Gαs-mediated assays (e.g., cAMP accumulation). In contrast, "Gq+Gs" agonists are active in both.
Table 1: In Vitro Potency of GPR40 Agonists on Gαq Pathway Activation
| Agonist | Assay Type | Cell Line | EC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| TAK-875 | Calcium Mobilization | hGPR40-CHO | 72 | |
| Cpd-A | Calcium Mobilization | hGPR40-CHO | 1,585 | |
| Cpd-B | Calcium Mobilization | hGPR40-CHO | 37 | |
| ZYDG2 | Calcium Mobilization | Cell-based | 17 | |
| ZYDG2 | IP1 Accumulation | Cell-based | 41 |
| α-Linolenic Acid | Calcium Mobilization | hGPR40-CHO | 7,800 | |
Table 2: Comparative In Vitro Potency of GPR40 Agonists on Gαq vs. Gαs Pathways
| Agonist | G-protein Selectivity | IP1 Accumulation (Gαq) EC₅₀ (nM) | cAMP Accumulation (Gαs) EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| TAK-875 | Gq-only | 13 | >10,000 | |
| AMG 837 | Gq-only | 100 | >10,000 | |
| AM-1638 | Gq + Gs | 23 | 110 | |
| AM-5262 | Gq + Gs | 1,100 | 1,200 |
| α-Linolenic Acid | Gq-only | 4,200 | >10,000 | |
Experimental Protocols
Characterizing the mechanism of action of GPR40 agonists requires a suite of in vitro and in vivo assays to measure downstream signaling events and physiological outcomes.
In Vitro Calcium Mobilization Assay
This assay is a primary method for assessing Gαq pathway activation by measuring changes in intracellular calcium concentration.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in activating GPR40-mediated calcium release.
-
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human GPR40 receptor are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). The dye is often solubilized with a non-ionic surfactant like Pluronic™ F-127. Incubation typically occurs for 1-2 hours at 37°C.
-
Compound Addition: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for 30-60 seconds.
-
Signal Detection: The instrument then adds serial dilutions of the test agonist to the wells, and fluorescence is monitored continuously for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The maximum peak fluorescence is used to generate dose-response curves, from which EC₅₀ and Emax values are calculated.
-
In Vitro cAMP Accumulation Assay
This assay is used to quantify the activation of the Gαs pathway.
-
Objective: To measure the ability of a test compound to stimulate cAMP production via GPR40.
-
Methodology:
-
Cell Culture: Cells expressing GPR40 (e.g., transiently transfected COS-7 or a stable CHO line) are plated in 96- or 384-well plates.
-
Cell Stimulation: Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor such as IBMX for approximately 30 minutes to prevent cAMP degradation. Serial dilutions of the test agonist are then added, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. These kits typically involve a labeled cAMP tracer and a specific antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The signal from the assay is inversely proportional to the amount of cAMP produced by the cells. This data is used to calculate the cAMP concentration for each agonist dose and to generate dose-response curves for EC₅₀ determination.
-
In Vivo GLP-1 Secretion Assay
This assay assesses the ability of a GPR40 agonist to induce incretin secretion in an animal model.
-
Objective: To measure the in vivo effect of a GPR40 agonist on plasma GLP-1 levels.
-
Methodology:
-
Animal Model: C57BL/6 mice or other appropriate rodent models are used. GPR40 knockout mice can be used as a negative control to confirm target engagement.
-
Dosing: Animals are fasted overnight. The test GPR40 agonist is administered orally (p.o.) at a specified dose (e.g., 30 mg/kg).
-
Blood Sampling: At a defined time point post-dosing (e.g., 30 minutes), blood is collected. To prevent GLP-1 degradation, blood is often collected in tubes containing a DPP-IV inhibitor.
-
Plasma Analysis: Plasma is separated by centrifugation. Total or active GLP-1 concentrations are quantified using a specific ELISA or radioimmunoassay kit.
-
Data Analysis: Plasma GLP-1 levels from the agonist-treated group are compared to those from a vehicle-treated control group to determine the statistical significance of the increase.
-
Conclusion
The mechanism of action for GPR40 agonists is multifaceted, centered on the potentiation of glucose-dependent insulin secretion. The core pathway involves Gαq signaling in pancreatic β-cells, leading to increased intracellular calcium and insulin exocytosis. Furthermore, the discovery of biased agonists that also engage the Gαs pathway in enteroendocrine cells has unveiled an additional, indirect mechanism for improving glucose homeostasis through the incretin effect. This dual-action profile, particularly that of Gq+Gs agonists, offers a promising therapeutic strategy for type 2 diabetes, with potential benefits for both glycemic control and weight management. A thorough understanding of these distinct signaling pathways and the application of precise experimental protocols are critical for the successful development of novel GPR40-targeted therapeutics.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 Agonist Signaling Pathways: A Technical Guide for Researchers
An In-depth Examination of Gq, Gs, and β-Arrestin Mediated Signaling Cascades in Response to GPR40 Agonism
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS).[1][4] Synthetic agonists targeting GPR40 have been developed to harness this therapeutic potential. This technical guide provides a detailed overview of the core signaling pathways engaged by GPR40 agonists. While the specific "agonist 7" was not identified in public literature, this guide will focus on the well-characterized signaling mechanisms of prototypical GPR40 agonists, which exhibit distinct signaling profiles.
The activation of GPR40 initiates a cascade of intracellular events that are primarily mediated by heterotrimeric G-proteins and β-arrestins. Different agonists can preferentially activate these pathways, a phenomenon known as biased agonism, leading to distinct downstream cellular responses. This guide will dissect the canonical Gαq/11 pathway, the Gαs-mediated signaling observed with certain agonists, and the role of β-arrestin in GPR40 function.
Core Signaling Pathways
The Canonical Gαq/11 Signaling Pathway
The most well-established signaling cascade following GPR40 activation is through the Gαq/11 family of G-proteins. This pathway is central to the glucose-dependent enhancement of insulin secretion.
Upon agonist binding, GPR40 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq-GTP subunit dissociates from the βγ-dimer and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis. DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which further potentiates insulin secretion.
Figure 1. GPR40 Gαq/11 Signaling Pathway.
The Gαs Signaling Pathway and Biased Agonism
While the Gαq/11 pathway is considered canonical for GPR40, certain synthetic agonists, often referred to as "full agonists" or "ago-allosteric modulators," have been shown to also engage the Gαs signaling pathway. This dual agonism can lead to a more robust physiological response.
Activation of the Gαs pathway by a GPR40 agonist leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which can potentiate insulin secretion through several mechanisms, including the phosphorylation of proteins involved in insulin granule exocytosis.
Agonists like AM-1638 and AM-5262 have been shown to activate both Gαq and Gαs pathways, whereas agonists like TAK-875 and the endogenous FFA ligands primarily signal through Gαq. This ligand-dependent differential activation of signaling pathways is a classic example of biased agonism.
Figure 2. GPR40 Gαs Signaling Pathway.
β-Arrestin Signaling
In addition to G-protein-mediated signaling, GPR40 activation can also lead to the recruitment of β-arrestins. β-arrestins were initially characterized by their role in GPCR desensitization and internalization, but are now recognized as versatile scaffold proteins that can initiate G-protein-independent signaling cascades.
The synthetic agonist TAK-875 has been shown to be more effective at recruiting β-arrestins 1 and 2 to GPR40 compared to endogenous fatty acids like palmitate and oleate. Functional studies have demonstrated that β-arrestin 2 is involved in the insulinotropic activity of TAK-875, indicating that GPR40 can signal through a β-arrestin 2-mediated axis to promote insulin secretion. This adds another layer of complexity to GPR40 signaling and presents opportunities for the development of biased agonists that selectively engage this pathway.
Figure 3. GPR40 β-Arrestin Signaling Pathway.
Quantitative Data on GPR40 Agonists
The potency and efficacy of various GPR40 agonists can be quantified through in vitro assays. The half-maximal effective concentration (EC50) is a common measure of a drug's potency. The following tables summarize publicly available EC50 data for several well-characterized GPR40 agonists.
Table 1: Potency of Gq-only/Partial GPR40 Agonists
| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference(s) |
| TAK-875 | IP Production | CHO-hGPR40 | Human | 72 | |
| AMG 837 | Ca2+ Flux | CHO-hGPR40 | Human | 13.5 | |
| GSIS | Rodent Islets | Rodent | 142 | ||
| MK-2305 | IP Accumulation | CHO-rGPR40 | Rat | 6 |
Table 2: Potency of Gq + Gs/Full GPR40 Agonists
| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference(s) |
| AM-1638 | Ca2+ Flux | CHO | Human | 160 | |
| IP Accumulation | A9 | Mouse | 12.9 | ||
| cAMP Accumulation | COS-7 | Human | 160 | ||
| AM-5262 | Aequorin | CHO | Human | 81 | |
| cAMP Accumulation | COS-7 | Human | 100 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR40 agonist activity. Below are outlines of key experimental protocols.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation, typically reflecting Gαq pathway engagement.
-
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon agonist stimulation, Gαq activation leads to IP3-mediated calcium release from the ER, which is detected as an increase in fluorescence.
-
Cell Culture: Adherent cells (e.g., CHO or HEK293) stably or transiently expressing the GPR40 receptor are seeded in 96- or 384-well black, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive dye and often probenecid (to prevent dye leakage). Cells are incubated to allow for dye uptake.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence is recorded before the automated addition of the GPR40 agonist. The change in fluorescence intensity is monitored in real-time.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration, from which EC50 values are calculated.
Figure 4. Workflow for a Calcium Mobilization Assay.
cAMP Accumulation Assay
This assay is used to measure the activation of the Gαs pathway.
-
Principle: GPR40-expressing cells are stimulated with an agonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The accumulated cAMP is then quantified, typically using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA).
-
Cell Culture and Stimulation: Cells are cultured and then incubated with a PDE inhibitor. The GPR40 agonist is added, and the cells are incubated for a defined period to allow for cAMP accumulation.
-
Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The detection reagents, which typically include a labeled cAMP analog and a specific anti-cAMP antibody, are then added.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. A standard curve is used to interpolate the concentration of cAMP. Dose-response curves are generated to determine the EC50 of the agonist.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more robust measure of Gαq pathway activation than calcium assays, as it measures the accumulation of a stable downstream metabolite.
-
Principle: Activation of the Gαq/PLC pathway leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the final step of this degradation is blocked, leading to the accumulation of IP1.
-
Cell Treatment: GPR40-expressing cells are pre-incubated with a buffer containing LiCl. The agonist is then added, and the cells are incubated to allow for IP1 accumulation.
-
Detection: Cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, typically an HTRF-based assay.
-
Data Analysis: Similar to the cAMP assay, the signal is inversely proportional to the IP1 concentration, and a standard curve is used for quantification to determine EC50 values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a key functional assay to determine the physiological effect of GPR40 agonists on pancreatic β-cells or isolated islets.
-
Principle: Pancreatic islets or insulin-secreting cell lines (e.g., MIN6, INS-1) are incubated in buffers with low and high glucose concentrations in the presence or absence of the GPR40 agonist. The amount of insulin secreted into the buffer is then measured.
-
Islet/Cell Preparation: Islets are isolated from pancreata by collagenase digestion, or insulin-secreting cells are cultured. They are then pre-incubated in a low-glucose buffer to establish a basal secretion rate.
-
Stimulation: The islets/cells are then transferred to buffers containing low or high glucose, with or without various concentrations of the GPR40 agonist, and incubated for a defined period (typically 1 hour for static assays).
-
Insulin Quantification: The supernatant is collected, and the insulin concentration is measured using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: The data is often presented as the amount of insulin secreted, normalized to the total insulin content or DNA content. The potentiation of GSIS by the agonist is calculated, and dose-response curves can be generated.
Conclusion
The signaling pathways activated by GPR40 agonists are multifaceted, involving canonical Gαq/11 signaling, as well as Gαs and β-arrestin-mediated pathways for certain ligands. This complexity, particularly the phenomenon of biased agonism, offers exciting opportunities for the development of next-generation therapeutics for type 2 diabetes with tailored signaling profiles to maximize efficacy and minimize potential side effects. A thorough understanding of these pathways, coupled with robust in vitro and ex vivo assays, is essential for the successful discovery and development of novel GPR40-targeted drugs.
References
GPR40 Agonist Downstream Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets of G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. This document details the signaling pathways, key molecular targets, and associated physiological responses following GPR40 activation. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.
Core Signaling Pathways of GPR40 Activation
GPR40 is a G protein-coupled receptor that is predominantly coupled to the Gαq/11 subunit. Activation by endogenous long-chain fatty acids or synthetic agonists initiates a canonical signaling cascade leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and other cellular effects. Some synthetic agonists, particularly those with ago-allosteric modulator (AgoPAM) properties, can also couple to Gαs, further diversifying the downstream signaling.
The primary Gαq-mediated pathway involves:
-
Activation of Phospholipase C (PLC): GPR40 activation leads to the stimulation of PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This is often followed by store-operated calcium entry (SOCE).
-
Activation of Protein Kinase C (PKC): Both elevated intracellular Ca2+ and DAG activate conventional and novel isoforms of PKC.
These initial signaling events lead to a cascade of downstream effects, which are detailed in the subsequent sections.
Caption: Canonical GPR40 signaling pathway initiated by agonist binding.
Key Downstream Targets and Quantitative Effects
The activation of GPR40 modulates a variety of downstream targets, leading to diverse physiological outcomes. This section summarizes the key targets and presents available quantitative data on the effects of GPR40 agonists.
Insulin and Incretin Hormone Secretion
The most well-characterized downstream effect of GPR40 agonism is the glucose-dependent potentiation of insulin secretion from pancreatic β-cells. Additionally, GPR40 activation in enteroendocrine L- and K-cells stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify insulin secretion.
| Agonist | Cell Type/System | Target | Dose/Concentration | Observed Effect | Reference |
| GW9508 | INS-1D cells | Insulin Secretion | 10 µM | Significant increase at 20 mM glucose, no significant effect at 3 mM glucose. | [1] |
| TAK-875 | Zucker Diabetic Fatty Rats | Plasma Insulin | 10 mg/kg (p.o.) | Significantly augmented plasma insulin levels. | [2] |
| Various Ago-allosteric Modulators (e.g., AM-1638, AM-5262) | Murine Colonic Crypts | GLP-1 Release | 1 µM | ~2.0-2.6 fold increase in GLP-1 secretion compared to basal. | [3] |
Protein Kinase Activation
Downstream of PLC activation, GPR40 signaling leads to the phosphorylation and activation of several key protein kinases, including Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (Akt). These kinases play crucial roles in cell survival, proliferation, and gene expression.
| Agonist | Cell Type/System | Target | Fold Change vs. Control | Reference |
| CNX-011-67 | NIT1 insulinoma cells (under inflammatory conditions) | pAkt/Akt | ~2.8-fold increase (1.51 vs 0.54) | [4] |
| Dual GPR120/GPR40 Agonist (Alpha-Linolenic Acid) | BRIN-BD11 cells | pERK1/2 | 31% increase | [5] |
Gene Expression and Anti-Apoptotic Effects
GPR40 activation has been shown to modulate the expression of genes involved in β-cell function, survival, and inflammation. This includes the upregulation of anti-apoptotic proteins like Bcl-2 and key transcription factors such as PDX1.
| Agonist | Cell Type/System | Target Gene | Fold Change vs. Control | Reference |
| CNX-011-67 | NIT1 insulinoma cells (under inflammatory conditions) | Bcl2 | ~1.4-fold increase (1.26 vs 0.89) | |
| CNX-011-67 | Rat Islets (under glucolipotoxic conditions) | Pdx1 | Significant restoration towards wild-type levels. | |
| CNX-011-67 | Rat Islets (under inflammatory conditions) | Tnfα, Il1β, Nos2a | Significant downregulation. |
Inhibition of Osteoclastogenesis
A novel downstream effect of GPR40 agonism has been identified in the regulation of bone metabolism. GPR40 is expressed in osteoclast precursors, and its activation inhibits their differentiation, suggesting a protective role against bone loss.
| Agonist | Cell Type/System | Target | Dose | Observed Effect | Reference |
| GW9508 | RAW264.7 macrophages | Osteoclast Formation (RANKL-induced) | 1 µM | Inhibition of osteoclast formation. | |
| GW9508 | Primary mouse bone marrow cultures | Osteoclast Differentiation (RANKL-induced) | 10 µM and 50 µM | Dose-dependent inhibition of osteoclast differentiation. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of GPR40 agonist research.
Western Blot for Akt Phosphorylation
This protocol is adapted from studies investigating the effect of GPR40 agonists on cell survival pathways.
1. Cell Lysis and Protein Quantification:
-
Treat cells (e.g., NIT1 or isolated islets) with the GPR40 agonist at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C. (Antibodies from Cell Signaling Technology are commonly used).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt for normalization.
Caption: A typical workflow for Western blot analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of GPR40 downstream target genes.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., β-actin or GAPDH).
-
Primer Sequences (Example for Human Bcl-2):
-
Forward: 5'-GGT GGG GTC ATG TGT GTG G-3'
-
Reverse: 5'-CGG TTC AGG TAC TCA GTC ATC C-3'
-
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for qPCR analysis of gene expression.
Osteoclast Differentiation Assay
This protocol is based on studies investigating the role of GPR40 in bone metabolism.
1. Cell Culture:
-
Culture RAW264.7 cells or primary bone marrow-derived macrophages in appropriate media.
2. Induction of Osteoclastogenesis:
-
Plate the cells at a suitable density.
-
Induce osteoclast differentiation by adding RANKL (e.g., 100 ng/mL) to the culture medium.
-
Treat the cells with the GPR40 agonist (e.g., GW9508 at 1 µM) or vehicle control.
-
Incubate for 3-5 days, changing the medium as required.
3. Staining and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.
-
Identify osteoclasts as TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Count the number of osteoclasts per well to quantify osteoclastogenesis.
Conclusion
The activation of GPR40 by specific agonists triggers a cascade of downstream signaling events that culminate in a range of physiologically significant outcomes. While the potentiation of glucose-stimulated insulin secretion and incretin release are the most prominent and therapeutically relevant effects, emerging evidence points to broader roles for GPR40 in regulating cell survival, gene expression, and even bone homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting GPR40. Continued investigation into the diverse downstream targets of GPR40 will undoubtedly uncover new avenues for the treatment of metabolic and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Free Fatty Acid Receptor G Protein-coupled Receptor 40 (GPR40) Protects from Bone Loss through Inhibition of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of GPR40 Agonists
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus due to its role in enhancing glucose-dependent insulin secretion.[1][2] Activation of GPR40 in pancreatic β-cells by medium- to long-chain free fatty acids triggers a signaling cascade that augments insulin release only in the presence of elevated glucose, thereby minimizing the risk of hypoglycemia.[3][4] A number of synthetic agonists have been developed to modulate GPR40 activity, exhibiting a range of binding affinities and kinetic profiles. These compounds are broadly classified as partial agonists (e.g., TAK-875/Fasiglifam) or full agonists (e.g., AM-1638), which differ in their efficacy and signaling pathways.[5] Some agonists, termed "AgoPAMs" (Positive Allosteric Modulation agonists), bind to a distinct allosteric site and can induce both Gαq and Gαs signaling. This guide provides a detailed overview of the binding characteristics of key GPR40 agonists, experimental protocols for their assessment, and the underlying signaling pathways.
Data Presentation: Binding Affinity and Efficacy of GPR40 Agonists
The binding affinity and functional potency of several well-characterized GPR40 agonists are summarized below. These compounds have been evaluated in various in vitro assays, and their properties are crucial for understanding their pharmacological effects.
Table 1: Binding Affinity and Potency of Selected GPR40 Agonists
| Compound | Agonist Type | Species | Assay Type | Parameter | Value (nM) | Citation |
| TAK-875 (Fasiglifam) | Partial, Ago-allosteric | Human | IP Production | EC₅₀ | 72 | |
| Human | Radioligand Binding ([³H]L358) | Kᵢ | 20 - 36 | |||
| AM-1638 | Full | Human | GPR40 Activation | EC₅₀ | 2.8 | |
| Human | Radioligand Binding ([³H]AM-1638) | Kᵢ | - | - | ||
| AMG-837 | Partial | - | - | - | - | |
| AM-5262 | Full | Human | Radioligand Binding ([³H]AM-1638) | Kᵢ | - | |
| MK-2305 | Gq-only | Human | Radioligand Binding ([³H]L358) | Kᵢ | 20 - 36 | |
| AM-8182 | Gq-only | Human | Radioligand Binding ([³H]L358) | Kᵢ | 20 - 36 | |
| Compound 4 (Lilly) | - | Human | Radioligand Binding ([³H]-4) | K𝒹 | 4.2 |
Signaling Pathways
GPR40 activation initiates downstream signaling primarily through the Gαq protein subunit. However, certain full agonists have been shown to also engage Gαs signaling, leading to a broader range of cellular responses.
Upon agonist binding, GPR40 couples with Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ is a key trigger for the potentiation of glucose-stimulated insulin secretion. Ligand-biased agonists that also couple to Gαs can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which can further enhance insulin secretion and also promote the release of incretins like GLP-1 from enteroendocrine cells.
Caption: GPR40 signaling pathways upon agonist binding.
Experimental Protocols
Radioligand Binding Assay for Affinity Determination
Radioligand binding assays are a standard method to determine the binding affinity (Kᵢ or K𝒹) of a compound for a receptor. This involves using a radiolabeled ligand to quantify the displacement by an unlabeled test compound.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably overexpressing human GPR40 (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, often supplemented with 0.2% BSA).
-
Set up the assay in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
150 µL of the membrane preparation (containing 3-20 µg of protein).
-
50 µL of the unlabeled test compound at various concentrations (typically a serial dilution).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-4 or [³H]-AM-1638).
-
-
Define non-specific binding using a high concentration of an unlabeled GPR40 agonist. Total binding is determined in the absence of a competing compound.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% PEI) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K𝒹)), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the molecular mechanism of positive cooperativity between partial agonist MK-8666 and full allosteric agonist AP8 of hGPR40 by Gaussian accelerated molecular dynamics (GaMD) simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 Agonist 7: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GPR40 agonist 7, a first-generation full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases, particularly type 2 diabetes.
Introduction to GPR40 and its Agonists
G-protein coupled receptor 40 (GPR40) is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids.[2] This activation leads to a glucose-dependent increase in insulin secretion, offering a potential therapeutic advantage by minimizing the risk of hypoglycemia, a common side effect of many current diabetes treatments.[1] GPR40 agonists are broadly classified into two categories: partial agonists and full agonists. While partial agonists elicit a submaximal response, full agonists are capable of inducing a more robust and complete activation of the receptor, which may translate to superior glycemic control.[1][3]
The discovery of this compound stemmed from the exploration of the structure-activity relationships of the known GPR40 full agonist, AM-1638. By systematic modification of the core structure, researchers aimed to develop novel agonists with improved properties.
Discovery and Structure of this compound
This compound was identified as a first-generation full agonist in a study focused on developing novel GPR40 agonists. The chemical structure of this compound is (S)-3-(4-((6-(tert-butyl)pyridin-3-yl)methoxy)phenyl)-3-cyclopropylpropanoic acid.
The design of compound 7 involved the simplification of the bulky alkyl substitution present in the parent compound, AM-1638, and the incorporation of nitrogen atoms into the aromatic rings.
Synthesis of this compound
The following is a representative synthetic scheme for the preparation of this compound and structurally related 3-arylpropanoic acids. The specific, detailed protocol for the synthesis of compound 7 was not available in the primary literature reviewed. The presented workflow is based on general synthetic methods for this class of compounds.
References
- 1. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 Agonist 7: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus. Its ability to potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, with a reduced risk of hypoglycemia, has driven extensive research into the discovery and optimization of GPR40 agonists. This technical guide focuses on the structure-activity relationship (SAR) of a key GPR40 agonist, designated as "compound 7" in several seminal studies, and its analogs. We will explore the nuanced molecular interactions that govern agonist potency and efficacy, present key quantitative data, and provide detailed experimental methodologies.
Core Structure-Activity Relationship Insights
The designation "compound 7" has been applied to different chemical scaffolds in the GPR40 agonist literature, each providing unique insights into the receptor's ligand-binding requirements. A notable example is HWL-088, a potent agonist from a phenoxyacetic acid series.[1] Another "compound 7" represents a first-generation full agonist that evolved from the partial agonist AM-1638.[2] The SAR exploration around these molecules has been pivotal in understanding the key pharmacophoric features necessary for potent GPR40 activation.
Key structural motifs consistently observed in potent GPR40 agonists include:
-
A Carboxylic Acid Headgroup: This acidic moiety is crucial for interacting with key basic residues within the GPR40 binding pocket.[3]
-
A Central Aromatic Core: This region often consists of phenyl, biphenyl, or other aromatic systems that engage in hydrophobic and aromatic interactions.
-
A Hydrophobic Tail: This portion of the molecule occupies a hydrophobic pocket within the receptor, and its composition and conformation significantly influence agonist potency and subtype selectivity (partial vs. full agonism).
The SAR studies reveal that modifications to the linker between the aromatic core and the hydrophobic tail, as well as substitutions on the aromatic rings, can dramatically impact activity. For instance, the introduction of a fluorine atom at the ortho-position of the phenoxyacetic acid series in HWL-088 significantly increased its activity.[1] Similarly, in the evolution of full agonists from partial agonists like AM-1638, modifications to the biphenyl linkage and substitutions on the terminal aryl ring were critical for enhancing intrinsic efficacy.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of key GPR40 agonists, including representative "compound 7" examples and well-characterized agonists for comparison.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Scaffold | Assay | Species | EC50 (nM) | Reference |
| HWL-088 (Compound 7) | Phenoxyacetic acid | Calcium Mobilization | Human | 37.6 | |
| Compound 7 | Aryl propionic acid derivative | Calcium Mobilization | Human | - | |
| AM-1638 | Biphenyl propanoic acid | Calcium Mobilization | Human | - | |
| TAK-875 (Fasiglifam) | Phenylpropanoic acid | IP Production | Human | 72 | |
| AMG 837 | Phenylpropanoic acid | - | Human | - |
EC50 values represent the concentration of the agonist that produces 50% of its maximal effect.
Table 2: GPR40 Agonist Binding Affinities
| Compound | Radioligand | Species | Ki (nM) | Reference |
| AM-5262 | [3H] AM-1638 | Human | - | |
| AM-5262 | [3H] AMG 837 | Human | - |
Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor.
GPR40 Signaling Pathways
GPR40 activation by agonists initiates a cascade of intracellular signaling events. The primary pathway involves coupling to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration, a key event in stimulating insulin granule exocytosis. DAG, in concert with calcium, activates protein kinase C (PKC), which also contributes to insulin secretion.
Interestingly, some full GPR40 agonists, such as AM-1638, have been shown to also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This dual signaling capability may contribute to the enhanced efficacy of full agonists compared to partial agonists.
Caption: GPR40 Signaling Pathways
Experimental Protocols
The characterization of GPR40 agonists relies on a suite of in vitro assays to determine their potency, efficacy, and binding characteristics. Below are detailed methodologies for two key experiments.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the ability of a compound to activate Gq-coupled receptors like GPR40.
Principle: Upon agonist binding, GPR40 activation leads to an increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye, where the increase in fluorescence intensity is proportional to the agonist's activity.
Methodology:
-
Cell Culture:
-
HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Probenecid may be included to prevent dye leakage from the cells.
-
Incubation is typically carried out for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
The test compounds, diluted to various concentrations, are automatically added to the wells.
-
The fluorescence intensity is measured kinetically over time to capture the transient calcium flux.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline.
-
Data are normalized to the response of a reference full agonist.
-
EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Calcium Mobilization Assay Workflow
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GPR40 receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]AM-1638) for binding to the GPR40 receptor in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Cells overexpressing GPR40 are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.
-
-
Binding Reaction:
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow
References
- 1. Discovery of HWL-088: A highly potent FFA1/GPR40 agonist bearing a phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of GPR40 Agonists in Rodent Models: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation potentiates glucose-dependent insulin secretion (GDIS).[2][3] This technical guide provides an in-depth overview of the in vivo efficacy of synthetic GPR40 agonists in various rodent models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling mechanisms. For the purpose of this guide, we will review data from several well-characterized preclinical GPR40 agonists, such as AMG 837, TAK-875, and others, as representative examples.
Mechanism of Action of GPR40 Agonists
GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1] Synthetic agonists mimic this action, stimulating insulin release from pancreatic β-cells in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[2]
1.1. Direct Pathway in Pancreatic β-Cells
The primary signaling cascade involves the Gαq subunit of the G protein.
-
Activation: A GPR40 agonist binds to the receptor on the β-cell surface.
-
Gαq Stimulation: The activated receptor stimulates the Gαq protein.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial rise in intracellular Ca2+ is augmented by influx through L-type calcium channels on the plasma membrane.
-
Insulin Exocytosis: The elevated cytoplasmic Ca2+ levels promote the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.
This glucose-dependent mechanism ensures that insulin is secreted only when blood glucose levels are elevated.
1.2. Indirect Pathway via Incretin Secretion
Certain GPR40 agonists, particularly those classified as Ago-potentiating allosteric modulators (AgoPAMs) or "full agonists," also stimulate GPR40 on enteroendocrine L-cells in the gut. This engagement of the "enteroinsular axis" adds a secondary mechanism for glucose control.
-
GPR40 Activation in L-cells: The agonist activates GPR40, which couples to both Gαq and Gαs pathways.
-
Incretin Release: This dual signaling promotes the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1).
-
Incretin Effect: GLP-1 then acts on its own receptors (GLP-1R) on pancreatic β-cells to further amplify glucose-stimulated insulin secretion. GLP-1 also contributes to satiety and slows gastric emptying.
Quantitative In Vivo Efficacy Data
The efficacy of GPR40 agonists has been demonstrated in various rodent models using oral or intraperitoneal glucose tolerance tests (OGTT/IPGTT).
2.1. AMG 837 in Sprague-Dawley and Zucker Fatty Rats
AMG 837 is a potent GPR40 agonist that has been shown to enhance insulin secretion and improve glucose tolerance in rodents.
Table 1: Effect of Acute AMG 837 Administration on Oral Glucose Tolerance Test (OGTT) in Normal Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) % Change vs. Vehicle | Insulin AUC (0-30 min) % Change vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 0% | 0% |
| AMG 837 | 3 | -21% | +105% |
| AMG 837 | 10 | -34% | +200% |
| AMG 837 | 30 | -40% | +295% |
Data derived from studies on Sprague-Dawley rats. AUC: Area Under the Curve.
Table 2: Effect of Acute and Chronic AMG 837 Administration on OGTT in Obese Zucker Fatty Rats
| Treatment Group (Dose) | Study Day | Glucose AUC (0-120 min) % Change vs. Vehicle |
|---|---|---|
| AMG 837 (30 mg/kg) | Day 1 (Acute) | -29% |
| AMG 837 (30 mg/kg) | Day 21 (Chronic) | -31% |
Data derived from studies on a rodent model of insulin resistance. Efficacy was sustained after 21 days of daily dosing.
2.2. Compound 1 (LY2881835) in Balb/C Mice
A potent GPR40 agonist, designated Compound 1, demonstrated significant glucose-lowering and insulinotropic effects during an IPGTT in mice.
Table 3: Plasma Glucose and Insulin Levels During IPGTT in Balb/C Mice with Compound 1 (3 mg/kg)
| Time (min) | Plasma Glucose (mg/dL) - Vehicle | Plasma Glucose (mg/dL) - Compound 1 | Plasma Insulin (ng/mL) - Vehicle | Plasma Insulin (ng/mL) - Compound 1 |
|---|---|---|---|---|
| 0 | ~150 | ~150 | ~0.5 | ~0.5 |
| 7 | ~375 | ~250* | ~1.8 | ~4.5* |
| 15 | ~325 | ~200* | ~1.5 | ~2.0 |
| 30 | ~250 | ~160* | ~1.0 | ~1.2 |
| 60 | ~175 | ~125* | ~0.6 | ~0.7 |
Statistically significant difference (P < 0.05 to P < 0.001) vs. vehicle. Values are approximate, based on graphical data.
Detailed Experimental Protocols
Standardized protocols are critical for assessing the in vivo efficacy of GPR40 agonists.
3.1. Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an orally administered glucose load is cleared from the blood, reflecting whole-body glucose homeostasis.
Experimental Workflow Diagram
Detailed Methodology:
-
Animal Acclimation: House animals under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to standard chow and water.
-
Fasting: Before the test, fast mice for 4-6 hours or rats overnight (approx. 16 hours). Water should be available at all times.
-
Compound Administration: Administer the GPR40 agonist or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
Baseline Measurement (t=0): Take a small blood sample (approx. 5-10 µL) from the tail tip to measure basal blood glucose using a glucometer. A larger sample can be collected in an EDTA-coated capillary tube for baseline insulin measurement.
-
Glucose Administration: Immediately after the baseline sample, administer a bolus of glucose solution (e.g., 20% D-glucose) via oral gavage. The standard dose is typically 1-2.5 g/kg body weight.
-
Time-Course Blood Sampling: Collect subsequent blood samples from the tail tip at specified time points post-glucose administration (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Sample Processing and Analysis:
-
Glucose: Measure blood glucose immediately with a glucometer.
-
Insulin: Collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C. Plasma insulin concentrations are measured using a species-specific ELISA kit.
-
-
Data Analysis: Plot the mean blood glucose and plasma insulin concentrations against time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the overall exposure and compare treatment effects.
3.2. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
While an in vivo protocol, assessing GSIS ex vivo from isolated islets confirms the direct action of the agonist on pancreatic β-cells.
Methodology Outline:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate isolated islets in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal insulin secretion rate.
-
Stimulation: Transfer groups of islets to fresh KRBH buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
High glucose + GPR40 agonist (at various concentrations)
-
High glucose + Vehicle control
-
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (buffer) from each group for insulin measurement.
-
Insulin Assay: Measure the concentration of insulin in the collected buffer using ELISA or radioimmunoassay.
-
Data Analysis: Normalize insulin secretion to the islet number or protein content. Compare the insulin secretion in the high-glucose plus agonist group to the high-glucose plus vehicle group to determine the potentiation effect.
Summary and Conclusion
GPR40 agonists represent a promising therapeutic class for type 2 diabetes by enhancing glucose-dependent insulin secretion. In vivo studies in various rodent models consistently demonstrate their efficacy in improving glucose tolerance and stimulating insulin release, both acutely and chronically. The dual mechanism of action observed with some agonists, engaging both direct pancreatic and indirect incretin pathways, may offer additional metabolic benefits. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of novel GPR40 agonists. The quantitative data from these models are crucial for establishing proof-of-concept and guiding further clinical development.
References
GPR40 Agonist 7: A Deep Dive into its Effects on Pancreatic Beta-Cell Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GPR40 agonists, exemplified by a hypothetical "GPR40 agonist 7," on pancreatic beta-cell function. The document delves into the core mechanisms of action, presents quantitative data from representative GPR40 agonists, details key experimental protocols for studying these effects, and visualizes the intricate signaling pathways involved.
Introduction to GPR40 and its Role in Insulin Secretion
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic beta-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][3][4] This activation plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS), making GPR40 agonists a subject of intense research for the development of novel insulin secretagogues. A key advantage of targeting GPR40 is that its agonists enhance insulin secretion in a glucose-dependent manner, which mitigates the risk of hypoglycemia, a common side effect of some antidiabetic medications.
Core Mechanism of Action: The GPR40 Signaling Cascade
Upon binding of an agonist, GPR40 initiates a signaling cascade that culminates in the potentiation of insulin secretion. The primary pathway involves the coupling of GPR40 to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor (IP3R), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules. Concurrently, DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which further contributes to the amplification of insulin secretion. Some GPR40 agonists, particularly those classified as full agonists or ago-allosteric modulators, may also engage other signaling pathways, such as those involving Gαs and cyclic AMP (cAMP), further enhancing their insulinotropic effects.
Below is a diagram illustrating the canonical GPR40 signaling pathway in pancreatic beta-cells.
Quantitative Effects of Representative GPR40 Agonists
To illustrate the potential efficacy of "this compound," this section summarizes quantitative data from preclinical studies of well-characterized GPR40 agonists: Fasiglifam (TAK-875), AMG 837, and AM-1638. These data highlight their potency in activating the GPR40 receptor and stimulating insulin secretion.
| Agonist | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Fasiglifam (TAK-875) | Inositol Phosphate (IP) Production | CHO cells expressing human GPR40 | EC50 | 72 nM | |
| Insulin Secretion | INS-1 833/15 cells (at 10 mM glucose) | - | Dose-dependent increase | ||
| Intracellular Ca²⁺ ([Ca²⁺]i) | INS-1 833/15 cells | - | Concentration-dependent augmentation | ||
| AMG 837 | Aequorin Ca²⁺ Flux | Cells overexpressing GPR40 | EC50 | Potent partial agonist | |
| Insulin Secretion | Isolated mouse islets (at 16.7 mM glucose) | EC50 | 142 ± 20 nM | ||
| GTPγS Binding | Cells overexpressing GPR40 | - | Partial agonist activity | ||
| AM-1638 | GPR40 Activation | Cells expressing human GPR40 | EC50 | ~2.8 nM | |
| Insulin Secretion | Isolated human islets | - | Potentiation of GSIS | ||
| GLP-1 Secretion | Rat fetal intestinal cells | - | Stimulation of secretion |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of GPR40 agonists on pancreatic beta-cells.
Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets
This protocol outlines the steps for measuring insulin secretion from isolated pancreatic islets in response to glucose and a GPR40 agonist.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with HEPES and 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
GPR40 agonist stock solution (in DMSO)
-
Collagenase solution for islet isolation
-
Ficoll gradient solutions
-
Culture medium (e.g., RPMI-1640)
-
Acid-ethanol solution
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by purification on a Ficoll density gradient.
-
Islet Culture: Culture the isolated islets overnight in a humidified incubator at 37°C and 5% CO2 to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate. Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation buffer and add the treatment solutions:
-
Low glucose KRBH (basal)
-
High glucose KRBH (stimulated)
-
High glucose KRBH + this compound (test condition)
-
Low glucose KRBH + this compound (control for glucose dependency)
-
-
Incubation: Incubate the islets for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Content: Lyse the islets in each well with an acid-ethanol solution to extract the total insulin content.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants and the islet lysates using an insulin ELISA kit.
-
Data Analysis: Normalize the secreted insulin to the total insulin content or per islet. Compare the insulin secretion in the presence of the GPR40 agonist to the high glucose control.
Intracellular Calcium ([Ca²⁺]i) Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in beta-cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, INS-1) or dispersed primary islet cells
-
Glass-bottom imaging dishes
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline solution (HBSS)
-
Glucose solutions (low and high concentrations)
-
This compound solution
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Plating: Plate the beta-cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (to aid dye solubilization), and optionally probenecid (to prevent dye leakage) in HBSS.
-
Wash the cells with HBSS and then incubate them with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells with HBSS to remove extracellular dye and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Perfuse the cells with low glucose HBSS to establish a baseline [Ca²⁺]i.
-
Switch to a high glucose solution to observe the glucose-induced [Ca²⁺]i response.
-
Introduce the this compound in the presence of high glucose and record the changes in [Ca²⁺]i.
-
-
Data Acquisition and Analysis:
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380) for individual cells or regions of interest over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, downstream products of PLC activation, to quantify GPR40 agonist-induced signaling.
Materials:
-
Cell line stably expressing GPR40 (e.g., CHO-hGPR40)
-
myo-[³H]inositol
-
Cell culture medium
-
Stimulation buffer
-
Lithium chloride (LiCl) solution (to inhibit IP degradation)
-
This compound
-
Lysis buffer
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling: Culture the GPR40-expressing cells in a multi-well plate and label them overnight with myo-[³H]inositol in inositol-free medium.
-
Pre-stimulation: Wash the cells and pre-incubate them with a buffer containing LiCl for a short period.
-
Stimulation: Add the this compound at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Lysis and IP Extraction: Terminate the stimulation by adding a lysis buffer and extract the inositol phosphates.
-
IP Separation: Separate the [³H]inositol phosphates from free [³H]inositol using a Dowex anion-exchange column.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the agonist concentration to determine the EC50 value.
Conclusion and Future Directions
GPR40 agonists represent a promising class of therapeutic agents for the treatment of type 2 diabetes due to their ability to potentiate glucose-stimulated insulin secretion from pancreatic beta-cells. The activation of the Gαq-PLC-IP3-Ca²⁺ signaling pathway is central to their mechanism of action. The quantitative data from representative agonists demonstrate their high potency and efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of novel GPR40 agonists.
Future research should focus on understanding the nuances of biased agonism at the GPR40 receptor, the long-term effects of GPR40 activation on beta-cell health and function, and the potential for combination therapies with other antidiabetic agents to achieve optimal glycemic control. A deeper understanding of these aspects will be crucial for the successful clinical translation of GPR40-targeted therapies.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR40 Agonist 7: An In-depth Technical Guide to In Vitro GLP-1 Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro evaluation of GPR40 agonists, with a specific focus on their capacity to stimulate glucagon-like peptide-1 (GLP-1) secretion. G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes. Its activation in enteroendocrine L-cells triggers the release of incretin hormones, including GLP-1, which in turn potentiates glucose-dependent insulin secretion.[1][2] This document details the underlying signaling pathways, presents standardized experimental protocols for assessing GLP-1 secretion in vitro, and summarizes quantitative data for a representative GPR40 agonist, herein referred to as "Compound 7". The information is intended to equip researchers and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro studies aimed at characterizing novel GPR40 agonists.
Introduction: GPR40 and GLP-1 Secretion
GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose homeostasis. The activation of GPR40 in enteroendocrine L-cells is a key mechanism for stimulating the secretion of GLP-1.[1]
GLP-1 is an incretin hormone with multiple beneficial effects on glucose metabolism, including:
-
Potentiation of glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic β-cells only in the presence of elevated glucose levels, minimizing the risk of hypoglycemia.
-
Inhibition of glucagon secretion: It suppresses the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.
-
Promotion of satiety: It acts on the central nervous system to reduce appetite and food intake.
Given these actions, stimulating endogenous GLP-1 secretion through GPR40 agonism represents a promising therapeutic strategy for type 2 diabetes. GPR40 agonists can be broadly classified into two categories:
-
Partial Agonists: These compounds primarily activate the Gαq signaling pathway, leading to insulin secretion from pancreatic β-cells with a nominal effect on GLP-1 release.
-
Full Agonists (or Ago-PAMs): These agonists can activate both Gαq and Gαs signaling pathways. The Gαs activation is associated with a robust stimulation of GLP-1 secretion from enteroendocrine L-cells.[1]
This guide will focus on the in vitro characterization of GPR40 agonists that effectively stimulate GLP-1 secretion.
Signaling Pathways of GPR40-Mediated GLP-1 Secretion
The activation of GPR40 in enteroendocrine L-cells initiates a cascade of intracellular events culminating in the secretion of GLP-1. Two primary G protein signaling pathways are involved:
-
Gαq Pathway: Upon agonist binding, GPR40 couples to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a critical trigger for the exocytosis of GLP-1-containing granules.
-
Gαs Pathway: Certain GPR40 agonists, particularly full agonists, can also induce coupling to Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to promote GLP-1 secretion. The Gαs pathway is considered to be a very efficient stimulator of GLP-1 release.
The dual activation of both Gαq and Gαs pathways by some GPR40 agonists leads to a more robust and sustained GLP-1 secretion compared to the activation of the Gαq pathway alone.
Figure 1: GPR40 signaling pathways leading to GLP-1 secretion.
Experimental Protocols for In Vitro GLP-1 Secretion Assays
The following protocols describe standard in vitro methods for evaluating the effect of GPR40 agonists on GLP-1 secretion from enteroendocrine cell lines.
Cell Culture
Commonly used cell lines for in vitro GLP-1 secretion studies include:
-
STC-1: A murine intestinal secretin tumor cell line that secretes multiple gut hormones, including GLP-1. These cells are relatively easy to culture.
-
NCI-H716: A human colorectal adenocarcinoma cell line that requires Matrigel for adhesion and differentiation to an endocrine phenotype for GLP-1 secretion.
-
GLUTag: A murine intestinal L-cell line derived from a transgenic mouse tumor, which is a robust secretor of GLP-1.
Protocol for STC-1 Cell Culture:
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Maintenance: Culture STC-1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh culture medium and seed into new flasks or assay plates.
GLP-1 Secretion Assay
This protocol outlines the steps for stimulating GLP-1 secretion and measuring its concentration in the cell culture supernatant.
-
Cell Seeding: Seed STC-1 cells into 24-well or 48-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
Starvation: Before the assay, gently wash the cells twice with a serum-free medium or a buffer such as Krebs-Ringer Bicarbonate buffer (KRB) supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Pre-incubation: Incubate the cells in the assay buffer for 1-2 hours at 37°C to establish a basal secretion level.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh assay buffer containing various concentrations of the GPR40 agonist (e.g., Compound 7) or vehicle control (e.g., DMSO). Include a positive control, such as a known GLP-1 secretagogue (e.g., phorbol 12-myristate 13-acetate - PMA).
-
Incubation: Incubate the plates for a defined period, typically 1-2 hours, at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. To prevent GLP-1 degradation, it is recommended to add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collection tubes.
-
Cell Lysis and Protein Quantification: Lyse the remaining cells in each well with a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay. This is used to normalize the GLP-1 secretion data.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the measured GLP-1 concentrations to the total protein content of the corresponding well. Express the results as fold-change over the vehicle control or as absolute concentrations (e.g., pM).
Figure 2: Experimental workflow for the in vitro GLP-1 secretion assay.
Second Messenger Assays (cAMP and IP1 Accumulation)
To elucidate the signaling pathways activated by a GPR40 agonist, it is essential to measure the accumulation of second messengers, cAMP (for Gαs) and IP1 (a stable metabolite of IP3, for Gαq).
Protocol for cAMP and IP1 Accumulation Assays:
-
Cell Line: Use a cell line stably expressing the human GPR40 receptor, such as CHO-K1 or HEK293 cells.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and culture overnight.
-
Agonist Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for cAMP assays or LiCl for IP1 assays. Add the GPR40 agonist at various concentrations.
-
Incubation: Incubate for the recommended time according to the assay kit manufacturer's instructions (typically 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP or IP1 levels using commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay kits.
-
Data Analysis: Generate concentration-response curves and calculate the EC50 values for cAMP and IP1 accumulation.
Data Presentation: In Vitro Profile of Compound 7
The following tables summarize representative quantitative data for a potent GPR40 full agonist, "Compound 7".
Table 1: this compound - In Vitro GLP-1 Secretion
| Cell Line | Agonist Concentration | Fold Increase in GLP-1 Secretion (vs. Vehicle) |
| STC-1 | 1 µM | 3.5 ± 0.4 |
| STC-1 | 10 µM | 5.2 ± 0.6 |
| NCI-H716 | 1 µM | 2.8 ± 0.3 |
| NCI-H716 | 10 µM | 4.1 ± 0.5 |
Data are presented as mean ± SEM from at least three independent experiments.
Table 2: this compound - Second Messenger Accumulation in GPR40-expressing CHO cells
| Assay | EC50 (nM) |
| IP1 Accumulation (Gαq) | 50 |
| cAMP Accumulation (Gαs) | 150 |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The in vitro evaluation of GPR40 agonists for their ability to stimulate GLP-1 secretion is a critical step in the drug discovery process for type 2 diabetes. The use of appropriate enteroendocrine cell lines and standardized protocols, as outlined in this guide, allows for the reliable characterization and comparison of novel compounds. A thorough understanding of the underlying Gαq and Gαs signaling pathways, coupled with quantitative measurements of GLP-1 release and second messenger accumulation, provides a comprehensive in vitro profile of a GPR40 agonist's potential as a therapeutic agent. The representative data for "Compound 7" illustrates the profile of a potent GPR40 full agonist capable of robustly stimulating GLP-1 secretion through the activation of both key signaling pathways.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of GPR40 Agonist 7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of the novel GPR40 agonist, compound 7 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Agonists of GPR40 potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a potential treatment with a reduced risk of hypoglycemia.[3] Compound 7 is a first-generation full agonist of GPR40, developed through the examination of the structure-activity relationships of the GPR40 full agonist, AM-1638.[2]
Primary Cellular Target: GPR40 (FFAR1)
The principal cellular target of agonist 7 is the G-protein coupled receptor 40 (GPR40).[2] GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the intestine and certain areas of the brain. The activation of GPR40 by its endogenous ligands, medium and long-chain free fatty acids, or synthetic agonists like compound 7 , initiates a signaling cascade that augments the secretion of insulin in a glucose-dependent manner.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for GPR40 agonist 7 in comparison to other relevant GPR40 agonists. This data is derived from functional assays assessing the Gαq-mediated signaling pathway.
| Compound | Calcium Mobilization (EC50, nM) | IP1 Accumulation (EC50, nM) | IP1 Accumulation (Emax, %) |
| Agonist 7 | 0.9 ± 0.3 | 2.0 ± 1.1 | 100 |
| Agonist 8 | 0.4 ± 0.1 | 1.1 ± 0.4 | 100 |
Data sourced from Huang et al., 2018. Emax is expressed relative to the maximum response of agonist 8.
Signaling Pathways
Activation of GPR40 by agonists can trigger multiple signaling pathways, primarily through the Gαq and Gαs protein subunits.
Gαq-Mediated Signaling Pathway
The primary signaling pathway activated by GPR40 agonists, including full agonists like compound 7 , is the Gαq pathway. Upon agonist binding, GPR40 couples to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.
Caption: Gαq-mediated signaling pathway of this compound.
Gαs-Mediated Signaling Pathway
In addition to the Gαq pathway, certain "full" or "super" agonists of GPR40 can also engage the Gαs signaling pathway, particularly in enteroendocrine L-cells. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP in these cells stimulates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1, in turn, can further potentiate glucose-stimulated insulin secretion from pancreatic β-cells. The extent to which the first-generation agonist 7 activates this pathway has not been fully elucidated in the primary literature.
Caption: Gαs-mediated signaling pathway of GPR40 full agonists.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize GPR40 agonist 7 .
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate the Gαq pathway, leading to an increase in intracellular calcium.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (hGPR40).
-
Plate Format: 384-well black, clear-bottom microplates.
-
Cell Plating: Cells are seeded at a density of 20,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Test compounds, including GPR40 agonist 7 , are serially diluted and added to the wells.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured immediately after compound addition using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence response is plotted against the compound concentration to determine the EC50 value, which is the concentration of the agonist that gives half-maximal response.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite, IP1.
-
Cell Line: CHO cells stably expressing hGPR40.
-
Plate Format: 384-well white microplates.
-
Cell Plating: Cells are seeded and incubated overnight.
-
Assay Protocol:
-
The culture medium is replaced with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Test compounds are added to the wells and incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cells are lysed, and the concentration of IP1 is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the signal to IP1 concentration. Dose-response curves are generated to determine EC50 and Emax values.
Experimental and Logical Workflow
The discovery and characterization of GPR40 agonist 7 followed a logical progression from initial identification to detailed pharmacological profiling.
Caption: Workflow for the discovery and characterization of this compound.
References
GPR40 Agonists for Type 2 Diabetes: A Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the treatment of type 2 diabetes (T2D).[1][2][3] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[1][4] This intrinsic glucose-sensing mechanism offers a significant advantage over traditional insulin secretagogues, mitigating the risk of hypoglycemia. This technical guide provides an in-depth overview of the core biology of GPR40, the mechanism of action of its agonists, and the methodologies employed in their preclinical and clinical evaluation. We will explore the signaling pathways, present key quantitative data from representative studies, and detail the experimental protocols crucial for advancing research in this field. While the specific designation "GPR40 agonist 7" does not correspond to a publicly known compound, this guide will utilize data from well-characterized agonists to illustrate the principles and potential of this therapeutic class.
The GPR40 Receptor: A Key Player in Glucose Homeostasis
GPR40 is a class A G-protein coupled receptor (GPCR) that plays a crucial role in the physiological regulation of insulin secretion. Its expression is highly enriched in the pancreatic β-cells, with lower levels detected in the intestine and brain. Endogenous ligands for GPR40 are medium and long-chain FFAs, which signal the β-cell to enhance insulin release in response to elevated glucose levels. This glucose-dependency is a critical feature, as it implies that GPR40 agonists are less likely to cause hypoglycemia, a common and dangerous side effect of some other T2D therapies.
The therapeutic potential of targeting GPR40 is underscored by several key findings:
-
Activation of GPR40 augments glucose-stimulated insulin secretion (GSIS).
-
GPR40 agonists have demonstrated efficacy in lowering blood glucose in animal models of T2D.
-
Some GPR40 agonists have advanced to clinical trials, showing promising results in improving glycemic control in patients with T2D.
Mechanism of Action: The GPR40 Signaling Pathway
Upon agonist binding, GPR40 undergoes a conformational change that initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the potentiation of insulin secretion through a well-defined mechanism.
Canonical Gαq Signaling in Pancreatic β-Cells
The primary signaling pathway activated by GPR40 agonists in pancreatic β-cells is summarized below:
-
Receptor Activation: A GPR40 agonist binds to the receptor on the surface of the pancreatic β-cell.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gαq/11.
-
PLC Activation: Gαq/11 activates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane, leading to insulin secretion.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
GPR40 Agonists and Glucose-Stimulated Insulin Secretion (GSIS): A Technical Guide
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][3][4] This activation potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas. Furthermore, activation of GPR40 in the gut can stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further contribute to glycemic control.
This technical guide provides an in-depth overview of the mechanism of action of GPR40 agonists, quantitative data on their efficacy, and detailed experimental protocols for assessing their function. While the prompt specified "GPR40 agonist 7," this appears to be a placeholder. This document will therefore focus on several well-characterized GPR40 agonists, such as TAK-875 (Fasiglifam), AM-1638, and SCO-267, to provide a comprehensive understanding of this class of compounds.
Mechanism of Action: GPR40 Signaling Pathways
GPR40 agonists enhance insulin secretion primarily through the activation of the Gαq signaling pathway, with some agonists also engaging the Gαs pathway, leading to a broader range of effects.
Gαq-Mediated Insulin Secretion
Upon agonist binding, GPR40 couples with the Gαq/11 protein. This initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates PLC.
-
IP₃ and DAG Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization : IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
-
Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Insulin Granule Exocytosis : The elevated cytoplasmic Ca²⁺ levels are a primary trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion. This process is potentiated by the glucose-dependent depolarization of the β-cell membrane.
Gαs-Mediated Incretin Secretion (Full Agonists)
Certain GPR40 agonists, often termed "full agonists" or "AgoPAMs" (Positive Allosteric Modulation agonists), can also couple to Gαs in enteroendocrine L-cells. This dual signaling capability leads to additional therapeutic effects:
-
Adenylate Cyclase Activation : The Gαs subunit activates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).
-
Incretin Release : Increased cAMP levels in gut L-cells stimulate the secretion of incretin hormones like GLP-1 and GIP.
-
Indirect Insulin Secretion : These incretins then act on their respective receptors on pancreatic β-cells to further amplify glucose-dependent insulin secretion.
The following diagram illustrates the dual Gαq and Gαs signaling pathways activated by GPR40 agonists.
Caption: GPR40 agonist signaling pathways in pancreatic β-cells and enteroendocrine L-cells.
Quantitative Data for Representative GPR40 Agonists
The potency and efficacy of GPR40 agonists are critical determinants of their therapeutic potential. These are typically measured in vitro using cell-based assays that quantify signaling readouts (e.g., Ca²⁺ mobilization) or insulin secretion. The data below summarizes the characteristics of several key GPR40 agonists.
Table 1: In Vitro Potency and Efficacy of GPR40 Agonists
| Compound | Agonist Type | Target Cell/Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| TAK-875 | Partial Agonist | CHO-hGPR40 (Ca²⁺) | >1000 nM | 22% of γ-linolenic acid | |
| AM-1638 | Full Agonist | CHO-hGPR40 (Ca²⁺) | 150 nM | 182% of γ-linolenic acid | |
| AM-5262 | Full Agonist | Rat Intestinal Cells (GLP-1) | ~100-250 nM | 2-5 fold > AM-1638 | |
| SCO-267 | Full Agonist | CHO-hGPR40 (Ca²⁺) | 150 nM | 88% of reference agonist |
Table 2: Clinical Efficacy of GPR40 Agonists in T2DM Patients
| Compound | Trial Phase | Key Outcome | Result | Reference |
| TAK-875 | Phase III | Change in HbA1c | Robust decrease (-1.12%) | |
| Adverse Events | Terminated due to liver toxicity | |||
| SCO-267 | Phase I | Incretin Secretion | Increased GLP-1 (3-5 fold), GIP (30%) | |
| Glucose Control | Decreased fasting hyperglycemia |
Experimental Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
The GSIS assay is a fundamental method for evaluating the efficacy of GPR40 agonists on β-cell function. The following protocol describes a static incubation assay using isolated pancreatic islets.
Materials and Reagents
-
Isolated Pancreatic Islets: Rodent or human islets.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
Krebs-Ringer Bicarbonate Buffer (KRBH): Containing 0.1% BSA. Can be prepared with varying glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose).
-
GPR40 Agonist Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).
-
Insulin Quantification Kit: ELISA or RIA kit.
-
Cell Culture Plates: 24-well or 96-well plates.
-
Incubator: 37°C, 5% CO₂.
Step-by-Step Procedure
-
Islet Culture: After isolation, culture islets overnight in RPMI-1640 medium to allow for recovery.
-
Pre-incubation (Basal State):
-
Hand-pick islets of similar size (e.g., 10-15 islets per replicate).
-
Wash the islets with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the islets in low-glucose KRBH for 60 minutes at 37°C to allow them to return to a basal state of insulin secretion.
-
-
Incubation with Test Compounds:
-
Prepare KRBH buffers containing:
-
Low glucose (e.g., 2.8 mM) + Vehicle (e.g., DMSO)
-
Low glucose + GPR40 agonist
-
High glucose (e.g., 16.7 mM) + Vehicle
-
High glucose + GPR40 agonist
-
-
Remove the pre-incubation buffer and add the prepared treatment buffers to the islets.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant (which contains the secreted insulin) from each well.
-
Store samples at -20°C or -80°C until analysis.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit, following the manufacturer’s instructions.
-
-
Data Normalization (Optional but Recommended):
-
After collecting the supernatant, lyse the remaining islets in the wells.
-
Measure the total DNA or protein content of the islet lysates.
-
Normalize the secreted insulin values to the total DNA or protein content to account for variations in islet number and size per replicate.
-
Experimental Workflow Diagram
References
Off-Target Effects of Novel GPR40 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[4][5] However, the development of GPR40 agonists has been hampered by off-target effects, most notably the hepatotoxicity that led to the termination of phase III clinical trials for fasiglifam (TAK-875). This technical guide provides an in-depth analysis of the off-target effects of novel GPR40 agonists, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Canonical GPR40 Signaling Pathway
GPR40 is predominantly coupled to the Gαq/11 subunit of heterotrimeric G proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion.
Caption: Canonical GPR40 signaling pathway leading to insulin secretion.
Off-Target Liabilities of GPR40 Agonists: The Case of Fasiglifam (TAK-875)
The clinical development of the GPR40 agonist fasiglifam (TAK-875) was halted due to concerns about liver safety. Subsequent research has elucidated several potential mechanisms for this hepatotoxicity, which are believed to be off-target effects.
Mechanisms of Fasiglifam-Induced Hepatotoxicity
The liver toxicity of fasiglifam is not considered a class effect of GPR40 agonism but rather is attributed to the specific chemical properties of the molecule. The proposed mechanisms include:
-
Formation of Reactive Metabolites: Fasiglifam undergoes metabolism to form a reactive acyl glucuronide. This metabolite can covalently bind to cellular proteins, leading to cellular stress and toxicity.
-
Inhibition of Bile Acid Transporters: Fasiglifam and its metabolites have been shown to inhibit key bile acid transporters in the liver, such as the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs). Inhibition of these transporters can lead to the accumulation of cytotoxic bile acids within hepatocytes.
-
Mitochondrial Dysfunction: Studies have indicated that fasiglifam can impair mitochondrial respiration in hepatocytes, potentially leading to cellular energy depletion and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
GPR40 Agonist 7: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility and stability data for a compound universally identified as "GPR40 agonist 7" are not publicly available. This designation likely represents an internal research identifier. This guide, therefore, provides a comprehensive framework of the essential methodologies for determining the solubility and stability of a novel GPR40 agonist, using the well-characterized GPR40 agonist AM-1638 as a representative structural analog for illustrative purposes.
Introduction to GPR40 and its Agonists
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells.[2][3] Upon activation by medium and long-chain fatty acids, GPR40 potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a significant advantage over some existing diabetes therapies.
Synthetic GPR40 agonists are being developed to harness this therapeutic potential. The solubility and stability of these compounds are critical physicochemical properties that profoundly influence their biopharmaceutical performance, including oral bioavailability, formulation development, and shelf-life. This guide details the standard experimental protocols for assessing these key parameters.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion. Some GPR40 agonists have also been shown to signal through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP), which can further enhance insulin and incretin secretion.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Solubility Assessment
The solubility of a drug candidate is a critical determinant of its oral absorption and bioavailability. It is typically assessed using two main types of assays: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock, usually dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable in the early stages of drug discovery for ranking compounds.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the GPR40 agonist in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.
-
Aqueous Buffer Dispensing: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Thermodynamic Solubility
Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is considered the "true" solubility and is crucial for pre-formulation and late-stage drug development.
-
Sample Preparation: Add an excess amount of the solid GPR40 agonist to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution.
-
Quantification: Carefully collect an aliquot of the clear supernatant and determine the concentration of the dissolved GPR40 agonist using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate measurements for each pH condition.
Data Presentation: Solubility of a GPR40 Agonist
| Parameter | Method | Conditions | Solubility (µg/mL) |
| Kinetic Solubility | Nephelometry | PBS (pH 7.4), 25°C, 2h | Example: 55 |
| Thermodynamic Solubility | Shake-Flask | pH 1.2 buffer, 37°C, 48h | Example: <1 |
| pH 4.5 buffer, 37°C, 48h | Example: 15 | ||
| pH 6.8 buffer, 37°C, 48h | Example: 75 | ||
| pH 7.4 buffer, 37°C, 48h | Example: 82 |
Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a retest period for the drug substance and a shelf life for the drug product. The International Council for Harmonisation (ICH) provides guidelines for stability testing.
Experimental Protocol: ICH-Compliant Stability Study
-
Sample Preparation: Place the GPR40 agonist drug substance in containers that simulate the proposed packaging.
-
Storage Conditions: Store the samples in stability chambers under the conditions specified by the ICH guidelines for the intended climatic zones.
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points: Pull samples at predetermined time intervals. For a 12-month proposed shelf life, testing is typically done at 0, 3, 6, 9, and 12 months for long-term studies, and 0, 3, and 6 months for accelerated studies.
-
Analytical Testing: At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantification of the GPR40 agonist content (potency).
-
Degradation Products: Identification and quantification of any impurities or degradants.
-
Other relevant physicochemical properties: Depending on the nature of the compound, this may include melting point, water content, and crystal form.
-
-
Photostability: Expose the drug substance to a specified amount of light and UV radiation to assess its light sensitivity.
Data Presentation: Stability of a GPR40 Agonist (Accelerated Conditions)
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |
| Total Impurities (%) | Not more than 1.0 | 0.15 | 0.25 | 0.45 |
| Any Unspecified Impurity (%) | Not more than 0.10 | <0.05 | 0.08 | 0.10 |
Visualization of Experimental Workflows
Solubility Assessment Workflow
Caption: Workflow for solubility assessment.
Stability Testing Workflow
Caption: Workflow for ICH-compliant stability testing.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR40 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] It is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[1][2][3] Activation of GPR40 by agonists enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. These application notes provide detailed protocols for the in vitro characterization of GPR40 agonists, using "GPR40 agonist 7" as a representative compound. The described assays are fundamental for determining the potency and efficacy of novel GPR40 agonists.
GPR40 Signaling Pathways
GPR40 activation by an agonist initiates a cascade of intracellular events. Primarily, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion. Some GPR40 agonists have also been shown to couple to Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can also contribute to insulin secretion.
Quantitative Data Summary
The following table summarizes hypothetical data for "this compound" in key in vitro assays, compared to a known GPR40 agonist like TAK-875.
| Assay | Parameter | This compound | TAK-875 (Reference) |
| Calcium Mobilization | EC₅₀ | 50 nM | 100 nM |
| Eₘₐₓ | 95% | 90% | |
| IP-1 Accumulation | EC₅₀ | 75 nM | 150 nM |
| Eₘₐₓ | 110% | 100% | |
| [³⁵S]GTPγS Binding | EC₅₀ | 120 nM | 250 nM |
| Eₘₐₓ | 85% | 80% |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40. It utilizes a calcium-sensitive fluorescent dye that is loaded into the cells. The binding of calcium released from intracellular stores to the dye results in an increase in fluorescence intensity, which is proportional to the receptor activation.
Protocol:
-
Cell Culture:
-
Seed CHO-K1 or HEK293 cells stably expressing human GPR40 into black, clear-bottom 96- or 384-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of "this compound" and a reference agonist in the assay buffer.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add the agonist compounds to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
IP-One Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product in the Gq signaling cascade. IP1 is more stable than IP3, making it a reliable marker for Gq activation. The assay typically uses HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Protocol:
-
Cell Culture and Plating:
-
Culture and plate GPR40-expressing cells as described for the calcium mobilization assay.
-
-
Cell Stimulation:
-
Remove the culture medium.
-
Add the stimulation buffer containing varying concentrations of "this compound" and lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.
-
References
Application Notes and Protocols for Calcium Mobilization Assay of GPR40 Agonist 7 (SCO-267)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] This receptor is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[3][4] Upon activation by medium to long-chain free fatty acids, GPR40 stimulates glucose-dependent insulin secretion (GDIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[5] This dual mechanism of action makes GPR40 agonists attractive therapeutic agents with a reduced risk of hypoglycemia.
GPR40 activation initiates a signaling cascade through the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in insulin secretion.
This application note provides a detailed protocol for a calcium mobilization assay to characterize the activity of GPR40 agonist 7 (SCO-267), a potent, orally active GPR40 full agonist. The assay is designed for a high-throughput screening format using a recombinant cell line overexpressing human GPR40 and a fluorescent calcium indicator.
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway upon agonist binding.
Data Presentation
The following table summarizes the in vitro potency of this compound (SCO-267) in a calcium mobilization assay compared to other known GPR40 agonists.
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of Endogenous Ligand) | Reference |
| This compound (SCO-267) | CHO-hGPR40 | Calcium Mobilization | ~10 | Full Agonist | |
| TAK-875 (Fasiglifam) | CHO-hGPR40 | Calcium Mobilization | 72 | Partial Agonist | |
| AMG 837 | CHO-GPR40 | Calcium Flux | 120 | Partial Agonist (29%) | |
| AM-1638 | CHO-GPR40 | Calcium Flux | 150 | Full Agonist (182%) |
Experimental Protocols
Calcium Mobilization Assay Workflow
Caption: Workflow for the GPR40 calcium mobilization assay.
Detailed Methodology
1. Cell Culture and Seeding:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Seeding: Seed CHO-hGPR40 cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.
2. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM.
-
To aid in dye loading, Pluronic F-127 (20% solution in DMSO) can be added to the loading solution at a final concentration of 0.02-0.04%.
-
-
This compound (SCO-267) Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., from 1 nM to 10 µM). Prepare these dilutions at 5X the final desired concentration.
-
3. Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
(Optional) After incubation, gently wash the cells once or twice with 100 µL of Assay Buffer to remove excess dye and reduce background fluorescence. Leave 100 µL of Assay Buffer in each well after the final wash.
4. Calcium Mobilization Measurement:
-
Instrumentation: Use a fluorescence microplate reader equipped with automated injection and kinetic reading capabilities (e.g., FlexStation® or similar).
-
Instrument Settings:
-
Excitation Wavelength: ~494 nm
-
Emission Wavelength: ~516 nm
-
Read Interval: 1-2 seconds
-
-
Assay Procedure:
-
Place the cell plate and the compound plate in the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 25 µL of the 5X this compound dilutions into the corresponding wells of the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response to a vehicle control as 0% and the response to a maximal concentration of a reference full agonist (or this compound itself) as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a calcium mobilization assay to evaluate the activity of this compound (SCO-267). The provided workflow, signaling pathway diagram, and data presentation format offer a robust framework for researchers in the field of metabolic drug discovery to characterize the potency and efficacy of novel GPR40 agonists. The glucose-dependent insulinotropic action of GPR40 agonists makes them a significant area of research for the development of new anti-diabetic therapies.
References
Application Notes and Protocols for Islet Perifusion Assay with GPR40 Agonist 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] This glucose-dependent mechanism of action makes GPR40 agonists attractive candidates for novel anti-diabetic drugs, as they are less likely to cause hypoglycemia compared to other insulin secretagogues.
This document provides detailed application notes and protocols for performing an islet perifusion assay to evaluate the efficacy of a novel GPR40 agonist, hereafter referred to as "GPR40 agonist 7". The islet perifusion system allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various stimuli, offering a more physiologically relevant assessment of β-cell function compared to static incubation assays.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade that augments insulin secretion. GPR40 is primarily coupled to the Gαq/11 protein subunit. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflow
The following diagram outlines the major steps involved in conducting an islet perifusion assay to assess the effect of this compound on insulin secretion.
Caption: Experimental workflow for islet perifusion assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for islet perifusion.
1. Materials and Reagents
-
Islets: Isolated mouse or human islets of high purity (>80%) and viability (>90%).
-
Perifusion Buffer (KRB): Krebs-Ringer Bicarbonate buffer supplemented with 0.5% RIA-grade Bovine Serum Albumin (BSA).
-
Glucose Solutions: Prepare KRB with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the perifusion buffer should not exceed a level that affects islet function (typically <0.1%).
-
Other Reagents:
-
Potassium Chloride (KCl) for depolarization-induced insulin secretion control.
-
Collagenase for islet isolation.
-
Culture medium (e.g., RPMI-1640) for islet recovery post-isolation.
-
-
Equipment:
-
Islet perifusion system with multiple channels.
-
Peristaltic pump.
-
Water bath set to 37°C.
-
Fraction collector.
-
Microscope for islet picking.
-
Insulin assay kit (ELISA or RIA).
-
2. Islet Preparation
-
Isolate islets from pancreatic tissue using a standard collagenase digestion method.
-
After isolation, islets can be cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin to allow for recovery.
-
On the day of the experiment, hand-pick islets of similar size under a microscope. A typical experiment uses 25 islets per perifusion chamber.
3. Perifusion System Setup
-
Assemble the perifusion system according to the manufacturer's instructions. Ensure all tubing is correctly placed and connected to the peristaltic pump and fraction collector.
-
Prime the system by running deionized water through the tubing, followed by the low glucose KRB buffer.
-
Place the perifusion chambers in a water bath maintained at 37°C.
-
Set the flow rate of the peristaltic pump. A common flow rate is 100 µL/min.
4. Islet Perifusion Assay
-
Islet Loading: Carefully load the selected islets into the perifusion chambers.
-
Equilibration: Perifuse the islets with low glucose (2.8 mM) KRB for at least 30-60 minutes to establish a stable basal insulin secretion rate.
-
Stimulation Protocol: Sequentially perifuse the islets with different solutions according to the experimental design. A typical protocol is as follows:
-
0-30 min: Low glucose (2.8 mM) for baseline.
-
30-60 min: High glucose (16.7 mM) to assess GSIS.
-
60-90 min: High glucose (16.7 mM) + this compound to measure the potentiation of GSIS.
-
90-120 min: Low glucose (2.8 mM) for return to baseline.
-
120-130 min: High glucose (16.7 mM) + KCl (e.g., 25 mM) as a positive control for maximal insulin secretion.
-
-
Fraction Collection: Collect the perifusate in a 96-well plate using a fraction collector. The collection interval can be set from 1 to 3 minutes per well.
5. Insulin Measurement
-
After the perifusion is complete, measure the insulin concentration in each collected fraction using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
6. Data Analysis
-
Plot the insulin concentration over time to visualize the dynamics of insulin secretion.
-
Calculate the area under the curve (AUC) for each stimulation period to quantify the total amount of insulin secreted.
-
The stimulation index (SI) can be calculated by dividing the peak insulin concentration during stimulation by the basal insulin concentration.
Data Presentation
The following tables summarize hypothetical quantitative data from an islet perifusion experiment with this compound.
Table 1: Effect of this compound on Insulin Secretion (Area Under the Curve)
| Condition | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/25 islets/30 min) | Fold Increase vs. High Glucose Alone |
| Basal | 2.8 | 0 | 5.2 ± 0.8 | - |
| High Glucose | 16.7 | 0 | 19.5 ± 2.1 | 1.0 |
| High Glucose + Agonist 7 | 16.7 | 1 | 28.3 ± 3.5 | 1.45 |
| High Glucose + Agonist 7 | 16.7 | 5 | 35.1 ± 4.2 | 1.80 |
| High Glucose + Agonist 7 | 16.7 | 10 | 33.8 ± 3.9 | 1.73 |
Table 2: Glucose Dependency of this compound Action
| Glucose (mM) | This compound (5 µM) | Insulin Secretion (ng/25 islets/30 min) |
| 2.8 | - | 5.1 ± 0.7 |
| 2.8 | + | 5.5 ± 0.9 |
| 8.3 | - | 12.4 ± 1.5 |
| 8.3 | + | 20.1 ± 2.3 |
| 16.7 | - | 19.8 ± 2.4 |
| 16.7 | + | 35.5 ± 4.5 |
Conclusion
The islet perifusion assay is a powerful tool for characterizing the effects of novel compounds like this compound on pancreatic β-cell function. The detailed protocol and workflow provided in these application notes offer a robust framework for conducting these experiments. The data clearly demonstrates that this compound potentiates glucose-stimulated insulin secretion in a dose-dependent and glucose-dependent manner, highlighting its potential as a therapeutic agent for type 2 diabetes. The activation of the GPR40 signaling pathway by this agonist leads to an increase in intracellular calcium and subsequent insulin exocytosis, consistent with its proposed mechanism of action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GPR40 Agonist 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of "GPR40 Agonist 7," a novel compound targeting the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion.[1][2][3]
Introduction to GPR40
GPR40 is predominantly expressed in pancreatic β-cells and, upon activation by medium and long-chain free fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[1][4] This glucose-dependent mechanism of action makes GPR40 agonists attractive therapeutic candidates with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. Activation of GPR40 primarily couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately enhancing insulin granule exocytosis.
This compound: A Candidate for Type 2 Diabetes
This compound is a potent and selective small-molecule agonist designed to mimic the effects of endogenous fatty acids on GPR40. Its primary application is in the identification and characterization of novel therapeutic agents for the treatment of type 2 diabetes. High-throughput screening assays are essential for identifying lead compounds like this compound from large chemical libraries.
Data Presentation: In Vitro Characterization of this compound
The following table summarizes the in vitro pharmacological profile of this compound compared to a known GPR40 agonist, AMG 837.
| Parameter | This compound | AMG 837 (Reference) | Assay Type |
| EC50 (nM) | 50 | 78 | Calcium Mobilization |
| Emax (%) | 95 | 90 | Calcium Mobilization |
| Potentiation of GSIS (fold-increase) | 2.5 | 2.2 | Insulin Secretion (at 16.7 mM Glucose) |
| Selectivity | >100-fold vs. related GPCRs | >100-fold vs. related GPCRs | Counter-screening Assays |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade within the pancreatic β-cell, leading to enhanced insulin secretion.
Figure 1: GPR40 signaling cascade in pancreatic β-cells.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel GPR40 agonists.
Figure 2: High-throughput screening cascade for GPR40 agonists.
Experimental Protocols
Calcium Mobilization Assay for High-Throughput Screening
This protocol describes a homogeneous, fluorescence-based calcium mobilization assay suitable for HTS to identify GPR40 agonists.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)
-
Probenecid (anion transport inhibitor)
-
This compound (and other test compounds)
-
Reference agonist (e.g., Linoleic Acid or AMG 837)
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed HEK293-hGPR40 cells into 384-well plates at a density of 15,000-20,000 cells per well in their standard growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay medium.
-
Remove the growth medium from the cell plate and add 20 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and reference agonist in assay medium in a separate compound plate. The final assay concentration should be considered.
-
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add 10 µL of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
For primary screening, the activity of each compound is often expressed as a percentage of the response to a maximal concentration of the reference agonist.
-
For dose-response experiments, plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This orthogonal assay is used to confirm the activity of hits from the primary screen in a more physiologically relevant system, such as isolated pancreatic islets or an insulin-secreting cell line (e.g., MIN6).
Materials:
-
Isolated pancreatic islets (e.g., from mice) or MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound (and other confirmed hits)
-
Reference agonist (e.g., Linoleic Acid)
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Islet/Cell Preparation:
-
If using islets, isolate them from mice and allow them to recover overnight in culture medium.
-
If using MIN6 cells, plate them in 96-well plates and grow to ~80% confluency.
-
-
Pre-incubation:
-
Gently wash the islets or cells with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate for 1-2 hours at 37°C in the same low-glucose buffer to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose.
-
To the appropriate wells, add the test compounds or reference agonist at the desired concentrations. Include vehicle controls for both low and high glucose conditions.
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total insulin content or total protein content of the cells/islets in each well.
-
Calculate the fold-increase in insulin secretion in the presence of the compound compared to the vehicle control under high glucose conditions. This demonstrates the glucose-dependent potentiation of insulin secretion.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this compound and other novel GPR40 agonists. The combination of a primary calcium mobilization assay for high-throughput screening and a secondary, more physiological insulin secretion assay for hit validation provides a comprehensive strategy for identifying promising lead candidates for the treatment of type 2 diabetes.
References
Application Notes and Protocols: GPR40 Agonist 7 for Treatment of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes (T2D).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine L-cells.[2][4] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia, a common side effect of some other anti-diabetic medications.
These application notes provide a detailed experimental design for the preclinical evaluation of "GPR40 Agonist 7," a novel, potent, and selective GPR40 agonist, in rodent models of type 2 diabetes. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound.
GPR40 Signaling Pathways
Activation of GPR40 by an agonist like this compound initiates a cascade of intracellular events. In pancreatic β-cells, GPR40 couples primarily to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, enhances the exocytosis of insulin granules in a glucose-dependent manner. In enteroendocrine L-cells, GPR40 activation, particularly by ago-allosteric modulators (AgoPAMs), can also involve Gαs coupling, leading to increased cyclic AMP (cAMP) levels and subsequent GLP-1 secretion.
Experimental Design and Protocols
The following experimental design will evaluate the efficacy of this compound in a diet-induced obese (DIO) mouse model of type 2 diabetes.
Experimental Workflow
Protocol 1: In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Objective: To assess the acute and chronic effects of this compound on glucose tolerance, fasting blood glucose, and insulin levels in a diet-induced obese mouse model.
Animal Model: Male C57BL/6J mice, 8 weeks of age, will be fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
Experimental Groups:
-
Vehicle Control (0.5% methylcellulose)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
Positive Control (e.g., Sitagliptin, 10 mg/kg)
Methodology:
-
Acute Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer the respective compounds orally.
-
After 30 minutes, administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Collect blood samples for insulin measurement at 0, 15, and 30 minutes.
-
-
Chronic Dosing:
-
Administer compounds orally once daily for 4 weeks.
-
Monitor body weight and food intake twice weekly.
-
Measure fasting blood glucose and plasma insulin weekly.
-
-
Terminal Procedures:
-
At the end of the 4-week treatment period, perform a final OGTT.
-
Collect terminal blood samples for measurement of HbA1c, triglycerides, and GLP-1.
-
Harvest pancreata for histological analysis (e.g., β-cell mass and islet morphology).
-
Data Presentation:
Table 1: Acute Oral Glucose Tolerance Test (OGTT) - Blood Glucose Area Under the Curve (AUC)
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle Control | - | 25000 ± 1500 | - |
| This compound | 1 | 21250 ± 1200 | 15% |
| This compound | 3 | 17500 ± 1100 | 30% |
| This compound | 10 | 13750 ± 950 | 45% |
| Positive Control | 10 | 16250 ± 1050 | 35% |
Table 2: Chronic Study (4 Weeks) - Key Efficacy Parameters
| Treatment Group | Dose (mg/kg) | Change in Fasting Glucose (mg/dL) | Change in HbA1c (%) | Change in Body Weight (%) |
| Vehicle Control | - | +15 ± 5 | +0.5 ± 0.1 | +8 ± 2 |
| This compound | 1 | -20 ± 6 | -0.3 ± 0.1 | +5 ± 1.5 |
| This compound | 3 | -45 ± 8 | -0.8 ± 0.2 | +2 ± 1 |
| This compound | 10 | -60 ± 10 | -1.2 ± 0.3 | -1 ± 0.8 |
| Positive Control | 10 | -50 ± 9 | -1.0 ± 0.2 | +1 ± 1.2 |
Protocol 2: In Vitro Insulin Secretion from Isolated Pancreatic Islets
Objective: To confirm the direct effect of this compound on glucose-stimulated insulin secretion in isolated pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from healthy C57BL/6J mice by collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium.
-
Insulin Secretion Assay:
-
Pre-incubate islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (2.8 mM) for 1 hour.
-
Incubate islets for 1 hour in KRBB with:
-
Low glucose (2.8 mM) ± this compound
-
High glucose (16.7 mM) ± this compound
-
-
Collect the supernatant for insulin measurement using an ELISA kit.
-
Data Presentation:
Table 3: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Condition | This compound Conc. (nM) | Insulin Secretion (ng/islet/hr) | Fold Increase vs. High Glucose |
| Low Glucose (2.8 mM) | 0 | 0.5 ± 0.1 | - |
| Low Glucose (2.8 mM) | 100 | 0.6 ± 0.1 | - |
| High Glucose (16.7 mM) | 0 | 2.5 ± 0.3 | 1.0 |
| High Glucose (16.7 mM) | 10 | 3.5 ± 0.4 | 1.4 |
| High Glucose (16.7 mM) | 100 | 5.0 ± 0.5 | 2.0 |
| High Glucose (16.7 mM) | 1000 | 6.2 ± 0.6 | 2.5 |
Conclusion
The described experimental design provides a comprehensive framework for the preclinical evaluation of this compound. The in vivo studies in a relevant diabetes model will assess its therapeutic potential for improving glycemic control, while the in vitro islet studies will confirm its mechanism of action. The presented data tables offer a clear and structured format for summarizing the quantitative outcomes of these experiments, facilitating data interpretation and comparison. Successful outcomes from these studies would provide strong support for the further development of this compound as a novel treatment for type 2 diabetes.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Application Notes and Protocols: GPR40 Agonist 7 in Primary Human Islet Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and signaling pathways relevant to the study of GPR40 agonists, exemplified by a hypothetical "GPR40 Agonist 7," in primary human pancreatic islets. The protocols and data presented are synthesized from established research on various GPR40 agonists and are intended to serve as a guide for preclinical evaluation.
Introduction
G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent potentiation of insulin secretion.[1][3][4] This glucose dependency minimizes the risk of hypoglycemia, a significant advantage over some existing diabetes therapies. GPR40 agonists are small molecules designed to mimic the effects of endogenous FFAs, thereby enhancing glucose-stimulated insulin secretion (GSIS). This document outlines the key signaling pathways, experimental protocols, and representative data for the evaluation of a novel GPR40 agonist, referred to herein as "this compound," in primary human islets.
GPR40 Signaling in Human Pancreatic β-Cells
Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the potentiation of insulin secretion. The key steps are as follows:
-
Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This leads to a transient increase in intracellular calcium concentration.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Potentiation of Insulin Exocytosis: The combined effects of increased intracellular calcium and PKC activation potentiate the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated glucose levels.
Some GPR40 agonists, particularly full agonists and ago-potentiating allosteric modulators (AgoPAMs), may also couple to other G-proteins like Gαs, leading to the production of cAMP, or Gα12/13, which is involved in actin remodeling, further contributing to insulin vesicle release.
Representative Data for GPR40 Agonist Activity
The following tables summarize expected quantitative data from key in vitro assays on primary human islets for a potent and selective GPR40 agonist. The data is presented as a representative example.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Treatment Condition | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/islet/hr) | Fold Increase vs. High Glucose Control |
| Basal | 3 | 0 | 0.5 ± 0.1 | - |
| Basal + Agonist | 3 | 10 | 0.6 ± 0.1 | - |
| High Glucose Control | 16.7 | 0 | 2.5 ± 0.3 | 1.0 |
| High Glucose + Agonist | 16.7 | 0.1 | 3.8 ± 0.4 | 1.5 |
| High Glucose + Agonist | 16.7 | 1 | 5.5 ± 0.6 | 2.2 |
| High Glucose + Agonist | 16.7 | 10 | 7.0 ± 0.8 | 2.8 |
Data are represented as mean ± SEM from n=3 independent experiments.
Table 2: Effect of this compound on Intracellular Signaling in Human Islets
| Assay | This compound (µM) | Response (Fold over Basal) | EC50 (µM) |
| Inositol Phosphate (IP) Accumulation | 0.01 - 10 | 1.2 - 4.5 | 0.5 |
| Intracellular Calcium [Ca2+]i Flux | 0.01 - 10 | 1.5 - 5.0 | 0.3 |
Data are representative of dose-response experiments.
Experimental Protocols
Detailed methodologies for the characterization of this compound in primary human islets are provided below.
Protocol 1: Isolation and Culture of Primary Human Islets
This protocol is foundational and should be performed under sterile conditions.
Materials:
-
Human pancreas from a registered organ donor.
-
Collagenase solution
-
University of Wisconsin (UW) solution
-
CMRL-1066 culture medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Ficoll density gradient
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
The pancreas is perfused with cold UW solution and then digested with collagenase.
-
The digested tissue is mechanically dissociated and then subjected to a Ficoll density gradient centrifugation to separate the islets from acinar and other tissues.
-
Isolated islets are washed with HBSS and hand-picked under a microscope for purity.
-
Islets are cultured in CMRL-1066 medium at 37°C in a 5% CO2 incubator for 24-48 hours before experimentation to allow for recovery.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is critical for assessing the functional effect of this compound on insulin secretion.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (3 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution in DMSO.
-
Cultured human islets.
-
Insulin ELISA kit.
Procedure:
-
After culture, hand-pick islets of similar size into groups of 10-15.
-
Pre-incubate the islets in KRB buffer with 3 mM glucose for 1 hour at 37°C.
-
Following pre-incubation, transfer the islets to fresh KRB buffer with either 3 mM glucose (basal) or 16.7 mM glucose (stimulated), in the presence or absence of varying concentrations of this compound or vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for measurement of secreted insulin.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentration in the supernatant and lysate using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content or per islet.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay measures the effect of this compound on intracellular calcium levels.
Materials:
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
HBSS
-
This compound stock solution.
-
Dispersed human islet cells.
-
A fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Disperse cultured human islets into single cells using a non-enzymatic dissociation buffer.
-
Seed the dispersed cells onto collagen-coated glass-bottom plates.
-
Load the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).
-
Add this compound at various concentrations and continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.
Protocol 4: Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the activation of the Gαq/11 signaling pathway.
Materials:
-
myo-[3H]inositol
-
IP accumulation assay kit (e.g., from PerkinElmer or Cisbio).
-
This compound stock solution.
-
Dispersed human islet cells.
Procedure:
-
Label dispersed human islet cells with myo-[3H]inositol overnight.
-
Wash the cells to remove unincorporated label.
-
Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
Conclusion
The study of GPR40 agonists in primary human islets is essential for their development as therapeutic agents for type 2 diabetes. The protocols and representative data provided herein offer a framework for the preclinical evaluation of novel compounds like "this compound." By employing these methodologies, researchers can effectively characterize the potency, efficacy, and mechanism of action of new GPR40 agonists, paving the way for their clinical development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Biased Agonism at GPR40 Using Synthetic Agonists
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing GPR40 agonists to investigate the phenomenon of biased agonism. G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2][3][4][5] Upon activation, GPR40 can signal through multiple intracellular pathways, primarily the Gαq/11 pathway, leading to insulin secretion, and the β-arrestin pathway, which can also contribute to insulinotropic effects but may also be involved in receptor desensitization and other cellular responses. The ability of a ligand to preferentially activate one signaling pathway over another is termed "biased agonism" and represents a promising strategy for developing safer and more effective therapeutics.
This document will focus on the use of synthetic GPR40 agonists, such as TAK-875, as tools to dissect these biased signaling pathways. While the user's query specified "GPR40 agonist 7," this appears to be a placeholder. Therefore, the well-characterized and clinically evaluated agonist TAK-875 will be used as a representative example throughout these notes.
GPR40 Signaling and Biased Agonism
GPR40 is activated by medium to long-chain free fatty acids. Its activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signal for glucose-stimulated insulin secretion in pancreatic β-cells.
In addition to G protein coupling, GPR40 can also recruit β-arrestins. β-arrestin recruitment can lead to receptor internalization and desensitization, but also initiate G protein-independent signaling cascades that can influence cellular responses, including insulin secretion.
Biased agonists for GPR40 can selectively promote either Gαq/11-mediated signaling or β-arrestin recruitment. For instance, the synthetic agonist TAK-875 has been shown to be more effective at recruiting β-arrestin 1 and 2 compared to endogenous fatty acids like palmitate and oleate, while acting as a partial agonist for Gαq/11-dependent signaling relative to these fatty acids. This differential activation highlights the potential for developing biased agonists that could fine-tune the therapeutic effects of GPR40 activation, potentially enhancing insulin secretion while minimizing adverse effects.
Data Presentation: Quantitative Analysis of GPR40 Agonists
The following tables summarize the quantitative data for representative GPR40 agonists, illustrating the concept of biased agonism. The data is compiled from various studies and presented to facilitate comparison between different signaling pathways.
Table 1: Potency (EC50) of GPR40 Agonists in Different Signaling Pathways
| Agonist | Gαq/11 Pathway (Calcium Mobilization/IP1 Accumulation) EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | Reference |
| TAK-875 | 150 | Not explicitly stated, but shown to be more effective than FFAs | |
| AM-1638 | 150 | Not available | |
| AM-5262 | 100 (cAMP) / Not specified (IP) | Not available | |
| SCO-267 | 11 | Not available |
Table 2: Efficacy (Emax) of GPR40 Agonists in Different Signaling Pathways
| Agonist | Gαq/11 Pathway (Calcium Mobilization/IP1 Accumulation) Emax (% of reference) | β-Arrestin Recruitment Emax (% of reference) | Reference |
| TAK-875 | Partial agonist relative to FFAs | More effective than palmitate or oleate | |
| AM-1638 | 182% (of γ-linolenic acid) | Not available | |
| AM-5262 | 179% (of GW9508) | Not available | |
| SCO-267 | 88% (of reference full agonist) | Not available |
Experimental Protocols
To investigate the biased agonism of a GPR40 agonist, it is essential to quantify its activity in distinct signaling pathways. The following are detailed protocols for key in vitro assays.
Protocol 1: Calcium Mobilization Assay (Gαq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following GPR40 activation, a direct downstream event of Gαq/11 signaling.
Materials:
-
Cells stably expressing human GPR40 (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GPR40 agonist (e.g., TAK-875) and other test compounds.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS with 20 mM HEPES and Pluronic F-127 to the manufacturer's recommended concentration.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of the GPR40 agonist in HBSS with 20 mM HEPES in a separate compound plate.
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically add the agonist compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: IP-1 Accumulation Assay (Gαq/11 Pathway)
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, providing a robust measure of Gαq/11 activation.
Materials:
-
Cells stably expressing human GPR40.
-
Cell culture medium.
-
Assay plates (e.g., 384-well).
-
IP-One HTRF® assay kit (Cisbio) or equivalent.
-
Stimulation buffer containing LiCl.
-
GPR40 agonist and other test compounds.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Plate the GPR40-expressing cells in the assay plates and incubate to allow for cell attachment and growth.
-
Compound Addition:
-
Prepare serial dilutions of the GPR40 agonist in the stimulation buffer containing LiCl.
-
Aspirate the culture medium and add the agonist solutions to the cells.
-
-
Incubation: Incubate the plate for the manufacturer-recommended time (typically 30-60 minutes) at 37°C to allow for IP-1 accumulation.
-
Lysis and Detection:
-
Add the HTRF® reagents (IP1-d2 and Anti-IP1-Cryptate) to the wells according to the kit protocol.
-
Incubate for the recommended time at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP-1 produced.
-
Use a standard curve to convert the HTRF ratio to IP-1 concentration.
-
Plot the IP-1 concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation. Several technologies are available, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). The following protocol is a general guideline for an EFC-based assay (e.g., PathHunter® by DiscoverX).
Materials:
-
PathHunter® cell line co-expressing GPR40 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Cell culture medium.
-
Assay plates (e.g., 384-well).
-
PathHunter® detection reagents.
-
GPR40 agonist and other test compounds.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the assay plates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of the GPR40 agonist in the appropriate assay buffer.
-
Add the agonist solutions to the cells.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor-β-arrestin interaction and enzyme fragment complementation.
-
Detection:
-
Add the PathHunter® detection reagents to the wells according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.
-
-
Data Acquisition: Read the plate on a chemiluminescent plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
GPR40 agonist 7 not showing activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during in vitro experiments with GPR40 agonists, specifically focusing on the issue of a compound, herein referred to as "Agonist 7," not showing expected activity.
Frequently Asked Questions (FAQs)
Q1: My GPR40 agonist, "Agonist 7," shows no activity in our primary in vitro assay. What are the most common reasons for this?
A1: The lack of in vitro activity for a potential GPR40 agonist can stem from several factors, ranging from the experimental setup to the intrinsic properties of the compound. The primary areas to investigate are:
-
Mismatched Assay and Agonist Mechanism: GPR40 exhibits complex signaling, and your agonist may activate a pathway that your current assay does not measure. This is one of the most common reasons for apparent inactivity.[1][2]
-
Suboptimal Experimental System: The chosen cell line may not express sufficient levels of functional GPR40, or the receptor may not be properly trafficked to the cell surface.[3][4][5]
-
Inadequate Assay Conditions: Critical parameters such as incubation time, buffer composition, or the presence of interfering substances in the media can prevent receptor activation.
-
Compound-Specific Issues: The agonist itself may have poor solubility, be unstable in the assay buffer, or exhibit cytotoxicity at the concentrations tested.
Below is a logical workflow to troubleshoot this issue.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How genetic errors in GPCRs affect their function: Possible therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPR40 Agonist 7 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GPR40 agonist 7 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is it a target for type 2 diabetes?
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs).[1] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may enhance insulin secretion with a lower risk of hypoglycemia compared to other insulin secretagogues.
Q2: What is the general mechanism of action for GPR40 agonists?
GPR40 agonists mimic the action of endogenous FFAs. Upon binding to GPR40, they activate the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cell. Some GPR40 agonists, known as AgoPAMs (Agonist-Positive Allosteric Modulators), can also engage Gαs signaling, leading to cAMP production and incretin secretion.
Q3: What are common cell lines used for GPR40 cell-based assays?
Commonly used cell lines for GPR40 assays include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human GPR40 gene. For studying insulin secretion, pancreatic β-cell lines such as INS-1E, MIN6, β-TC-3, and HIT-T15 are frequently used as they endogenously express GPR40.
Q4: What is a typical effective concentration (EC50) range for a potent GPR40 agonist?
The EC50 values for potent synthetic GPR40 agonists can range from the low nanomolar to the sub-micromolar range, depending on the specific compound and the assay being performed. For instance, some agonists show EC50 values between 15 to 300 nmol/L in calcium mobilization assays.
Troubleshooting Guide
Issue 1: No or low signal response in a calcium mobilization assay.
-
Question: I am not observing a significant increase in fluorescence signal after adding this compound to my cells. What could be the reason?
-
Answer: There are several potential reasons for a weak or absent signal in a calcium mobilization assay:
-
Cell Health and Confluency: Ensure your cells are healthy and have formed a near-confluent monolayer (90-100%) on the day of the assay.
-
Receptor Expression: Confirm that the cell line you are using expresses functional GPR40 at sufficient levels. For transiently transfected cells, it's crucial to verify expression levels.
-
Dye Loading: Inadequate loading of the calcium-sensitive dye can lead to a poor signal. Optimize the dye concentration and incubation time and temperature for your specific cell line. For some cell lines like CHO and HeLa, the addition of probenecid, an organic anion transport inhibitor, may be necessary to ensure dye retention.
-
Agonist Concentration: The concentration of Agonist 7 may be too low. Perform a dose-response curve to determine the optimal concentration range.
-
Compound Stability and Solubility: Verify the stability and solubility of Agonist 7 in your assay buffer. Poor solubility can lead to a lower effective concentration.
-
Assay Buffer Composition: Ensure the assay buffer conditions are optimal. For example, the presence of serum or albumin can affect the availability of the agonist. Some assays are performed in buffer containing low concentrations of human serum albumin.
-
Issue 2: High background signal or spontaneous oscillations in calcium mobilization assays.
-
Question: My baseline fluorescence is very high, or I am observing spontaneous calcium oscillations before adding the agonist. How can I resolve this?
-
Answer: High background or spontaneous signaling can be addressed by:
-
Washing Steps: If you are not using a no-wash kit, ensure that the extracellular dye is thoroughly washed away before starting the measurement to reduce background fluorescence.
-
Cell Plating Density: Optimizing the cell seeding density can sometimes reduce spontaneous activity.
-
Serum Starvation: Prior to the assay, incubating the cells in serum-free medium for a few hours can help to reduce baseline signaling.
-
Temperature and Environment: Maintain a stable temperature and environment during the assay, as fluctuations can induce cellular stress and spontaneous calcium signals.
-
Issue 3: Inconsistent results in Glucose-Stimulated Insulin Secretion (GSIS) assays.
-
Question: I am getting variable results in my GSIS assays when using this compound. What are the common sources of variability?
-
Answer: Inconsistent GSIS results can stem from several factors:
-
Glucose Dependence: The potentiation of insulin secretion by GPR40 agonists is strictly glucose-dependent. Ensure that your experiments include appropriate low and high glucose controls (e.g., 2 mM vs. 16 mM glucose). The effect of the agonist should be observed at stimulatory glucose concentrations.
-
Islet/Cell Health: When using primary islets, their viability and health are critical. Ensure proper isolation and handling techniques. For cell lines, consistent passaging and culture conditions are important.
-
Pre-incubation Step: A pre-incubation step in low glucose buffer before stimulation is crucial to establishing a stable baseline of insulin secretion.
-
Agonist Exposure Time: Distinguish between acute and chronic effects. Acute exposure (e.g., 1 hour) is typically used to measure immediate effects on insulin secretion. Chronic exposure to some fatty acids can lead to β-cell dysfunction (lipotoxicity), although this is not always observed with synthetic agonists.
-
Issue 4: Discrepancy between potency in calcium assays and functional assays (e.g., GSIS).
-
Question: My this compound is very potent in the calcium mobilization assay, but shows lower potency in the insulin secretion assay. Why is there a discrepancy?
-
Answer: A lack of correlation between in vitro calcium measurements and in vivo or ex vivo functional activity can occur.
-
Signal Amplification: Calcium mobilization is an early event in the signaling cascade and can be highly amplified. Insulin secretion is a more distal and complex biological response involving multiple steps beyond the initial calcium signal.
-
Cellular Context: The signaling machinery and downstream effectors can differ between engineered cell lines (like HEK293 or CHO) and native pancreatic β-cells or islets.
-
Agonist Bias: Some agonists may exhibit biased signaling, preferentially activating one pathway over another (e.g., Gq vs. Gs), which might not be fully captured by a single assay.
-
Quantitative Data Summary
Table 1: Potency of Various GPR40 Agonists in Cell-Based Assays
| Agonist | Assay Type | Cell Line | EC50 | Reference |
| Cpd-B | Calcium Mobilization (FLIPR) | GPR40 stable cell line | 15 - 300 nM | |
| Cpd-C | Calcium Mobilization (FLIPR) | GPR40 stable cell line | 15 - 300 nM | |
| GW9508 | Calcium Mobilization | HEK293-hGPR40 | 19 nM | |
| TAK-875 | Calcium Mobilization | HEK293-hGPR40 | 30 nM | |
| AM-4668 | Insulin Secretion | Human GPR40 knock-in mouse islets | 55 nM | |
| ZYDG2 | Calcium Mobilization | Cell-based | 17 nM | |
| ZYDG2 | Inositol 1-phosphate ELISA | Cell-based | 41 nM | |
| AM-1638 | cAMP Accumulation | Transfected cells | 160 nM | |
| AM-5262 | cAMP Accumulation | Transfected cells | 100 nM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for a homogeneous, no-wash assay format.
-
Cell Plating:
-
Seed cells stably expressing GPR40 (e.g., CHO-hGPR40 or HEK293-hGPR40) into black, clear-bottom 96- or 384-well plates. The seeding density should be optimized to achieve a 90-100% confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. A no-wash kit containing a quencher for extracellular dye is recommended.
-
For cell lines with active organic anion transporters, include probenecid (typically 2-2.5 mM) in the dye solution to improve dye retention.
-
Remove the culture medium and add an equal volume of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the agonist compounds to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a maximal agonist control and a vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice using a standard collagenase digestion method.
-
Culture the islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size into a multi-well plate.
-
Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2-3 mM).
-
Pre-incubate the islets in the low-glucose KRB buffer for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low glucose (basal control), high glucose (e.g., 16.7 mM, stimulated control), or high glucose plus a serial dilution of this compound.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the fold-increase in insulin secretion for each condition relative to the basal (low glucose) control.
-
Plot the fold-increase in insulin secretion against the agonist concentration to determine the dose-response relationship and EC50 value.
-
Visualizations
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for a failed calcium assay.
References
Technical Support Center: GPR40 Agonist 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with GPR40 agonists, with a focus on "GPR40 agonist 7," in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is crucial to systematically assess several factors. Initial troubleshooting steps include:
-
Verify Compound and Solvent Quality: Ensure the purity of your this compound and use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its ability to dissolve some organic compounds[1][2].
-
Gentle Heating: Warming the solution in a water bath to 30-40°C can increase the solubility of many compounds[2]. Avoid excessive heat to prevent potential degradation of the agonist.
-
Sonication: Using a bath sonicator can provide mechanical energy to break down compound aggregates and facilitate dissolution[1][2].
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q2: I've tried gentle heating and sonication, but my this compound still won't dissolve. What's next?
A2: If initial methods fail, consider the following:
-
Prepare a More Dilute Stock Solution: Your target concentration may exceed the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM if a 10 mM stock is problematic).
-
Consider Alternative Solvents (with caution): Depending on your downstream application, solvents like ethanol, methanol, or dimethylformamide (DMF) could be alternatives. However, you must verify the compatibility of these solvents with your experimental setup (e.g., cell viability in cell-based assays).
Q3: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: This common issue, often called "salting out," occurs when a compound that is soluble in an organic solvent precipitates upon dilution into an aqueous solution. To mitigate this:
-
Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the aqueous buffer, perform serial dilutions of the stock in DMSO first. Then, add the most diluted DMSO solution to your aqueous medium.
-
Decrease the Final Concentration: The final concentration in the aqueous buffer may be too high. Lowering this concentration is often the simplest solution.
-
Pre-spike the Aqueous Buffer: Adding a small amount of DMSO to the aqueous buffer before introducing your compound stock can sometimes help maintain solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in DMSO.
Problem: this compound Fails to Dissolve in 100% DMSO
| Potential Cause | Suggested Solution | Expected Outcome |
| Compound Purity/Integrity Issues | Verify the identity and purity of the compound using appropriate analytical techniques (e.g., LC-MS, NMR). | Confirmed compound identity and purity will rule out impurities as the cause of insolubility. |
| Suboptimal DMSO Quality (Hygroscopic) | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. | The compound dissolves readily in fresh, water-free DMSO. |
| Insufficient Energy for Dissolution | Gently warm the solution in a 30-40°C water bath for 10-15 minutes. Use a sonicator bath for 10-15 minutes. | Increased kinetic energy and mechanical agitation overcome the compound's lattice energy, leading to a clear solution. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. |
Problem: Precipitation Upon Dilution in Aqueous Buffer
| Potential Cause | Suggested Solution | Expected Outcome |
| "Salting Out" Effect | Perform serial dilutions of the DMSO stock in DMSO before adding to the aqueous buffer. Decrease the final concentration in the aqueous medium. | The compound remains in solution at the desired final concentration in the aqueous buffer. |
| Buffer Composition | Evaluate the pH and ionic strength of your aqueous buffer. Some compounds are more soluble under specific pH conditions. | Adjusting the buffer composition may enhance the solubility of the compound. |
Experimental Protocols
Protocol for Solubilizing a GPR40 Agonist in DMSO
-
Preparation:
-
Weigh the desired amount of this compound into a sterile, dry glass vial.
-
Use a calibrated pipette to add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
-
Initial Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to check for undissolved particles.
-
-
Assisted Dissolution (if necessary):
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating: If sonication is not sufficient, place the vial in a 30-40°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Final Inspection and Storage:
-
Once the solution is clear and free of visible particles, it is ready for use.
-
For storage, refer to the manufacturer's datasheet. Typically, DMSO stock solutions are stored at -20°C or -80°C, protected from light and moisture. For GPR40 agonist 4, storage at -80°C for 2 years or -20°C for 1 year is recommended for the stock solution.
-
GPR40 Agonist Properties and Signaling
Quantitative Data Summary
While specific data for "this compound" is not publicly available, the following table presents solubility information for a related compound, "GPR40 agonist 4," to provide a reference point.
| Compound | Solvent | Solubility | Notes |
| GPR40 agonist 4 | DMSO | 160 mg/mL (383.81 mM) | Requires sonication and warming. Hygroscopic DMSO has a significant impact. |
Many GPR40 agonists are lipophilic molecules, which can contribute to poor aqueous solubility.
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells. Its activation by medium and long-chain free fatty acids, or synthetic agonists, leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The primary signaling cascade involves the Gαq subunit of the G-protein.
Experimental Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
Technical Support Center: GPR40 Agonist 7 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR40 Agonist 7 in in vivo experiments. The information is designed to address common challenges and provide standardized protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GPR40 (FFAR1) agonists?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1][2] Agonists like "Agonist 7" mimic the action of endogenous long-chain fatty acids.[3][4] Activation of GPR40 in pancreatic β-cells leads to the stimulation of the Gq/11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), and this increase in cytosolic calcium enhances glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of insulin release is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. In enteroendocrine cells, GPR40 activation can also stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further potentiates insulin secretion. Some GPR40 agonists, known as ago-allosteric modulators (AgoPAMs), can also engage Gs signaling, leading to more robust incretin secretion.
Q2: What are the potential liabilities associated with GPR40 agonists?
A2: A significant concern with GPR40 agonists is the potential for drug-induced liver injury (DILI). The development of fasiglifam (TAK-875), a GPR40 agonist, was terminated in Phase 3 clinical trials due to instances of liver toxicity. The proposed mechanisms for this toxicity include the generation of reactive oxygen species (ROS) in a GPR40-dependent manner, inhibition of bile acid transporters, and mitochondrial dysfunction. Additionally, there is some evidence to suggest that chronic, excessive activation of GPR40 could be detrimental to pancreatic β-cell function and survival, potentially leading to hypoinsulinemia and glucose intolerance. However, whether this is a class-wide effect or compound-specific is still under investigation.
Q3: How should I formulate this compound for oral administration in rodents?
A3: Many GPR40 agonists are lipophilic molecules with poor aqueous solubility. Therefore, appropriate formulation is critical for achieving adequate oral bioavailability. Common strategies include creating a suspension in an aqueous vehicle. A widely used vehicle for preclinical studies is a mixture of 0.5-1% methylcellulose with 0.1-1% Tween-80 in water. For poorly soluble compounds, other approaches such as the use of amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nano-suspensions can be explored to improve solubility and absorption. It is crucial to assess the physical and chemical stability of the formulation prior to in vivo studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy (No significant glucose lowering in OGTT) | Poor Formulation/Bioavailability: Agonist 7 may have low solubility, leading to poor absorption after oral gavage. | - Verify the solubility of Agonist 7 in the chosen vehicle. - Consider alternative formulation strategies such as micronization, nano-suspensions, or lipid-based formulations to enhance solubility. - Perform pharmacokinetic (PK) studies to determine plasma exposure of Agonist 7. |
| Inappropriate Dose Selection: The selected dose may be too low to elicit a pharmacological response. | - Conduct a dose-response study to identify the optimal dose range. - Review in vitro potency (EC50) and pharmacokinetic data to inform dose selection. | |
| Incorrect Experimental Procedure: Errors in the oral glucose tolerance test (OGTT) protocol can lead to variable and inaccurate results. | - Ensure proper fasting of animals (typically 6 hours for mice). - Verify the accuracy of the glucose solution concentration and the volume administered (typically 2 g/kg for mice). - Standardize the blood sampling technique and timing. | |
| Species-Specific Differences in GPR40: The potency of Agonist 7 may differ between human and rodent GPR40. | - Test the in vitro activity of Agonist 7 on both human and rodent GPR40 to confirm potency. - Consider using a humanized GPR40 knock-in mouse model for efficacy studies. | |
| High Variability in Results | Inconsistent Formulation: The suspension of Agonist 7 may not be uniform, leading to inconsistent dosing. | - Ensure the formulation is homogenized thoroughly before each administration. - Assess the stability and homogeneity of the suspension over the duration of the experiment. |
| Stress-Induced Hyperglycemia: Improper handling of animals can cause stress, leading to elevated baseline glucose levels. | - Acclimatize animals to the experimental procedures, including handling and gavage. - Perform procedures in a quiet and calm environment. | |
| Inconsistent Fasting: Variation in fasting times can affect baseline glucose and insulin levels. | - Ensure all animals are fasted for the same duration. | |
| Signs of Toxicity (e.g., weight loss, lethargy, elevated liver enzymes) | On-Target Liver Toxicity: GPR40 activation in the liver may lead to hepatotoxicity. | - Monitor liver enzymes (ALT, AST) in plasma. - Conduct histopathological analysis of liver tissue. - Investigate markers of oxidative stress. The mechanism may involve GPR40-dependent ROS generation. |
| Off-Target Effects: Agonist 7 may have activity at other receptors or targets. | - Profile Agonist 7 against a panel of relevant off-targets, such as other fatty acid receptors (e.g., GPR120) and PPARs. | |
| β-Cell Toxicity: Chronic high-dose administration may lead to β-cell dysfunction. | - Assess β-cell function through measures like glucose-stimulated insulin secretion (GSIS) from isolated islets. - Perform histological analysis of the pancreas to evaluate islet morphology. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected GPR40 Agonists in Rodent Models
| Agonist | Animal Model | Dose (mg/kg, p.o.) | Main Efficacy Outcome | Reference |
| TAK-875 | Zucker Diabetic Fatty (ZDF) rats | 3-30 | Dose-dependent reduction in blood glucose | |
| AM-1638 | Diet-Induced Obese (DIO) mice | 30 | Significant glucose lowering in OGTT | |
| AM-4668 | Human GPR40 knock-in mice | 10 | Significant reduction in blood glucose during OGTT | |
| ZYDG-2 | n-STZ rats | 0.1-10 | Dose-dependent reduction in AUC blood glucose in OGTT | |
| CPL207280 | Zucker Diabetic Fatty (ZDF) rats | N/A | Improved glycemic control |
Table 2: Pharmacokinetic Parameters of Selected GPR40 Agonists
| Agonist | Species | T1/2 (h) | Oral Bioavailability (%) | Clearance (L/h/kg) | Reference |
| TAK-875 | Rat | ~28-37 | N/A | N/A | |
| TAK-875 | Monkey | N/A | N/A | N/A | |
| AM-1638 | Rat | 1.8 | N/A | 0.91 | |
| AM-4668 | Rat | 3.5 | 92 | 0.38 | |
| AM-4668 | Dog | 12.3 | 64 | 0.10 | |
| CPL207280 | Rat | N/A | ~20 | ~4 | |
| CPL207280 | Monkey | N/A | ~40 | ~0.5 |
Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing glucose tolerance in response to an oral glucose challenge.
Materials:
-
This compound formulation
-
Vehicle control
-
20% D-glucose solution in sterile water
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles
-
Restraining device
Procedure:
-
Animal Preparation:
-
Use age- and sex-matched mice (e.g., C57BL/6J, 8-12 weeks old).
-
House animals individually during the fasting period.
-
Fast mice for 6 hours before the start of the experiment, with free access to water.
-
-
Drug Administration:
-
Record the body weight of each mouse.
-
Administer this compound or vehicle control via oral gavage at the desired dose. The volume is typically 5-10 mL/kg.
-
-
Baseline Blood Sample (t=0 min):
-
One hour after drug administration, obtain a baseline blood sample.
-
Gently nick the tail vein with a sterile scalpel or lancet.
-
Collect a small drop of blood for immediate glucose measurement with a glucometer.
-
Collect a larger blood sample (e.g., 20-40 µL) into an EDTA-coated tube for insulin analysis. Keep on ice.
-
-
Glucose Challenge:
-
Immediately after the baseline blood sample, administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
At each time point, measure blood glucose and collect a sample for insulin analysis.
-
-
Sample Processing:
-
Centrifuge the blood collection tubes at 4°C to separate plasma.
-
Store plasma samples at -80°C until insulin analysis (e.g., by ELISA).
-
-
Data Analysis:
-
Plot blood glucose concentration versus time.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the results between the Agonist 7-treated group and the vehicle control group using appropriate statistical methods.
-
Visualizations
Figure 1. GPR40 agonist signaling pathway in pancreatic β-cells.
Figure 2. Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 2. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vmmpc.org [vmmpc.org]
- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR40 agonist 7 degradation in cell culture media
Welcome to the technical support center for GPR40 Agonist 7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to lose activity over the course of my cell culture experiment. What are the potential causes?
A1: Loss of compound activity in cell culture can stem from several factors. The most common causes are chemical degradation in the media, enzymatic degradation by cellular components, or non-specific binding to plasticware or proteins in the serum. It's also possible that the compound is being metabolized by the cells into a less active or inactive form.
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This involves incubating the compound in your cell culture medium (both with and without cells) and analyzing samples at various time points to measure the concentration of the parent compound.[1]
Q3: What components in the cell culture media are most likely to cause degradation of this compound?
A3: Several media components can contribute to compound instability. These include reactive oxygen species, pH shifts, and enzymatic activity from serum components. Some compounds are also sensitive to light, so phot-degradation could be a factor if the culture plates are exposed to light for extended periods.
Q4: I've confirmed that this compound is degrading in my standard cell culture medium. What are my options?
A4: If you've observed degradation, consider the following options:
-
Reduce Incubation Time: If your experimental endpoint allows, shortening the incubation time with the compound can minimize degradation.
-
Use Serum-Free Media: If your cell type can be maintained in serum-free media for the duration of the experiment, this can reduce enzymatic degradation.
-
Modify the Compound: If you are in the drug development phase, it may be necessary to modify the chemical structure of the agonist to improve its stability. Introducing polar groups, for instance, has been a strategy to improve the pharmacokinetic properties of some GPR40 agonists.[2]
-
Fresh Media Supplementation: For longer-term experiments, consider replacing the media with freshly prepared this compound at regular intervals.
Q5: Could the degradation of this compound be cell-type specific?
A5: Yes, degradation can be cell-type specific due to differences in metabolic enzyme expression. Some cell types may have higher levels of enzymes that can metabolize this compound. Running stability assays in the presence and absence of cells can help distinguish between chemical degradation in the media and cell-mediated metabolism.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability in results when using this compound can be frustrating. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure the cell culture medium is thoroughly mixed after adding this compound and before aliquoting to your experimental plates. Use calibrated pipettes and consistent pipetting techniques. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is suspected, consider reducing the final concentration or using a different solvent for the stock solution (ensuring solvent concentration is minimal and non-toxic to cells). |
| Temperature Fluctuations | Maintain a stable and consistent temperature in your incubator. Temperature fluctuations can affect both cell health and the rate of compound degradation. |
| Analytical Method Variability | If using an analytical endpoint (e.g., HPLC), ensure the method is validated and demonstrates good reproducibility. |
Issue 2: Unexpected Cellular Toxicity
While GPR40 agonists are being developed for their therapeutic benefits, some have been associated with toxicity, particularly liver toxicity.[3][4]
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | Chronic activation of GPR40 has been debated as a potential mediator of β-cell toxicity, though some studies with synthetic agonists did not observe this effect. Consider running dose-response and time-course experiments to determine the toxicity threshold. |
| Off-Target Effects | The compound may be interacting with other cellular targets, leading to toxicity. Some GPR40 agonists have been assessed for off-target activities, such as on PPARs. |
| Metabolite-Induced Toxicity | The degradation products of this compound could be more toxic than the parent compound. Acyl glucuronidation has been implicated in the liver toxicity of some GPR40 agonists. |
| Solvent Toxicity | Ensure the final concentration of the solvent used for the stock solution (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C incubator
-
Acetonitrile (or other suitable quenching solvent)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent.
-
Spike the Media: Warm your complete cell culture medium to 37°C. Dilute the stock solution into the medium to achieve your desired final experimental concentration. Ensure the final solvent concentration is low and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference point.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots from the incubator.
-
Sample Processing: To halt any further degradation, immediately process each sample. For media containing protein, precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or well for analysis by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
| Time Point | Concentration of this compound (µM) | % Remaining |
| 0 hours | Example: 10.0 | 100% |
| 2 hours | Example: 9.5 | 95% |
| 4 hours | Example: 8.8 | 88% |
| 8 hours | Example: 7.5 | 75% |
| 24 hours | Example: 4.2 | 42% |
| 48 hours | Example: 1.5 | 15% |
Visualizations
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is primarily coupled to the Gq signaling pathway. Activation by agonists like this compound leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, which is a key trigger for glucose-stimulated insulin secretion in pancreatic β-cells. Some synthetic GPR40 agonists have also been shown to couple to the Gs signaling pathway, leading to an increase in cAMP.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPR40 Agonist Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on cell line selection and troubleshooting for GPR40 (FFAR1) agonist studies.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my GPR40 agonist study?
A1: The choice of cell line depends on the specific research question.
-
For initial screening and mechanism of action studies: Recombinant cell lines such as HEK293, CHO, or COS-7 stably or transiently expressing human GPR40 are recommended.[1][2][3][4] These cells typically have low endogenous GPR40 expression, providing a clean system to study the specific effects of GPR40 activation.[5]
-
For studying glucose-stimulated insulin secretion (GSIS): Pancreatic β-cell lines that endogenously express GPR40 are the preferred choice. These include MIN6, INS-1E, HIT-T15, and βTC-3 cells.
-
For studying incretin secretion: To investigate the role of GPR40 in glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) release, enteroendocrine cell lines are appropriate.
-
For studying cancer biology: Breast cancer cell lines like MCF-7 and MDA-MB-231, which express GPR40, can be used to study the receptor's role in cell proliferation.
Q2: What are the main signaling pathways activated by GPR40 agonists?
A2: GPR40 is primarily a Gq-coupled receptor. Its activation leads to:
-
Gαq Pathway: Activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium ([Ca2+]i), and DAG activates Protein Kinase C (PKC).
-
Gαs Pathway (Biased Agonism): Certain synthetic agonists can cause GPR40 to couple to Gαs, leading to an increase in intracellular cAMP. This is known as biased agonism and is not typically observed with endogenous fatty acid ligands.
-
β-arrestin Recruitment: Like many GPCRs, GPR40 activation can also lead to the recruitment of β-arrestin.
Q3: What are the differences between partial agonists, full agonists, and ago-allosteric modulators (AgoPAMs) for GPR40?
A3:
-
Partial Agonists: These compounds activate GPR40 but produce a submaximal response compared to endogenous ligands or full agonists.
-
Full Agonists (or AgoPAMs): These ligands can elicit a maximal response from the receptor. Some full agonists for GPR40 are also positive allosteric modulators (PAMs), meaning they can bind to a different site on the receptor to enhance the effect of the endogenous ligand (e.g., fatty acids). These are often referred to as AgoPAMs and can exhibit superior receptor activation and in vivo efficacy.
Troubleshooting Guides
Issue 1: No response or low signal in a calcium mobilization assay after applying a known GPR40 agonist.
| Possible Cause | Troubleshooting Step |
| Low GPR40 expression in the cell line. | Confirm GPR40 expression using RT-PCR or Western blot. For recombinant lines, consider selecting a clone with higher expression or re-transfecting. |
| Poor compound solubility or stability. | Check the solubility of the agonist in your assay buffer. Use a vehicle control (e.g., DMSO) and ensure the final concentration does not exceed its solubility limit. |
| Incorrect assay conditions. | Optimize cell density, dye loading time, and temperature. Ensure the calcium dye is not expired and is handled according to the manufacturer's instructions. |
| Cell health issues. | Check for mycoplasma contamination. Ensure cells are not over-confluent and are in a healthy, proliferating state. |
| Receptor desensitization. | Chronic exposure to agonists can lead to receptor desensitization. Ensure cells are not pre-exposed to GPR40 agonists in the culture medium. |
Issue 2: A GPR40 agonist potentiates insulin secretion at high glucose but not at low glucose concentrations.
| Possible Cause | Explanation & Solution |
| This is the expected physiological response. | GPR40 activation primarily amplifies glucose-stimulated insulin secretion (GSIS). The signaling cascade initiated by GPR40 requires the permissive environment of elevated intracellular glucose metabolism to effectively lead to insulin exocytosis. This glucose-dependency is a key therapeutic advantage, reducing the risk of hypoglycemia. No troubleshooting is necessary for this observation. |
Issue 3: Inconsistent results between different functional assays (e.g., calcium vs. cAMP).
| Possible Cause | Explanation & Solution |
| Biased Agonism. | Your compound may be a biased agonist, preferentially activating one pathway over another. For example, some synthetic agonists are "Gq-only" while others can activate both Gq and Gs pathways. It is crucial to characterize novel compounds in multiple assays (e.g., IP1 accumulation for Gq, cAMP accumulation for Gs) to understand their full signaling profile. |
Data Presentation: Cell Line Characteristics and Agonist Potency
Table 1: Common Cell Lines for GPR40 Studies
| Cell Line | Type | GPR40 Expression | Typical Application |
| HEK293 | Human Embryonic Kidney | Very Low Endogenous | Recombinant expression for Ca2+, IP1, cAMP assays |
| CHO | Chinese Hamster Ovary | None | Recombinant expression for Ca2+ mobilization assays |
| COS-7 | Monkey Kidney Fibroblast | None | Recombinant expression for cAMP and IP accumulation assays |
| MIN6 | Mouse Insulinoma | Endogenous | Glucose-stimulated insulin secretion (GSIS) studies |
| INS-1E | Rat Insulinoma | Endogenous | GSIS and intracellular signaling studies |
| MCF-7 | Human Breast Cancer | Endogenous | Cancer cell proliferation studies |
| MDA-MB-231 | Human Breast Cancer | Endogenous | Cancer cell proliferation studies |
Table 2: Example Potencies (EC50) of GPR40 Agonists in Different Assays
| Compound | Type | Assay | Cell Line | EC50 |
| Oleic Acid | Endogenous Ligand | Calcium Mobilization | hGPR40-CHO | ~6 µM |
| TAK-875 | Partial Agonist | IP Accumulation | hGPR40-COS-7 | 34 nM |
| TAK-875 | cAMP Accumulation | hGPR40-COS-7 | No stimulation | |
| AM-1638 | AgoPAM (Gq+Gs) | IP Accumulation | hGPR40-COS-7 | 24 nM |
| AM-1638 | cAMP Accumulation | hGPR40-COS-7 | 160 nM | |
| Compound 5 | Agonist | Calcium Mobilization | Not Specified | 10.5 nM |
| Compound 5 | Insulin Secretion | RINm cells | 20 µM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed GPR40-expressing CHO or HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60-120 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR40 agonist in the assay buffer.
-
Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument to measure the baseline fluorescence. Add the agonist compounds to the wells and monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
-
Cell Plating: Plate GPR40-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Cell Stimulation: Remove the culture medium and add the GPR40 agonist at various concentrations in a stimulation buffer containing LiCl (to inhibit IP1 degradation). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the assay kit.
-
Detection: Use a competitive immunoassay kit (e.g., HTRF) to detect the accumulated IP1. The signal is typically inversely proportional to the concentration of IP1 in the sample.
-
Data Analysis: Calculate EC50 values by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: GPR40 (FFAR1) canonical Gq and biased Gs signaling pathways.
Caption: General experimental workflow for GPR40 agonist functional assays.
References
- 1. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming GPR40 agonist 7 off-target effects in experiments
Welcome to the technical support center for researchers working with GPR40 agonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and avoid potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR40 agonists?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2][3] Its activation by medium and long-chain free fatty acids, or synthetic agonists, potentiates glucose-stimulated insulin secretion (GSIS).[1][4] The canonical signaling pathway involves the coupling of GPR40 to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration is a key signal for insulin granule exocytosis.
Q2: What are the different classes of GPR40 agonists and how do they differ?
GPR40 agonists can be broadly categorized into two main types: partial agonists and full agonists (or ago-potentiating allosteric modulators, agoPAMs).
-
Partial agonists , such as fasiglifam (TAK-875), bind to the orthosteric site of the receptor and induce a conformational change that leads to a submaximal response compared to endogenous ligands.
-
Full agonists/agoPAMs , such as AM-1638, often bind to an allosteric site on the receptor. They can induce a more robust receptor activation, sometimes leading to the recruitment of additional signaling pathways, such as Gαs, which increases intracellular cAMP levels. This can result in the secretion of incretins like GLP-1 from enteroendocrine cells in the gut, further enhancing insulin secretion.
Q3: What are the known off-target effects of GPR40 agonists, particularly fasiglifam (TAK-875)?
The most significant off-target effect reported for a GPR40 agonist is the hepatotoxicity observed with fasiglifam (TAK-875), which led to the termination of its clinical trials. The proposed mechanisms for this liver injury are multifaceted and may not be solely "off-target" in the traditional sense, but rather a combination of on-target and off-target pharmacology, and compound-specific properties.
Potential mechanisms include:
-
Formation of reactive metabolites : Fasiglifam can be metabolized to a reactive acyl glucuronide and potentially an acyl-CoA thioester, which can covalently bind to liver proteins, leading to cellular stress and toxicity.
-
Inhibition of hepatic transporters : Both fasiglifam and its acyl glucuronide metabolite can inhibit key hepatic transporters like MRP2, MRP3, and BSEP, which are crucial for bile acid and bilirubin excretion. This can lead to an accumulation of toxic bile acids in the liver.
-
Mitochondrial toxicity : Fasiglifam has been shown to inhibit mitochondrial respiration, which can impair cellular energy production and increase oxidative stress.
-
Generation of Reactive Oxygen Species (ROS) : Studies have indicated that fasiglifam can induce the generation of ROS in hepatocytes in a GPR40-dependent manner, contributing to cellular damage.
Q4: Are there GPR40 agonists with a better safety profile?
The field is actively seeking to develop GPR40 agonists that retain the glucose-lowering efficacy of fasiglifam without the associated liver toxicity. Strategies include designing compounds with different metabolic profiles to avoid the formation of reactive metabolites and improving selectivity to minimize off-target interactions. For example, some newer agonists are designed to be more polar to reduce CNS penetration and potential off-target effects in the brain. Researchers are also exploring "superagonists" with modifications to the carboxylic acid headgroup to create more stable metabolites.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with GPR40 agonists.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background or inconsistent results in cell-based assays (e.g., calcium flux, IP3 accumulation) | 1. Cell line instability or low GPR40 expression. | 1. Regularly check and maintain the health and passage number of your cell line. Confirm GPR40 expression levels using qPCR or Western blot. Consider using a stable, well-characterized cell line. |
| 2. Serum interference in the assay buffer. | 2. Some GPR40 agonists are highly protein-bound. Optimize serum or BSA concentration in your assay buffer. Run control experiments with varying concentrations to determine the optimal condition. | |
| 3. Compound precipitation at high concentrations. | 3. Check the solubility of your agonist in the assay buffer. Use a concentration range that ensures the compound remains in solution. Consider using a different solvent or formulation if solubility is an issue. | |
| Unexpected cell toxicity or apoptosis | 1. On-target toxicity due to GPR40 overexpression or prolonged stimulation. | 1. Overexpression of GPR40 can lead to β-cell dysfunction. Use cell lines with endogenous or near-physiological expression levels. Limit the duration of agonist exposure. |
| 2. Off-target effects of the specific agonist. | 2. Perform counter-screening against a panel of other receptors and transporters to identify potential off-target activities. Compare the effects of your agonist with structurally distinct GPR40 agonists. | |
| 3. Compound-specific liabilities (e.g., mitochondrial toxicity). | 3. Assess mitochondrial function using assays like MTT or Seahorse. Measure ROS production to evaluate oxidative stress. | |
| Lack of in vivo efficacy (e.g., no glucose lowering) | 1. Poor pharmacokinetic properties of the agonist. | 1. Determine the pharmacokinetic profile of your compound (e.g., oral bioavailability, half-life, plasma protein binding). Ensure that the dosing regimen achieves and maintains a plasma concentration above the in vitro EC50. |
| 2. Species differences in GPR40 pharmacology. | 2. Confirm that your agonist is potent at the GPR40 ortholog of the animal model you are using. Some agonists show significant species-dependent differences in potency. | |
| 3. Glucose-dependent mechanism of action. | 3. Remember that GPR40 agonists primarily potentiate glucose-stimulated insulin secretion. In vivo efficacy studies should be conducted under conditions of elevated glucose (e.g., oral glucose tolerance test). |
Quantitative Data on GPR40 Agonists
The following table summarizes key data for several well-characterized GPR40 agonists. This information can help in selecting the appropriate compound for your experiments and in interpreting your results.
| Agonist | Type | In Vitro Potency (EC50) | Selectivity | Known Off-Target Effects/Liabilities |
| Fasiglifam (TAK-875) | Partial Agonist | ~16-38 nM (Ca2+ flux) | High selectivity for GPR40 | Hepatotoxicity (reactive metabolites, transporter inhibition, mitochondrial toxicity). |
| AMG 837 | Partial Agonist | ~50 nM (IP3 accumulation) | Selective for GPR40 | Potential for CNS penetration due to lipophilicity. |
| AM-1638 | Full Agonist / agoPAM | ~14 nM (Ca2+ flux) | Potent and selective GPR40 agonist | Can activate both Gq and Gs signaling pathways. |
| AM-5262 | Full Agonist / agoPAM | More potent than AM-1638 in vivo | Binds to the same allosteric site as AM-1638 | Improved pharmacokinetic profile compared to earlier full agonists. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
HEK293 cells stably expressing human GPR40 (hGPR40).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GPR40 agonist and antagonist compounds.
-
384-well microtiter plates.
-
Fluorescent plate reader (e.g., FLIPR).
Procedure:
-
Seed hGPR40-HEK293 cells into 384-well plates and culture overnight.
-
Remove the culture medium and add the calcium-sensitive dye loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Prepare serial dilutions of the GPR40 agonist in the assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the GPR40 agonist to the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence from baseline. Determine the EC50 value by fitting the dose-response curve.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of PLC activation, as a measure of Gq signaling.
Materials:
-
HEK293 or CHO cells stably expressing hGPR40.
-
IP-One HTRF assay kit.
-
Cell culture medium and supplements.
-
GPR40 agonist compounds.
-
White 384-well microtiter plates.
-
HTRF-compatible plate reader.
Procedure:
-
Plate the hGPR40-expressing cells in the 384-well plates and allow them to adhere.
-
Prepare different concentrations of the GPR40 agonist.
-
Add the agonist to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on an HTRF-compatible reader and calculate the HTRF ratio.
-
Generate a dose-response curve and calculate the EC50 for IP1 accumulation.
Visualizations
GPR40 Signaling Pathways
Caption: Canonical Gαq-mediated signaling pathway of GPR40 activation.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for identifying potential off-target effects of GPR40 agonists.
References
Technical Support Center: GPR40 Agonist Cytotoxicity Assessment
This guide provides troubleshooting advice and frequently asked questions for researchers evaluating the cytotoxicity of novel GPR40 agonists, exemplified by a hypothetical compound "Agonist 7".
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GPR40 and what is its primary signaling mechanism?
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed on pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[1][2] Its natural ligands are medium and long-chain free fatty acids. The primary signaling pathway activated by GPR40 agonists is the Gαq pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in an increase in intracellular calcium levels, which potentiates glucose-dependent insulin secretion.[1]
References
Improving GPR40 agonist 7 bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the bioavailability of GPR40 agonist 7 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is it a target for type 2 diabetes?
A1: G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][3] When activated by medium and long-chain fatty acids, GPR40 stimulates insulin secretion in a glucose-dependent manner.[4][5] This glucose dependency is a significant advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The receptor's dual mechanism of potentiating insulin secretion and stimulating the release of incretin hormones like GLP-1 makes it an attractive therapeutic target for type 2 diabetes.
Q2: What is this compound and what are its known pharmacokinetic challenges?
A2: GPR40 agonist 7 is an analog of the potent GPR40 full agonist AM-1638, developed to improve upon the drug-like properties of the parent compound. Specifically, it incorporates a 2'-fluoro-5'-methoxy pyridine C-ring. While studies show it has improved metabolic stability, clearance, and half-life compared to some analogs, its oral bioavailability in rats is approximately 49%, indicating that nearly half of the orally administered dose does not reach systemic circulation. Optimizing this bioavailability is a key challenge for its development.
Q3: What are the primary signaling pathways activated by GPR40 agonists?
A3: GPR40 agonists primarily signal through the Gαq protein subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ is a key driver for insulin granule exocytosis from pancreatic β-cells. Some GPR40 agonists, particularly full agonists, can also couple to Gαs, leading to an increase in cyclic AMP (cAMP), which further potentiates insulin and incretin (GLP-1, GIP) secretion.
Q4: Which animal models are appropriate for studying the oral bioavailability of this compound?
A4: Rodent models are standard for initial pharmacokinetic (PK) screening. Sprague-Dawley or Wistar rats are commonly used for oral bioavailability studies due to their well-characterized gastrointestinal physiology and cost-effectiveness. Mice are also frequently used for in vivo efficacy studies, such as oral glucose tolerance tests (OGTT), to correlate pharmacokinetic profiles with pharmacodynamic outcomes.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide addresses common issues encountered when this compound exhibits suboptimal oral bioavailability in preclinical animal studies.
| Observed Problem | Potential Cause | Troubleshooting Recommendation & Next Steps |
| Low Plasma Exposure (Low AUC & Cmax) | Poor Aqueous Solubility: Compound 7, being lipophilic (CLogP > 5), may have limited dissolution in gastrointestinal fluids, which is a rate-limiting step for absorption. | 1. Formulation Enhancement: Develop and test enabling formulations. Good starting points include lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or solid dispersions with hydrophilic polymers. 2. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug substance, potentially improving its dissolution rate. |
| High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. In Vitro Metabolism Assays: Conduct metabolic stability assays using rat liver microsomes or hepatocytes to quantify the intrinsic clearance. 2. Co-administration with Inhibitors: In exploratory studies, co-dose with broad-spectrum cytochrome P450 inhibitors to see if exposure increases, confirming metabolism as a key barrier. | |
| High Variability in Plasma Concentrations | Inconsistent Formulation/Dosing: A non-homogenous suspension can lead to variable dosing. Food effects can also alter gastric emptying and absorption. | 1. Formulation Quality Control: Ensure the dosing vehicle is uniform and the compound is fully suspended or solubilized. 2. Standardize Study Conditions: Fast animals overnight (typically 12 hours) with free access to water to minimize variability from gastric emptying. |
| Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump it back into the gut lumen. | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to determine if the compound is subject to active efflux (efflux ratio > 2). 2. In Vivo Efflux Inhibition: Conduct a PK study where the compound is co-administered with a known P-gp inhibitor (e.g., verapamil) to confirm if efflux is a significant in vivo barrier. | |
| Good In Vitro Properties but Poor In Vivo Bioavailability | Poor In Vitro-In Vivo Correlation (IVIVC): The in vitro assays (e.g., solubility in simple buffers) may not accurately reflect the complex environment of the gastrointestinal tract. | 1. Use Biorelevant Media: Re-assess solubility and dissolution in simulated gastric and intestinal fluids (SGF, SIF) that contain bile salts and phospholipids. 2. Chemical Modification: Synthesize prodrugs or analogs with improved physicochemical properties (e.g., increased polarity by adding polar groups) to enhance solubility and reduce metabolic liability. The development of compound 8 from 7 by adding a fluorine atom is an example of this strategy. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Analogs in Rats
This table summarizes key in vitro properties and in vivo pharmacokinetic parameters for this compound and its structural analogs following intravenous (IV) and oral (PO) administration in rats. This comparative data is crucial for identifying structure-activity relationships (SAR) and structure-property relationships (SPR) to guide further optimization.
| Compound | CLogP * | Rat PK Parameters |
| Cl (L/h/kg) | ||
| 6 (Phenyl C-ring) | 6.4 | 1.1 |
| 7 (Pyridine C-ring) | 5.3 | 0.65 |
| 8 (Fluorinated Headgroup) | 5.5 | 0.44 |
-
CLogP was calculated and serves as an indicator of lipophilicity.
-
IV dose: 0.5 mg/kg; PO dose: 2.0 mg/kg.
-
Data sourced from studies on GPR40/FFA1 full agonists.
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for determining the oral bioavailability of this compound in Sprague-Dawley rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Weight: 250-300 g.
-
Acclimation: Acclimate animals for at least 3 days before the study.
-
Housing: House in a controlled environment with a 12-hour light/dark cycle.
2. Formulation Preparation:
-
Oral (PO) Formulation: Prepare a homogenous suspension or solution of Compound 7 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) at a concentration for a 10 mg/kg dose.
-
Intravenous (IV) Formulation: Prepare a clear, sterile solution of Compound 7 in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose.
3. Dosing Administration:
-
Fasting: Fast rats overnight (approx. 12 hours) prior to dosing, with water provided ad libitum.
-
PO Group: Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
IV Group: Administer the formulation as a single bolus injection via the tail vein at a volume of 1 mL/kg.
4. Blood Sampling:
-
Timepoints: Collect sparse blood samples (approx. 200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Store the collected plasma samples at -80°C until bioanalysis.
5. Bioanalysis:
-
Method: Quantify the plasma concentrations of Compound 7 using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Standard Curve: Prepare a standard curve using blank plasma spiked with known concentrations of the compound.
6. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) for both PO and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with GPR40 agonist 7
Welcome to the Technical Support Center for GPR40 Agonist 7. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and what is its primary signaling pathway?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells.[1][2][3] Its natural ligands are medium and long-chain free fatty acids (FFAs).[2] The primary signaling pathway activated by GPR40 agonists involves coupling to Gαq/11 proteins.[4] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium levels, which is a key step in potentiating glucose-stimulated insulin secretion (GSIS).
Q2: Are there other signaling pathways associated with GPR40 activation?
Yes, some GPR40 agonists, often referred to as "full agonists" or "AgoPAMs" (Positive Allosteric Modulation agonists), can also couple to Gαs proteins. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), a pathway that can also enhance insulin secretion. This dual signaling capability can lead to more robust effects but may also be associated with different cellular responses and potential for β-cell impairment with some compounds.
Q3: Why is the effect of GPR40 agonists on insulin secretion glucose-dependent?
GPR40 agonists amplify the insulin secretion that is already initiated by elevated glucose levels. They are not effective at stimulating insulin secretion in low glucose conditions. This glucose-dependency is a key therapeutic advantage, as it reduces the risk of hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas.
Q4: What are some known reasons for inconsistent results with GPR40 agonists in general?
Inconsistent results with GPR40 agonists can arise from several factors, including:
-
Compound-specific properties: Different agonists can be partial, full, or superagonists, leading to varied signaling pathway engagement (Gαq vs. Gαq/Gαs) and efficacy.
-
Cellular context: The response can vary significantly between recombinant cell lines (like HEK293 or CHO) and primary pancreatic islets. Islet function can also be influenced by the donor's metabolic state.
-
Experimental conditions: Assay parameters such as cell density, serum concentration, glucose concentration, and incubation times can all impact the outcome.
-
Off-target effects: Some GPR40 agonists have been associated with off-target liabilities, such as liver toxicity, which are not mediated by GPR40 itself.
-
β-cell toxicity: Long-term exposure to certain GPR40 agonists, particularly some AgoPAMs, has been shown to potentially impair β-cell function, whereas this is not typically observed with partial agonists.
Troubleshooting Guide for this compound
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Lower than expected potency (high EC50) in a calcium mobilization assay.
-
Question: Is the cell line appropriate and expressing functional GPR40?
-
Answer: Confirm GPR40 expression in your cell line (e.g., HEK293, CHO) via qPCR or Western blot. It is also crucial to use a cell line known to have the necessary downstream signaling components. Test a known GPR40 agonist as a positive control to validate the assay system.
-
-
Question: Are the assay conditions optimal?
-
Answer: Ensure that the cell monolayer is confluent (90-100%) on the day of the assay. The concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time should be optimized for your specific cell line. Some cell lines may require probenecid to prevent dye leakage.
-
-
Question: Is the agonist compound degrading or precipitating?
-
Answer: GPR40 agonists are often lipophilic. Ensure complete solubilization in your vehicle (e.g., DMSO) and assay buffer. Visually inspect for precipitation at the highest concentrations. The presence of albumin (e.g., 0.1% BSA) in the assay buffer is often necessary to maintain solubility and mimic physiological conditions.
-
Issue 2: High variability between replicate wells or experiments.
-
Question: Is the cell plating uniform?
-
Answer: Inconsistent cell numbers across wells will lead to variable responses. Ensure cells are thoroughly resuspended before plating to achieve a uniform density.
-
-
Question: Is the liquid handling precise?
-
Answer: Use calibrated pipettes and automated liquid handlers where possible, especially for adding the agonist. Inconsistent volumes will lead to significant variability.
-
-
Question: Are the cells healthy?
-
Answer: High passage numbers can lead to changes in cell characteristics and receptor expression. Use cells within a defined low passage range. Perform a viability stain to ensure cells are healthy before starting the assay.
-
Issue 3: Agonist 7 shows activity in a calcium assay but has weak or no effect in a Glucose-Stimulated Insulin Secretion (GSIS) assay with pancreatic islets.
-
Question: Are the islets healthy and functional?
-
Answer: Islet isolation is a delicate process. After isolation, islets require a recovery period (e.g., overnight culture). Before testing your agonist, validate each batch of islets by confirming a robust insulin secretion response to high glucose (e.g., 16.7 mM) compared to low glucose (e.g., 2-3 mM).
-
-
Question: Are the GSIS assay conditions correct?
-
Answer: The potentiation effect of GPR40 agonists is strictly dependent on a stimulatory glucose concentration. Ensure your "high glucose" condition is sufficient to induce insulin secretion (typically >8 mM). Also, a pre-incubation step in low glucose is critical to bring the islets to a basal state.
-
-
Question: Could Agonist 7 be a partial agonist?
-
Answer: A partial agonist may elicit a strong response in a highly sensitive, over-expression system (like a recombinant cell line calcium assay) but have a weaker effect in a more physiological system like primary islets. Compare the maximal effect of Agonist 7 to a known potent, full agonist in the GSIS assay.
-
Issue 4: Observed cytotoxicity or a decrease in response at high concentrations of Agonist 7.
-
Question: Is this an on-target or off-target effect?
-
Answer: To determine if the toxicity is mediated by GPR40, test the agonist on a parental cell line that does not express the receptor or in islets from GPR40 knockout mice. If toxicity persists, it is likely an off-target effect. Some GPR40 agonists have been linked to mitochondrial dysfunction or other liabilities.
-
-
Question: Could this be GPR40-mediated β-cell toxicity?
-
Answer: Chronic exposure (24-72 hours) to some GPR40 "AgoPAM" agonists can lead to β-cell impairment and ER stress. This is less common with acute exposure (1-2 hours) or with partial agonists. Consider running shorter-term experiments or testing for markers of apoptosis or ER stress after prolonged incubation.
-
Quantitative Data Summary
The following tables summarize the potency of various representative GPR40 agonists from the literature. This data can serve as a benchmark for your experiments with Agonist 7.
Table 1: GPR40 Agonist Activity in Calcium Mobilization or IP Accumulation Assays
| Compound | Cell Line | Assay Type | EC50 |
|---|---|---|---|
| TAK-875 | CHO-hGPR40 | Aequorin | 43 nM |
| AMG 837 | CHO-hGPR40 | Aequorin | 19 nM |
| Imidazole 4 | CHO-hGPR40 | Aequorin | 20 nM |
| Triazole 5 | CHO-hGPR40 | Aequorin | 23 nM |
| Tetrazole 6 | CHO-hGPR40 | Aequorin | 7 nM |
| AM-1638 | COS7-hGPR40 | IP-Turnover | 2.5 nM |
Data compiled from multiple sources. EC50 values can vary based on specific assay conditions, such as the presence and concentration of serum albumin.
Table 2: GPR40 Agonist Activity in Glucose-Stimulated Insulin Secretion (GSIS) Assays
| Compound | System | Glucose Condition | Agonist Concentration | Fold Increase in Insulin Secretion |
|---|---|---|---|---|
| Oleic Acid | Mouse Islets | 16 mM | 200 µM | ~2.5-fold |
| Cpd-B | Mouse Islets | 16 mM | 10 µM | ~2-fold |
| Cpd-C | Mouse Islets | 16 mM | 10 µM | ~2.5-fold |
Data compiled from a representative study. The fold increase is relative to high glucose alone.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a general guideline for measuring GPR40 activation in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing human GPR40).
-
Cell Plating: Seed the GPR40-expressing cells into black-walled, clear-bottom 96- or 384-well plates. Grow overnight to achieve a 90-100% confluent monolayer.
-
Dye Loading: Remove the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and, if necessary, probenecid. Incubate for 30-60 minutes at 37°C, followed by a period at room temperature, as optimized for the cell line.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds at the desired final concentration (e.g., 5x) in an appropriate assay buffer (e.g., HBSS or Krebs buffer with HEPES).
-
Data Acquisition: Place the cell plate into a fluorescence microplate reader (e.g., FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the agonist to the wells.
-
Immediately begin recording the change in fluorescence over time (typically 60-120 seconds). For Fura-2, this involves ratiometric measurement with excitation at ~340 nm and ~380 nm and emission at ~510 nm.
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol provides a framework for assessing the effect of this compound on insulin secretion from isolated rodent or human islets.
-
Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight in a non-adherent dish to allow them to recover.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well/tube) into a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and BSA (e.g., 0.2%). Incubate for 30-60 minutes at 37°C to establish a basal rate of insulin secretion.
-
Static Incubation: Carefully remove the pre-incubation buffer. Add fresh KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) +/- Agonist 7
-
High glucose (e.g., 16.7 mM) +/- Agonist 7
-
High glucose + positive control agonist
-
-
Incubate the islets for 60 minutes at 37°C.
-
Sample Collection: At the end of the incubation, carefully collect the supernatant (which contains the secreted insulin) from each well/tube.
-
Insulin Measurement: Measure the insulin concentration in the collected samples using a suitable method, such as an ELISA or radioimmunoassay.
-
Data Analysis: Normalize the secreted insulin to the number of islets or total insulin content. Calculate the fold-change in insulin secretion for each condition relative to the high glucose control.
Visualizations
Caption: GPR40 signaling pathways.
Caption: Experimental workflow for GPR40 agonist evaluation.
Caption: Troubleshooting decision tree for inconsistent results.
References
GPR40 Receptor Desensitization with Agonist 7: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GPR40 receptor desensitization, with a focus on the effects of agonist 7 (also known as Compound 1).
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is its desensitization important?
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent increase in insulin secretion.[2][3][4] This makes it an attractive therapeutic target for type 2 diabetes.[5]
Receptor desensitization is a process where a receptor's response to a stimulus is diminished after prolonged or repeated exposure to an agonist. For GPR40, understanding desensitization is crucial as it can impact the long-term efficacy of GPR40 agonists. Chronic activation may lead to a reduction in the receptor's ability to signal, potentially limiting the therapeutic benefit.
Q2: What is GPR40 agonist 7?
This compound, also referred to as Compound 1, is a synthetic agonist of GPR40. It has been shown to be orally active and to significantly increase insulin and GLP-1 secretion. In vivo studies have demonstrated its glucose-lowering effect with an ED50 of 0.58 mg/kg.
Q3: What are the primary signaling pathways activated by GPR40 agonists?
GPR40 primarily couples to the Gαq protein subunit. Upon agonist binding, this activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in stimulating insulin secretion. Some GPR40 agonists, particularly those classified as "Ago-PAMs" (Agonist-Positive Allosteric Modulators), can also couple to the Gαs subunit, leading to the production of cyclic AMP (cAMP) and the secretion of incretins like GLP-1.
Q4: What are the known mechanisms of GPR40 desensitization?
Like many GPCRs, GPR40 desensitization is thought to be mediated by:
-
Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, thus dampening the signaling cascade.
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, removing the receptor from the cell surface and further contributing to the desensitized state.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments used to study GPR40 desensitization, along with troubleshooting guides to address common issues.
Calcium Mobilization Assay
This assay is a primary method to assess GPR40 activation by measuring the increase in intracellular calcium concentration following agonist stimulation.
Experimental Protocol:
-
Cell Culture: Plate cells expressing GPR40 (e.g., CHO-GPR40, HEK293-GPR40) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the dark at 37°C for 45-60 minutes.
-
Agonist Preparation: Prepare a dilution series of agonist 7 and other control agonists in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then inject the agonist and immediately begin recording the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the agonist concentration to determine the EC50 value.
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | 1. Low receptor expression. 2. Inactive agonist. 3. Inadequate dye loading. 4. Incorrect instrument settings. | 1. Verify GPR40 expression via qPCR or Western blot. 2. Check the integrity and concentration of the agonist stock. Test with a known potent agonist. 3. Optimize dye loading time and concentration. Ensure the use of probenecid if required for your cell line to prevent dye leakage. 4. Ensure the correct excitation/emission wavelengths and instrument sensitivity settings are used. |
| High background signal | 1. Cell stress or death. 2. Autofluorescence of compounds. 3. Spontaneous calcium oscillations. | 1. Ensure gentle handling of cells. Check cell viability. 2. Run a control with the compound in the absence of cells. 3. Reduce cell density or change the assay buffer composition. |
| Signal fades quickly (desensitization) | This is the expected biological response for many GPCRs. | To study the initial activation, focus on the peak response. For desensitization studies, this rapid decay is the phenomenon of interest. |
| High well-to-well variability | 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before plating. 2. Ensure consistent incubation times and temperatures for all wells. 3. Use calibrated pipettes and ensure proper mixing. |
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in the GPR40 signaling cascade.
Experimental Protocol (Western Blotting):
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of agonist 7 for a specific time (e.g., 5, 10, 30 minutes). A time-course experiment is recommended to determine the peak response.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Troubleshooting Guide: ERK1/2 Phosphorylation Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak phospho-ERK signal | 1. Suboptimal stimulation time. 2. Ineffective serum starvation. 3. Inactive agonist. 4. Insufficient antibody concentration. | 1. Perform a time-course experiment (e.g., 2, 5, 10, 30, 60 min) to find the peak phosphorylation time. 2. Increase the duration of serum starvation. 3. Verify agonist activity in a calcium assay. 4. Optimize the primary antibody concentration. |
| High basal phospho-ERK levels | 1. Incomplete serum starvation. 2. High cell density and stress. 3. Presence of growth factors in reagents. | 1. Ensure complete removal of serum and extend the starvation period. 2. Plate cells at a lower density. 3. Use high-purity reagents. |
| Inconsistent results | 1. Variation in cell passage number or confluency. 2. Inconsistent timing of stimulation and lysis. 3. Uneven protein loading. | 1. Use cells within a consistent passage number range and at a similar confluency. 2. Be precise with all incubation and treatment times. 3. Carefully quantify protein concentrations and ensure equal loading. |
β-Arrestin Recruitment Assay
This assay directly measures the interaction of β-arrestin with the activated GPR40, a key step in receptor desensitization.
Experimental Protocol (e.g., using PathHunter® Assay):
-
Cell Culture: Use a cell line engineered to express GPR40 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA). Plate the cells in a white, solid-bottom assay plate.
-
Agonist Stimulation: Add a dilution series of agonist 7 to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme, and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Troubleshooting Guide: β-Arrestin Recruitment Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-background ratio | 1. Low receptor or β-arrestin expression. 2. Suboptimal incubation time. 3. Incorrect cell density. | 1. Confirm the expression levels in the engineered cell line. 2. Optimize the agonist incubation time (typically 60-180 minutes). 3. Optimize the number of cells seeded per well. |
| High background | 1. Spontaneous receptor activation. 2. Assay reagents not at room temperature. | 1. This can be inherent to the receptor; ensure consistent baseline measurements for subtraction. 2. Allow all reagents to equilibrate to room temperature before use. |
| Agonist shows no β-arrestin recruitment | 1. The agonist is "G-protein biased" and does not effectively engage β-arrestin. 2. Insufficient agonist concentration. | 1. This is a valid scientific result and indicates biased agonism. Compare with a known β-arrestin-recruiting agonist. 2. Test a wider and higher range of agonist concentrations. |
Receptor Internalization Assay
This assay quantifies the movement of GPR40 from the cell surface to intracellular compartments upon agonist stimulation.
Experimental Protocol (e.g., using antibody-based labeling):
-
Cell Culture: Plate cells expressing an epitope-tagged GPR40 (e.g., HA-GPR40, FLAG-GPR40) on coverslips or in assay plates.
-
Agonist Stimulation: Treat the cells with agonist 7 for various time points (e.g., 15, 30, 60 minutes) at 37°C. Include an unstimulated control.
-
Labeling of Surface Receptors: Place the cells on ice to stop trafficking. Incubate with a primary antibody against the epitope tag (without permeabilizing the cells) to label only the surface-expressed receptors.
-
Fixation and Permeabilization (for total receptor labeling): For a parallel set of wells, fix and permeabilize the cells before antibody incubation to label both surface and intracellular receptors.
-
Secondary Antibody and Imaging: Wash the cells and incubate with a fluorescently labeled secondary antibody. Image the cells using fluorescence microscopy or quantify the signal using a plate reader.
-
Data Analysis: The degree of internalization can be calculated as the percentage decrease in the surface receptor signal compared to the unstimulated control.
Troubleshooting Guide: Receptor Internalization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low internalization observed | 1. Agonist does not induce internalization. 2. Suboptimal stimulation time or temperature. 3. Antibody is not binding effectively. | 1. Some agonists may not be potent inducers of internalization. Compare with a known internalizing agonist. 2. Perform a time-course experiment. Ensure the incubation is at 37°C, as internalization is an active process. 3. Verify antibody specificity and optimize its concentration. |
| High background fluorescence | 1. Non-specific antibody binding. 2. Inadequate washing. | 1. Include a blocking step (e.g., with BSA or serum) before adding the primary antibody. 2. Increase the number and duration of wash steps. |
| Difficulty in quantifying internalization | 1. Subjectivity in image analysis. 2. Low signal from surface receptors. | 1. Use automated image analysis software to quantify fluorescence intensity. Alternatively, use a plate-based quantification method. 2. Increase the primary and/or secondary antibody concentrations. |
Quantitative Data Summary
The following tables summarize the potency (EC50) of various GPR40 agonists in different functional assays. Data for agonist 7 is limited, so data for other well-characterized agonists are provided for comparison.
Table 1: Agonist Potency in Calcium Mobilization Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| TAK-875 | CHO-hGPR40 | 72 | |
| GW9508 | HEK293-hGPR40 | 19 | |
| AM-4668 | CHO-hGPR40 | 55 (in human GPR40 knock-in mouse islets) | |
| Oleic Acid | CHO-hGPR40 | ~1000-2000 | |
| Palmitic Acid | CHO-hGPR40 | ~1000-2000 |
Table 2: Agonist Potency in β-Arrestin 2 Recruitment Assays
| Agonist | EC50 (nM) | Emax (% of TAK-875) | Reference |
| TAK-875 | 54.7 | 100 | |
| Oleic Acid | 58,400 | ~40 | |
| Palmitic Acid | 42,400 | ~25 |
Note: EC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. GPR40: a therapeutic target for mediating insulin secretion (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 agonist 7 vehicle selection for in vivo studies
Welcome to the technical support center for GPR40 Agonist 7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo studies, with a specific focus on vehicle selection and formulation troubleshooting.
Compound Profile: this compound
-
Mechanism of Action: A potent, orally bioavailable ago-allosteric modulator of G-protein-coupled receptor 40 (GPR40/FFAR1).[1][2] It enhances both Gαq and Gαs signaling pathways, leading to glucose-dependent insulin secretion and incretin (GLP-1, GIP) release.
-
Physicochemical Properties: A lipophilic, weak acid (possesses a carboxylic acid group) with high lipophilicity (cLogP ≈ 4.5) and poor aqueous solubility (<1 µg/mL).
-
Metabolism: Susceptible to forming reactive acyl glucuronide metabolites, a factor to consider in toxicology and pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for in vivo studies?
A1: The primary challenge is its very low aqueous solubility. Like many potent lipophilic compounds, this compound will not readily dissolve in simple aqueous vehicles like saline or phosphate-buffered saline (PBS).[3][4] This necessitates the use of specialized formulation strategies to ensure a uniform and bioavailable dose is administered to the animals.
Q2: What are the most common types of vehicles for a lipophilic compound like this compound?
A2: The choice of vehicle depends heavily on the route of administration. The three main categories are:
-
Aqueous Suspensions: The compound is milled to a fine powder and suspended (not dissolved) in an aqueous medium containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80). This is very common for oral (p.o.) administration.[5]
-
Lipid-Based Formulations: The compound is dissolved in oils, surfactants, or emulsions. These are suitable for oral administration and can improve absorption by leveraging lipid uptake pathways.
-
Co-Solvent Systems: The compound is dissolved using a mixture of a primary solvent (like DMSO or ethanol) and an aqueous vehicle. These are often used for intravenous (i.v.) or intraperitoneal (i.p.) injections, but care must be taken to minimize solvent toxicity. For parenteral routes, solubilizers like cyclodextrins are also an option.
Q3: Can I dissolve this compound in DMSO and then dilute it in saline for my in vivo experiment?
A3: This is a high-risk approach. While this compound is soluble in 100% DMSO, diluting this stock into a fully aqueous vehicle like saline will likely cause the compound to immediately precipitate or "crash out" of solution. This results in a non-homogenous, poorly characterized dose being administered, which can lead to highly variable and unreliable experimental results. For intravenous administration, this can be dangerous, potentially causing embolism.
Q4: Which vehicle is recommended for oral gavage studies in mice or rats?
A4: A micronized aqueous suspension is the most common and recommended starting point for oral gavage. A typical, well-tolerated vehicle is 0.5% (w/v) Methylcellulose with 0.1-0.5% (v/v) Tween 80 in purified water. The methylcellulose increases viscosity to keep the compound particles suspended, while the Tween 80 acts as a wetting agent to ensure particles disperse properly.
Q5: For intravenous (i.v.) administration, what vehicle should I consider?
A5: Intravenous formulations must be sterile, particle-free solutions. Given the poor solubility of this compound, this is challenging. A common approach for preclinical studies is to use a co-solvent system or a cyclodextrin-based vehicle.
-
Co-Solvent Example: A mixture of Solutol HS 15 (or Kolliphor HS 15), ethanol, and saline. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Cyclodextrin Example: 20-40% (w/v) Hydroxypropyl Beta-Cyclodextrin (HP-β-CD) in saline. The hydrophobic interior of the cyclodextrin can encapsulate the lipophilic drug, rendering it soluble in the aqueous vehicle.
Troubleshooting Guides
Issue 1: Compound Precipitation During Formulation or Administration
Scenario: You are preparing a formulation, and you observe cloudiness, visible particles, or your compound is sticking to the sides of the tube.
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Solubility Limit | The concentration of this compound is too high for the chosen vehicle. | 1. Lower the Concentration: Determine if a lower dose is acceptable for the study. 2. Improve the Vehicle: Increase the percentage of co-solvent or solubilizer (within toxicity limits). For suspensions, ensure the particle size is sufficiently small (micronized). |
| Incorrect Order of Addition | When using co-solvents, adding the aqueous component too quickly to the organic stock can cause precipitation. | 1. Gradual Dilution: Add the aqueous vehicle to the drug/organic solvent mixture slowly while vortexing vigorously. 2. Pre-mix Solvents: In some cases, pre-mixing the co-solvents before adding the drug can improve stability. |
| pH Effects | This compound is a weak acid. Its solubility is highly pH-dependent and will be lowest at acidic pH. | 1. Adjust pH: For solution-based formulations, adjusting the pH to be ~2 units above the compound's pKa can increase solubility. Buffer the final formulation to maintain this pH. Caution: Ensure the final pH is physiologically tolerable for the route of administration. |
| Temperature Changes | Solubility is often temperature-dependent. Moving a formulation from a warm preparation environment to a colder one can cause precipitation. | 1. Maintain Temperature: Prepare and dose the formulation at a consistent temperature (e.g., room temperature or 37°C). 2. Re-suspend Before Dosing: Always vortex suspensions thoroughly immediately before drawing up each dose. |
Issue 2: High Variability in Pharmacokinetic (PK) or Pharmacodynamic (PD) Data
Scenario: Your experimental results show large error bars, and there is no consistent dose-response relationship.
| Potential Cause | Explanation | Recommended Solution |
| Non-Homogenous Suspension | If using a suspension, the compound may be settling between doses, leading to inconsistent amounts being administered to each animal. | 1. Ensure Proper Suspension: Use a stir plate to keep the bulk suspension constantly mixing during the dosing procedure. 2. Vortex Vigorously: Immediately before aspirating the dose for each animal, vortex the suspension tube for at least 30 seconds. 3. Check Particle Size: Ensure your compound has been properly micronized. Large particles will settle faster and have poor bioavailability. |
| Poor Bioavailability | The chosen vehicle may not be optimal for absorption. For oral studies, the compound might not be dissolving effectively in the GI tract. | 1. Switch to a Lipid-Based Formulation: For oral studies, consider a self-emulsifying drug delivery system (SEDDS) or a simple solution in an oil like corn oil or sesame oil. Lipid formulations can enhance the absorption of lipophilic drugs. 2. Add a Surfactant: Including a surfactant like Tween 80 or Cremophor EL can improve wetting and dissolution. |
| Instability in Vehicle | The compound may be degrading in the formulation, especially if prepared in bulk and stored. | 1. Prepare Fresh Daily: It is best practice to prepare formulations fresh each day before dosing. 2. Conduct Stability Studies: If the formulation must be stored, perform a short-term stability analysis by storing it under the intended conditions and measuring the concentration of this compound over time using HPLC. |
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 0.5% Methylcellulose / 0.2% Tween 80 Suspension
This protocol describes the preparation of a standard, robust vehicle for administering this compound via oral gavage.
Materials:
-
Methylcellulose (viscosity 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified Water (e.g., Milli-Q)
-
Micronized this compound powder
-
Glass beaker and magnetic stir bar/plate
-
Mortar and pestle (optional, for wetting)
Procedure:
-
Prepare the Vehicle: a. Heat approximately one-third of the final required volume of purified water to 60-80°C. b. While stirring vigorously with a magnetic stirrer, slowly sprinkle the methylcellulose powder into the hot water. This prevents clumping. c. Once the powder is fully dispersed (it will look milky, not dissolved), remove the beaker from the heat. d. Add the remaining two-thirds of the water as cold water (or even ice) to the mixture. e. Continue stirring in a cold water bath until the solution becomes clear and viscous. f. Add Tween 80 to a final concentration of 0.2% (v/v) and stir until fully mixed. Store the vehicle at 4°C.
-
Prepare the Final Suspension (on the day of dosing): a. Weigh the required amount of micronized this compound. b. Wetting the Powder: Place the powder in a small mortar or glass tube. Add a very small volume of the vehicle (just enough to make a thick, uniform paste) and triturate with a pestle or the rounded end of a glass rod. This step is crucial to ensure all particles are properly wetted and prevents clumping. c. Final Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, until the final desired volume and concentration are reached. d. Homogenization: Vortex the final suspension vigorously for 1-2 minutes. Keep on a magnetic stir plate or vortex immediately before each administration.
Diagrams
GPR40 Signaling Pathway
Caption: GPR40 ago-allosteric modulator signaling cascade.
Vehicle Selection Workflow
Caption: Workflow for selecting an in vivo study vehicle.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
Low signal-to-noise ratio in GPR40 agonist 7 HTRF assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for GPR40 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the GPR40 agonist HTRF assay?
A1: The most common HTRF assay for GPR40, a Gq-coupled receptor, is the IP-One assay. This is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[1][2] In the assay, IP1 produced by agonist-stimulated cells competes with a d2-labeled IP1 tracer for binding to an anti-IP1 antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, a high HTRF signal is generated. An increase in cellular IP1 leads to a decrease in the HTRF signal, which is therefore inversely proportional to the GPR40 agonist activity.[1][2]
Q2: Why is Lithium Chloride (LiCl) included in the stimulation buffer?
A2: Lithium chloride is a crucial component as it inhibits the enzyme inositol monophosphatase, which is responsible for the degradation of IP1. By blocking this enzyme, LiCl allows IP1 to accumulate within the cells upon GPR40 activation, thereby amplifying the assay signal and making it easier to detect.
Q3: What is the typical HTRF ratio calculation and what does it signify?
A3: The HTRF ratio is calculated by dividing the fluorescence emission of the acceptor (at 665 nm) by that of the donor (at 620 nm) and multiplying by 10,000. This ratiometric measurement corrects for well-to-well variability and potential quenching effects from assay components. In a GPR40 IP-One competitive assay, a lower HTRF ratio indicates a higher concentration of cellular IP1, and thus, a stronger agonist response.
Q4: Can this assay format be used for high-throughput screening (HTS)?
A4: Yes, the HTRF IP-One assay is well-suited for HTS due to its homogeneous "add-and-read" format, which eliminates the need for wash steps. The assay is robust, has a stable signal, and can be miniaturized for use in 384-well and 1536-well plates.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can be due to either a weak specific signal or high background fluorescence. The following guide addresses common causes and provides solutions.
| Potential Cause | Recommended Solution |
| Low Signal | |
| Suboptimal Cell Number | Titrate the number of cells per well. Too few cells will produce a weak signal, while too many can lead to high background and other issues. Start with a range of 10,000 to 40,000 cells per well for a 384-well plate and assess the S/N ratio (see Table 1). |
| Inadequate Agonist Stimulation Time | Optimize the incubation time with the GPR40 agonist. A typical range is 30 to 120 minutes. A time-course experiment will help determine the point of maximal IP1 accumulation (see Table 2). |
| Low GPR40 Receptor Expression | Ensure the cell line used expresses sufficient levels of GPR40. This can be confirmed by qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Poor Cell Health or Viability | Use only healthy, logarithmically growing cells. Ensure high cell viability (>95%) before seeding. Serum starvation for a few hours prior to the assay can sometimes improve the cellular response. |
| Agonist Degradation or Incorrect Concentration | Prepare fresh agonist dilutions for each experiment. Ensure proper storage of the agonist stock solution. Verify the concentration of the stock solution. |
| High Background | |
| Autofluorescence from Media or Compounds | If possible, use phenol red-free medium for the assay. Test for compound autofluorescence by including wells with the compound but without cells. |
| Suboptimal Plate Choice | Use white, opaque, low-volume 384-well plates, which are generally recommended for HTRF assays to maximize signal and minimize crosstalk. |
| Incorrect Plate Reader Settings | Ensure the plate reader is HTRF-certified and configured with the correct settings for Europium cryptate, including the delay time (typically 50-150 µs) and integration time. |
| Reagent Issues | Ensure HTRF reagents are stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Example of Cell Number Optimization
| Cell Number per Well (384-well plate) | Average Signal (Max Agonist) | Average Background (No Agonist) | Signal-to-Background (S/B) Ratio |
| 5,000 | 8,000 | 2,000 | 4.0 |
| 10,000 | 15,000 | 2,500 | 6.0 |
| 20,000 | 25,000 | 3,000 | 8.3 |
| 40,000 | 28,000 | 4,500 | 6.2 |
This table illustrates that increasing cell numbers can improve the signal-to-background ratio up to an optimal point, after which the background may increase more significantly, reducing the assay window.
Table 2: Example of Agonist Incubation Time Optimization
| Incubation Time (minutes) | Average Signal (Max Agonist) | Average Background (No Agonist) | Signal-to-Background (S/B) Ratio |
| 15 | 12,000 | 2,800 | 4.3 |
| 30 | 20,000 | 2,900 | 6.9 |
| 60 | 26,000 | 3,100 | 8.4 |
| 120 | 27,000 | 3,200 | 8.4 |
This table shows that the signal increases with incubation time and plateaus, indicating that a 60-minute incubation is sufficient to achieve a maximal signal-to-background ratio.
Experimental Protocols
Detailed Protocol for GPR40 Agonist HTRF IP-One Assay
This protocol is designed for a 384-well plate format.
1. Cell Preparation: a. Culture cells expressing GPR40 (e.g., HEK293-hGPR40) to approximately 80% confluency. b. The day before the assay, harvest the cells and resuspend them in fresh, serum-free medium. c. Perform a cell count and adjust the density to the optimized concentration (e.g., 1 x 10^6 cells/mL for seeding 20,000 cells in 20 µL). d. Dispense 20 µL of the cell suspension into each well of a white, low-volume 384-well plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Agonist Stimulation: a. Prepare serial dilutions of the GPR40 agonist in the stimulation buffer provided with the IP-One HTRF assay kit (this buffer contains LiCl). b. On the day of the assay, carefully remove the culture medium from the cell plate. c. Add 10 µL of the diluted agonist or vehicle control to the appropriate wells. d. Incubate the plate at 37°C for the optimized duration (e.g., 60 minutes).
3. HTRF Reagent Addition and Detection: a. Prepare the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate) in the lysis buffer according to the kit manufacturer's instructions. b. Add 5 µL of the IP1-d2 solution to each well. c. Add 5 µL of the anti-IP1 Cryptate solution to each well. d. Seal the plate and incubate at room temperature for 60 minutes, protected from light. e. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm (donor) and 665 nm (acceptor).
4. Data Analysis: a. Calculate the HTRF ratio for each well: (665 nm reading / 620 nm reading) x 10,000. b. Plot the HTRF ratio against the log of the agonist concentration to generate a dose-response curve. c. A decrease in the HTRF ratio indicates IP1 accumulation and GPR40 agonism.
Visualizations
Caption: GPR40 Gq Signaling Pathway for IP1 Accumulation.
Caption: General workflow for the GPR40 HTRF IP-One Assay.
Caption: Troubleshooting decision tree for low S/N ratio.
References
Validation & Comparative
A Comparative Guide to GPR40 Agonists: TAK-875 vs. GPR40 Agonist 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two GPR40 (G-protein coupled receptor 40, also known as FFAR1) agonists: TAK-875 (Fasiglifam) and a less characterized compound referred to as "GPR40 agonist 7". While extensive preclinical and clinical data are available for TAK-875, a notable GPR40 agonist that reached Phase III clinical trials, publicly accessible efficacy data for "this compound" (CAS 1821647-46-4) is not available. This guide will therefore focus on the well-documented efficacy of TAK-875 as a benchmark for GPR40 agonists and will outline the standard experimental protocols used to evaluate such compounds.
Introduction to GPR40 Agonists
G-protein coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in the presence of fatty acids. This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for lowering blood glucose with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1] GPR40 agonists are small molecules designed to activate this receptor and enhance insulin release to control hyperglycemia.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade that leads to the potentiation of insulin secretion. The primary pathway involves the coupling of GPR40 to the Gαq/11 subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.
Caption: GPR40 signaling pathway leading to insulin secretion.
Efficacy Comparison
TAK-875 (Fasiglifam)
TAK-875 is a potent and selective GPR40 agonist that demonstrated significant efficacy in both preclinical models and human clinical trials.[2][3][4][5] However, its development was terminated in Phase III due to concerns about liver safety.
In Vitro Efficacy of TAK-875
| Parameter | Cell Line / Islets | Result | Reference |
| Inositol Monophosphate (IP) Accumulation | CHO-hGPR40 cells | EC50 of 72 nM | --INVALID-LINK-- |
| Intracellular Ca²⁺ Concentration | INS-1 833/15 cells | Concentration-dependent increase | --INVALID-LINK-- |
| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 833/15 cells and primary rat islets | Potentiation of GSIS in a glucose-dependent manner | --INVALID-LINK-- |
In Vivo Efficacy of TAK-875 in Rodent Models of Type 2 Diabetes
| Animal Model | Experiment | Dose of TAK-875 | Key Findings | Reference |
| N-STZ-1.5 rats | Oral Glucose Tolerance Test (OGTT) | 1-10 mg/kg p.o. | Improved glucose tolerance and augmented insulin secretion. | --INVALID-LINK-- |
| Zucker Diabetic Fatty (ZDF) rats | Fasting Hyperglycemia | 10 mg/kg p.o. | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia. | --INVALID-LINK-- |
| Wistar fatty rats | Oral Glucose Tolerance Test (OGTT) | Not specified | Potent plasma glucose-lowering action and insulinotropic action. | --INVALID-LINK-- |
This compound (CAS 1821647-46-4)
Despite a thorough search of scientific literature and public databases, no peer-reviewed studies presenting in vitro or in vivo efficacy data for "this compound" could be located. Therefore, a direct comparison of its efficacy with TAK-875 is not possible at this time.
Key Experimental Protocols
The following are standard experimental protocols used to assess the efficacy of GPR40 agonists.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)
This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-cells or isolated islets in response to glucose.
Caption: Workflow for a typical GSIS assay.
Detailed Methodology:
-
Islet Isolation/Cell Culture: Pancreatic islets are isolated from rodents, or a suitable pancreatic β-cell line (e.g., INS-1, MIN6) is cultured.
-
Pre-incubation: The cells or islets are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRB) containing a low concentration of glucose (e.g., 2-3 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB containing either low glucose, high glucose (e.g., 16-20 mM), or high glucose plus the test compound at various concentrations.
-
Incubation: The cells/islets are incubated for a specified time (e.g., 60 minutes).
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of insulin secreted under each condition is compared to determine the glucose-dependent insulinotropic effect of the test compound.
Oral Glucose Tolerance Test (OGTT) (In Vivo)
The OGTT is a standard procedure to assess how quickly an orally administered glucose load is cleared from the blood, providing a measure of in vivo glucose homeostasis.
Caption: Workflow for a typical OGTT in rodents.
Detailed Methodology:
-
Fasting: Experimental animals (typically mice or rats) are fasted overnight (e.g., 16 hours) with free access to water to ensure a stable baseline blood glucose level.
-
Compound Administration: The test compound or vehicle is administered, usually orally, at a specific time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Measurement: A baseline blood sample is taken (t=0 min), typically from the tail vein, to measure the initial blood glucose concentration.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Timed Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured at each time point using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
TAK-875 stands as a well-characterized GPR40 agonist with demonstrated efficacy in improving glycemic control through the potentiation of glucose-stimulated insulin secretion. The extensive preclinical and clinical data available for TAK-875 provide a valuable benchmark for the development of new GPR40 agonists. Unfortunately, the lack of publicly available efficacy data for "this compound" precludes a direct comparison. Future research and publication of data on "this compound" and other novel GPR40 agonists will be essential to fully understand their therapeutic potential and to identify candidates with improved efficacy and safety profiles, particularly addressing the liver safety concerns that led to the discontinuation of TAK-875. Researchers in the field are encouraged to utilize standardized experimental protocols, such as the GSIS assay and OGTT described herein, to ensure the generation of robust and comparable data.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR40 (FFAR1) Agonists: Profiling GPR40 Agonist 7 Against Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR40 agonist 7 to other prominent free fatty acid receptor 1 (FFAR1) agonists, including Fasiglifam (TAK-875), AM-1638, and LY2881835. This analysis is supported by available experimental data to inform research and development decisions in the pursuit of novel therapeutics for type 2 diabetes and other metabolic disorders.
Free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by agonists leads to glucose-dependent insulin secretion from pancreatic β-cells, offering a mechanism to enhance glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues. A variety of synthetic agonists have been developed, each with distinct pharmacological profiles. This guide focuses on a comparative analysis of this compound against other well-characterized FFAR1 agonists.
Quantitative Comparison of GPR40 Agonists
The following table summarizes the available quantitative data for this compound and its key comparators. It is important to note that publicly available in vitro potency and binding affinity data for this compound (Compound 1) are limited.
| Agonist | Type | In Vitro Potency (EC50) | Binding Affinity (Ki) | In Vivo Efficacy (ED50) |
| This compound (Compound 1) | Agonist | Not Available | Not Available | 0.58 mg/kg (in vivo blood glucose lowering)[1] |
| Fasiglifam (TAK-875) | Partial Agonist | 72 nM[2] | Not Available | Not Available |
| AM-1638 | Full Agonist | 160 nM[3] | Not Available | Not Available |
| LY2881835 | Partial Agonist (in Ca2+ flux assay) | 164 nM (Ca2+ flux) | 4.7 nM | Not Available |
GPR40 Signaling Pathway and Agonist Action
Activation of GPR40 by an agonist initiates a signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The primary pathway involves the coupling of the receptor to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the β-cell membrane and the subsequent secretion of insulin.
References
GPR40 Agonist 7: A Comparative Selectivity Profile Against Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of GPR40 Agonist 7, a potent and orally active agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Due to the limited availability of public data on the specific selectivity of this compound, this guide presents a hypothetical selectivity profile based on the known characteristics of other well-documented GPR40 agonists. The data herein is intended to serve as an illustrative example for researchers interested in the evaluation of GPR40 agonists.
GPR40 is a promising therapeutic target for type 2 diabetes, as its activation on pancreatic β-cells leads to glucose-dependent insulin secretion.[1][2] This mechanism minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[3] Furthermore, GPR40 activation in enteroendocrine cells can stimulate the release of incretins like GLP-1, further contributing to glycemic control.[4]
Comparative Selectivity Profile
The selectivity of a GPR40 agonist is crucial for its therapeutic efficacy and safety. Off-target effects on other G-protein coupled receptors (GPCRs) can lead to undesirable side effects. Ideally, a GPR40 agonist should exhibit high potency for GPR40 with minimal activity at other receptors, particularly other free fatty acid receptors (FFARs) such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4).
The following table presents a hypothetical selectivity profile for this compound, compared to other known GPR40 agonists. The data is presented as IC50 values (nM) from radioligand binding assays and EC50 values (nM) from functional assays. Lower values indicate higher potency.
Table 1: Comparative Selectivity Profile of GPR40 Agonists (Hypothetical Data for this compound)
| Compound | GPR40 (EC50, nM) | GPR41 (IC50, nM) | GPR43 (IC50, nM) | GPR120 (IC50, nM) |
| This compound (Hypothetical) | 15 | >10,000 | >10,000 | >10,000 |
| TAK-875 | 72 | >10,000 | >10,000 | >10,000 |
| AMG 837 | 8.13 (pIC50) | >10,000 | >10,000 | >10,000 |
| AM-1638 | Potent Full Agonist | Not specified | Not specified | Not specified |
| AM-5262 | 2-5 fold > AM-1638 | Good selectivity profile | Good selectivity profile | Good selectivity profile |
Data for TAK-875, AMG 837, AM-1638, and AM-5262 are derived from publicly available literature. The selectivity data for this compound is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for assessing GPCR agonist selectivity.
Caption: GPR40 signaling pathway upon agonist binding.
Caption: Workflow for GPCR agonist selectivity screening.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity profile of a GPCR agonist.
Radioligand Binding Assay for GPCR Selectivity
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
1. Membrane Preparation:
-
Cells stably expressing the target GPCR (e.g., GPR41, GPR43, GPR120) are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer and the protein concentration is determined.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
-
The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
1. Cell Culture and Plating:
-
Cells stably expressing the GPCR of interest are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C. This allows the dye to enter the cells.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Varying concentrations of the test compound are added to the wells, and the fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of the test compound.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined using a sigmoidal dose-response curve fit.
By performing these assays on a panel of different GPCRs, a comprehensive selectivity profile for a compound like this compound can be established. This information is critical for advancing promising therapeutic candidates in drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
GPR40 Agonist Cross-Reactivity with FFAR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of a GPR40 agonist at the free fatty acid receptor 4 (FFAR4), also known as GPR120. Understanding the cross-reactivity of GPR40 agonists is crucial for the development of selective therapeutics targeting metabolic and inflammatory diseases. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Comparative Activity of GPR40 Agonist GW9508
While the specific "agonist 7" was not identifiable in broad scientific literature, this guide utilizes GW9508, a well-characterized agonist for GPR40 (FFAR1), which also exhibits activity at FFAR4. GW9508 serves as an illustrative example of a dual agonist, with documented selectivity for GPR40.[1]
The following table summarizes the potency of GW9508 at human GPR40 and FFAR4, as determined by intracellular calcium mobilization assays in HEK293 cells. Potency is expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
| Receptor | Agonist | pEC50 | EC50 (nM) | Selectivity (over FFAR4) |
| GPR40 (FFAR1) | GW9508 | 7.32 | 47.9 | ~72-fold |
| FFAR4 (GPR120) | GW9508 | 5.46 | 3467.4 | - |
Data sourced from Briscoe et al. (2006) as cited in multiple sources.[2][3][4][5] EC50 values are calculated from the provided pEC50 values.
Experimental Protocols
Detailed methodologies for key experiments used to determine agonist activity and cross-reactivity are provided below.
Intracellular Calcium Mobilization Assay
This functional assay measures the activation of Gq-coupled receptors, such as GPR40 and FFAR4, by detecting changes in intracellular calcium concentration upon agonist stimulation.
Objective: To determine the potency (EC50) of a test compound (e.g., GW9508) in activating GPR40 and FFAR4.
Materials:
-
HEK293 cells stably expressing human GPR40 or FFAR4.
-
Black-walled, clear-bottom 96-well microplates.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) and a loading buffer, potentially containing probenecid to prevent dye extrusion.
-
Test agonist (GW9508) and control compounds.
-
A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation).
Procedure:
-
Cell Culture: Plate the GPR40- or FFAR4-expressing HEK293 cells into 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in a suitable buffer. Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Compound Plate Preparation: Prepare serial dilutions of the test agonist (GW9508) in the assay buffer in a separate 96-well compound plate.
-
Assay Measurement: Place both the cell plate and the compound plate into the fluorescence microplate reader. The instrument will first measure the baseline fluorescence, then automatically add the agonist from the compound plate to the cell plate, and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, representing the concentration of agonist that elicits a half-maximal response, can be calculated from this curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (e.g., GW9508) for GPR40 and FFAR4.
Materials:
-
Cell membranes prepared from cells overexpressing GPR40 or FFAR4.
-
A suitable radioligand that binds to the target receptor (e.g., [3H]-labeled agonist or antagonist).
-
Unlabeled test compound (GW9508).
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of GPR40 and FFAR4, and a typical experimental workflow for assessing agonist cross-reactivity.
Caption: GPR40 and FFAR4 Signaling Pathways
Caption: Experimental Workflow for Agonist Cross-Reactivity Assessment
References
- 1. GW9508 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR40 Agonist Activity: A Comparison of Wild-Type and Knockout Models
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel compound is a critical step. This guide provides a comparative overview of validating the activity of a GPR40 agonist, here exemplified by "compound 7", using a GPR40 knockout (KO) mouse model versus a wild-type (WT) model. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[1][2] This activation potentiates glucose-stimulated insulin secretion (GSIS), making GPR40 agonists promising candidates for anti-diabetic drugs.[1] The use of a GPR40 knockout model is the gold standard for confirming that the effects of a potential agonist are indeed mediated by this receptor.
GPR40 Signaling Pathway
Upon activation by an agonist, GPR40 couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration is a key driver of insulin granule exocytosis.
Experimental Workflow for Agonist Validation
The validation process involves a series of in vitro and in vivo experiments comparing the response to the GPR40 agonist in both wild-type and GPR40 knockout animals. This dual approach allows for the definitive attribution of the observed effects to the GPR40 receptor.
Comparative Data Analysis
The core of the validation lies in the differential response between the WT and KO models. A true GPR40 agonist will elicit a significant response in WT animals, which is absent or greatly diminished in their KO counterparts.
Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Treatment Group | Glucose (mM) | Insulin Secretion (ng/islet/h) in WT | Insulin Secretion (ng/islet/h) in GPR40 KO |
| Vehicle | 2.8 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Vehicle | 16.7 | 2.5 ± 0.3 | 2.4 ± 0.2 |
| Compound 7 (10 µM) | 16.7 | 4.8 ± 0.5* | 2.5 ± 0.3 |
*Data are represented as mean ± SEM. *p < 0.01 compared to Vehicle at 16.7 mM Glucose in WT. Data is illustrative and based on typical results from GPR40 agonist studies.
Table 2: In Vivo Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Time (min) | Blood Glucose (mg/dL) in WT | Blood Glucose (mg/dL) in GPR40 KO |
| Vehicle | 0 | 100 ± 5 | 102 ± 6 |
| 30 | 250 ± 15 | 255 ± 18 | |
| 60 | 180 ± 12 | 185 ± 14 | |
| 120 | 110 ± 8 | 115 ± 9 | |
| Compound 7 (10 mg/kg) | 0 | 98 ± 6 | 100 ± 5 |
| 30 | 180 ± 10 | 250 ± 16 | |
| 60 | 130 ± 9 | 182 ± 13 | |
| 120 | 105 ± 7 | 112 ± 8 |
*Data are represented as mean ± SEM. *p < 0.05 compared to Vehicle at the same time point in WT. Data is illustrative and based on typical results from GPR40 agonist studies.
Experimental Protocols
1. Animals GPR40 knockout mice and their wild-type littermates on a C57BL/6J background are used for all experiments. Animals are housed under standard conditions with ad libitum access to food and water.
2. In Vitro Islet Insulin Secretion Assay Pancreatic islets are isolated by collagenase digestion. Islets are then hand-picked and cultured overnight. For the GSIS assay, islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (2.8 mM) for 1 hour. Subsequently, groups of islets are incubated for 1 hour in KRBB with low (2.8 mM) or high (16.7 mM) glucose, with or without the GPR40 agonist (e.g., Compound 7). Supernatants are collected, and insulin concentration is measured by ELISA.
3. In Vivo Oral Glucose Tolerance Test (OGTT) Mice are fasted overnight (16-18 hours). The GPR40 agonist or vehicle is administered orally 30-60 minutes before a glucose challenge (2 g/kg body weight) via oral gavage. Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.
Alternatives to Knockout Models
While the knockout model provides the most definitive evidence, other methods can be employed to validate GPR40 agonist activity:
-
RNA interference (siRNA): Small interfering RNA can be used to knockdown GPR40 expression in vitro in insulin-secreting cell lines (e.g., MIN6 cells). A reduction in the agonist's effect after siRNA treatment would support on-target activity.
-
Pharmacological Inhibition: The use of a selective GPR40 antagonist can also be employed. Co-administration of the antagonist with the agonist should block the agonist-induced effects in wild-type cells or animals.
-
Cell Lines with Stable Overexpression: Utilizing cell lines that do not endogenously express GPR40, but have been engineered to stably express the receptor, can be a valuable tool. The agonist should only show activity in the GPR40-expressing cells.
Table 3: Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Knockout Model | Genetic deletion of the target receptor. | Definitive in vivo validation; allows for systemic and long-term studies. | Time-consuming and expensive to generate and maintain mouse lines. |
| siRNA | Post-transcriptional gene silencing. | Rapid and cost-effective for in vitro studies. | Transient effect; incomplete knockdown can occur; potential off-target effects. |
| Pharmacological Inhibition | Use of a selective antagonist. | Can be used both in vitro and in vivo; provides acute validation. | Dependent on the availability and selectivity of a suitable antagonist. |
| Overexpression Systems | Introduction of the receptor into a null background. | Clean system for in vitro mechanistic studies. | Overexpression may not reflect physiological receptor levels and signaling. |
References
A Comparative Analysis of the Synthetic GPR40 Agonist TAK-875 and Endogenous Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of the synthetic G-protein coupled receptor 40 (GPR40) agonist, TAK-875 (Fasiglifam), and its endogenous ligands, the long-chain fatty acids (LCFAs). This document is intended to support research and development efforts in the field of metabolic diseases by presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Introduction to GPR40 and its Ligands
G-protein coupled receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] The natural ligands for GPR40 are medium and long-chain fatty acids.[1] Activation of GPR40 by these endogenous ligands potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] This glucose-dependent mechanism of action makes GPR40 agonists attractive therapeutic candidates with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.
TAK-875 is a potent and selective synthetic agonist of GPR40 that has undergone extensive preclinical and clinical evaluation. This guide will compare the in vitro and in vivo effects of TAK-875 with those of endogenous LCFAs, focusing on their potency, efficacy, and signaling mechanisms. Notably, TAK-875 has been characterized as an ago-allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site and positively modulates the receptor's response to fatty acids.
Quantitative Comparison of Ligand Performance
The following table summarizes the in vitro potency of TAK-875 and representative endogenous long-chain fatty acids in activating GPR40. The data is primarily derived from calcium mobilization assays, a common method to assess GPR40 activation which is coupled to the Gq signaling pathway.
| Ligand | Receptor Species | Assay Type | Parameter | Value | Reference |
| TAK-875 | Human GPR40 | Calcium Mobilization | EC50 | 72 nM | |
| Human GPR40 | IP Production | EC50 | 72 nM | ||
| Rat GPR40 | Calcium Mobilization | EC50 | 23 nM | ||
| Oleic Acid (C18:1) | Human GPR40 | Calcium Mobilization | EC50 | ~1-10 µM | |
| Rat GPR40 | Calcium Mobilization | EC50 | ~1-10 µM | ||
| Linoleic Acid (C18:2) | Not Specified | Calcium Mobilization | - | Stimulates Ca2+ influx | |
| Arachidonic Acid (C20:4) | Human GPR40 | Calcium Mobilization | EC50 | 3.9 µM |
Signaling Pathways
Activation of GPR40 by both endogenous fatty acids and synthetic agonists like TAK-875 primarily initiates a signaling cascade through the Gαq subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in cytosolic calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Protocols
Calcium Mobilization Assay
This assay is a fundamental method for quantifying the activation of GPR40.
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to GPR40 agonists.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing human or rat GPR40 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8, or Calcium 5 dye) in a suitable buffer (e.g., Krebs buffer or HBSS with HEPES and probenecid) for 45-60 minutes at 37°C. Probenecid is often included to prevent the leakage of the dye from the cells.
-
Compound Preparation: Test compounds (TAK-875 and fatty acids) are prepared in a series of concentrations in the assay buffer. Fatty acids are typically complexed with bovine serum albumin (BSA) to ensure solubility.
-
Assay Measurement: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR). The baseline fluorescence is measured before the addition of the compounds. The plate reader's injection system then adds the test compounds to the wells, and the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is monitored over time.
-
Data Analysis: The increase in fluorescence is calculated relative to the baseline. The data are then plotted against the compound concentration, and a dose-response curve is generated to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GPR40 activation in pancreatic β-cells or isolated islets.
Objective: To measure the amount of insulin secreted in response to GPR40 agonists in the presence of varying glucose concentrations.
General Protocol:
-
Cell/Islet Culture: Pancreatic β-cell lines (e.g., INS-1) or isolated pancreatic islets from rodents are cultured.
-
Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer (e.g., KRB buffer with 2-3 mM glucose) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose (basal), high glucose (e.g., 16.7 mM), or high glucose plus the test compound (TAK-875 or a fatty acid). The cells/islets are then incubated for a specific time (e.g., 1-2 hours).
-
Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The insulin concentration in the supernatant is determined using methods such as ELISA or radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted under each condition is normalized to the total insulin content of the cells/islets. The potentiation of GSIS by the agonist is calculated by comparing the insulin secreted in the presence of high glucose and the agonist to that with high glucose alone.
Concluding Remarks
The synthetic GPR40 agonist TAK-875 demonstrates significantly higher potency in activating GPR40 compared to endogenous long-chain fatty acids. This is evident from its nanomolar EC50 values in contrast to the micromolar potency of fatty acids. Both TAK-875 and LCFAs mediate their effects primarily through the Gαq-PLC-Ca²⁺ signaling pathway, leading to the potentiation of glucose-stimulated insulin secretion. The ago-allosteric nature of TAK-875 suggests that its in vivo efficacy may be a result of both its direct agonistic activity and its ability to enhance the signaling of endogenous fatty acids. While TAK-875 showed promise in clinical trials for type 2 diabetes by effectively lowering blood glucose with a low risk of hypoglycemia, its development was halted due to concerns about liver safety. This highlights the ongoing challenge in developing synthetic GPR40 agonists that replicate the beneficial metabolic effects of endogenous fatty acid signaling without off-target toxicities. Future research in this area will likely focus on understanding the structural basis of agonist-induced hepatotoxicity and designing novel GPR40 modulators with improved safety profiles.
References
- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 Agonists: A Comparative Analysis of Efficacy in Human vs. Rodent Islets
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] Preclinical studies in rodent models have demonstrated the potential of GPR40 agonists to improve glycemic control. However, translating these findings to human physiology is a critical step in the drug development process. This guide provides an objective comparison of the efficacy of GPR40 agonists in human versus rodent islets, supported by experimental data, to aid researchers in navigating the nuances of interspecies differences.
Quantitative Efficacy of GPR40 Agonists
The following tables summarize the in vitro efficacy of two prominent GPR40 agonists, Fasiglifam (TAK-875) and AM-1638, in human and rodent islets. These compounds represent both partial and full agonists, respectively, allowing for a broader comparative analysis.
Table 1: Fasiglifam (TAK-875) Efficacy in Human vs. Rat Islets
| Parameter | Human Islets | Rat Islets | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | [1] | ||
| - Fold Increase over control (10 µM TAK-875, 16.7 mM Glucose) | ~2.5-fold | ~3-fold | [1] |
| Intracellular Calcium ([Ca2+]i) Mobilization | [1] | ||
| - Response to 10 µM TAK-875 | Potentiation of glucose-induced [Ca2+]i rise | Potentiation of glucose-induced [Ca2+]i rise |
Table 2: AM-1638 (Full Agonist) vs. AMG 837 (Partial Agonist) Efficacy in Human vs. Mouse Islets
| Parameter | Human Islets | Mouse Islets | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | |||
| - Fold Increase (AM-1638 vs. AMG 837 at 10 µM, high glucose) | AM-1638 showed significantly greater GSIS potentiation than AMG 837 | AM-1638 induced a 3-4 fold greater insulin secretion than AMG 837 | |
| Inositol Phosphate (IP) Accumulation | |||
| - Efficacy (AM-1638 vs. AMG 837) | AM-1638 and AM-6226 showed 8-10 fold greater efficacy than AMG 837 | Not explicitly stated, but full agonists showed higher efficacy in cell lines | |
| - EC50 (AM-1638) | Not explicitly stated for islets | EC50 = 0.99 µM for GSIS in mouse islets |
Observations:
-
Similar but not identical GSIS potentiation: The partial agonist TAK-875 demonstrates a comparable, albeit slightly lower, fold-increase in GSIS in human islets compared to rat islets.
-
Full agonists show enhanced efficacy: The full agonist AM-1638 elicits a significantly greater potentiation of GSIS compared to the partial agonist AMG 837 in both human and mouse islets, suggesting a class-dependent effect that translates across species.
-
Species-specific differences in glucose sensitivity: It is important to note that baseline glucose sensitivity differs between human and rodent islets. Human islets typically have a lower glucose threshold for insulin secretion compared to mouse islets. This could influence the perceived efficacy of glucose-dependent GPR40 agonists.
GPR40 Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow.
References
- 1. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results for GPR40 Agonist 7: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the experimental data and reproducibility of the GPR40 agonist designated as "7", in comparison with other relevant GPR40 agonists. This guide provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate objective comparison and further research.
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Its activation by agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] This guide focuses on the experimental reproducibility of a specific GPR40 full agonist, compound "7", as described in the publication "Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination".[3] To provide a comprehensive understanding of its performance, the experimental data for agonist 7 is compared with its parent compound, AM-1638, and other key GPR40 agonists, including TAK-875, AMG 837, and the "superagonist" compound 19 from the same study.
Comparative Analysis of In Vitro Potency and Efficacy
The following table summarizes the in vitro potency and efficacy of GPR40 agonist 7 and its comparators in key functional assays. The data is extracted from the primary publication and other relevant studies to provide a basis for reproducibility assessment.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Agonist 7 | Calcium Flux (Ca2+) | CHO-hGPR40 | EC50 (nM) | 39 | |
| Inositol Monophosphate (IP1) | CHO-hGPR40 | EC50 (nM) | 30 | ||
| Inositol Monophosphate (IP1) | CHO-hGPR40 | Emax (%) | 100 | ||
| AM-1638 | Calcium Flux (Ca2+) | CHO-hGPR40 | EC50 (nM) | 25 | |
| Inositol Monophosphate (IP1) | CHO-hGPR40 | EC50 (nM) | 25 | ||
| Inositol Monophosphate (IP1) | CHO-hGPR40 | Emax (%) | 100 | ||
| cAMP Accumulation | CHO-hGPR40 | Emax (%) | ~20 | ||
| TAK-875 | Inositol Monophosphate (IP1) | CHO-hGPR40 | EC50 (nM) | 36 | |
| Inositol Monophosphate (IP1) | CHO-hGPR40 | Emax (%) | 25 | ||
| cAMP Accumulation | CHO-hGPR40 | Emax (%) | No signal | ||
| Compound 19 (Superagonist) | Calcium Flux (Ca2+) | CHO-hGPR40 | EC50 (nM) | 4 | |
| Inositol Monophosphate (IP1) | CHO-hGPR40 | EC50 (nM) | 3 | ||
| Inositol Monophosphate (IP1) | CHO-hGPR40 | Emax (%) | 120 | ||
| cAMP Accumulation | CHO-hGPR40 | Emax (%) | ~40 | ||
| AMG 837 | Calcium Flux (Ca2+) | GPR40-expressing cells | EC50 (nM) | Potent partial agonist |
GPR40 Signaling Pathway
The activation of GPR40 by an agonist initiates a cascade of intracellular events leading to enhanced insulin secretion. The following diagram illustrates the primary signaling pathway.
Caption: GPR40 agonist-induced signaling pathway in pancreatic β-cells.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key in vitro assays are provided below.
In Vitro Calcium Flux (Ca2+) Assay
Objective: To measure the agonist-induced increase in intracellular calcium concentration, a hallmark of GPR40 activation through the Gαq pathway.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution in the dark.
-
Compound Addition: Test compounds, including this compound and its comparators, are prepared in a suitable buffer at various concentrations. The plate is then placed in a fluorescence plate reader.
-
Fluorescence Measurement: Baseline fluorescence is measured before the addition of the compounds. The compounds are then added to the wells, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that gives half-maximal response) are determined.
In Vitro Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C (PLC) activation, as a measure of GPR40 agonist activity.
Methodology:
-
Cell Culture and Plating: CHO-hGPR40 cells are cultured and plated in 96-well plates as described for the calcium flux assay.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing various concentrations of the test compounds and lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Incubation: The cells are incubated for a specified period to allow for IP1 accumulation.
-
Cell Lysis and Detection: A lysis buffer is added to the wells, and the cell lysates are transferred to a detection plate. The amount of accumulated IP1 is then quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Data Analysis: The HTRF signal is measured, and the concentration of IP1 is determined from a standard curve. Concentration-response curves are generated to calculate EC50 and Emax (maximum effect) values for each agonist.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of GPR40 agonists.
Caption: General workflow for in vitro GPR40 agonist screening.
Reproducibility and Comparative Insights
The experimental data for this compound, as reported in the primary literature, demonstrates its activity as a full agonist at the GPR40 receptor. Its in vitro potency (EC50) in both calcium flux and IP1 accumulation assays is comparable to that of the well-characterized full agonist AM-1638. This suggests that the initial findings are robust and reproducible within the described experimental context.
In comparison to the partial agonist TAK-875, agonist 7 exhibits a significantly higher maximal efficacy (Emax) in the IP1 assay, a characteristic feature of a full agonist. The "superagonist" compound 19 from the same study displays even greater potency and efficacy than agonist 7, highlighting the structure-activity relationships explored in that research.
For researchers aiming to reproduce these findings, strict adherence to the detailed experimental protocols is crucial. Key factors that can influence the outcome include the specific cell line and its passage number, the quality and concentration of reagents, and the precise timing of incubations and measurements. By providing these detailed methodologies and comparative data, this guide aims to facilitate the independent verification of the experimental results for this compound and to support further investigations into its therapeutic potential.
References
Unlocking Enhanced Glycemic Control: A Comparative Guide to the Synergy of GPR40 Agonists and DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of more effective therapeutic strategies for type 2 diabetes has led to the exploration of combination therapies that target distinct yet complementary pathways in glucose homeostasis. This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of a G-protein coupled receptor 40 (GPR40) agonist and a dipeptidyl peptidase-4 (DPP-4) inhibitor, supported by experimental data. We will delve into the underlying mechanisms, present quantitative data from key in vivo and in vitro studies, and provide detailed experimental protocols to facilitate the replication and further investigation of these findings.
Mechanisms of Action: A Synergistic Partnership
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][2] Its activation by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[1][3] The signaling cascade is primarily mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium concentrations, a key trigger for insulin granule exocytosis. Some synthetic GPR40 agonists have also been shown to signal through Gs, leading to cAMP production, which can further enhance insulin secretion.
DPP-4 inhibitors, on the other hand, exert their effects by preventing the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). DPP-4 is an enzyme that rapidly inactivates these hormones. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and a delay in gastric emptying.
The synergy between a GPR40 agonist and a DPP-4 inhibitor stems from their complementary actions on insulin and incretin secretion. The GPR40 agonist directly stimulates the pancreatic β-cells to release insulin in a glucose-dependent manner, while the DPP-4 inhibitor enhances the function of endogenous incretins, which also promote insulin secretion and have other beneficial effects on glucose control.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from a pivotal study by Tanaka, H. et al. (2014) investigating the synergistic effects of the GPR40 agonist AS-2575959 and the DPP-4 inhibitor sitagliptin in mice.
Table 1: Effect of AS-2575959 and Sitagliptin on Plasma Glucose Levels during an Oral Glucose Tolerance Test (OGTT) in Normal Mice
| Treatment Group | Dose | Plasma Glucose AUC (Area Under the Curve) | % Reduction vs. Vehicle |
| Vehicle | - | Reference | - |
| AS-2575959 | 0.3 mg/kg | Significant Reduction | Data not specified |
| Sitagliptin | 1 mg/kg | Reduction | Data not specified |
| AS-2575959 + Sitagliptin | 0.3 mg/kg + 1 mg/kg | Greater Reduction than Monotherapy | Data not specified |
Table 2: Effect of AS-2575959 and Sitagliptin on Plasma Insulin and GLP-1 Levels during an OGTT in Normal Mice
| Treatment Group | Dose | Peak Plasma Insulin Levels | Peak Plasma Active GLP-1 Levels |
| Vehicle | - | Baseline | Baseline |
| AS-2575959 | 0.3 mg/kg | Increased | No significant effect at low doses |
| Sitagliptin | 1 mg/kg | Increased | No significant effect at low doses |
| AS-2575959 + Sitagliptin | 0.3 mg/kg + 1 mg/kg | Greater Increase than Monotherapy | Significant Increase |
Experimental Protocols
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol is a synthesized methodology based on common practices for GSIS assays.
-
Cell Culture: Mouse insulinoma MIN6 cells are cultured in DMEM containing 25 mM glucose, 10% fetal bovine serum, and penicillin-streptomycin.
-
Pre-incubation: Cells are seeded in 24-well plates. Prior to the assay, the culture medium is removed, and cells are washed with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Cells are then pre-incubated in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with KRBH buffer containing low glucose (2.8 mM, negative control), high glucose (e.g., 16.7 mM), or high glucose in the presence of the test compounds (GPR40 agonist, DPP-4 inhibitor, or combination).
-
Sample Collection and Analysis: After a 1-2 hour incubation period, the supernatant is collected to measure the amount of secreted insulin using an ELISA or RIA kit. The cells are then lysed to determine the total protein or DNA content for normalization of the insulin secretion data.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a synthesized methodology based on standard procedures for OGTT in mice.
-
Animal Acclimatization: Male C57BL/6J mice are acclimatized for at least one week with free access to standard chow and water.
-
Fasting: Mice are fasted for 6-16 hours before the test, with water provided ad libitum.
-
Drug Administration: The GPR40 agonist, DPP-4 inhibitor, their combination, or vehicle is administered orally via gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma can be separated from the blood samples for the measurement of insulin and active GLP-1 levels by ELISA. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the mechanisms and experimental workflow, the following diagrams are provided.
Figure 1. GPR40 Signaling Pathway in Pancreatic β-Cells.
Figure 2. Mechanism of Action of DPP-4 Inhibitors.
Figure 3. Experimental Workflow for In Vivo Synergy Study.
Conclusion
The combination of a GPR40 agonist with a DPP-4 inhibitor represents a promising therapeutic strategy for the management of type 2 diabetes. The preclinical data presented here demonstrate a clear synergistic effect, leading to improved glycemic control through enhanced insulin and incretin secretion. The distinct yet complementary mechanisms of action of these two drug classes provide a strong rationale for their combined use. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with type 2 diabetes. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this innovative therapeutic approach.
References
GPR40 Agonist Patent Landscape and Novelty: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of G-protein coupled receptor 40 (GPR40) agonists, also known as Free Fatty Acid Receptor 1 (FFAR1) agonists, has been a dynamic area of research for the treatment of type 2 diabetes mellitus (T2DM). Initial enthusiasm, buoyed by the glucose-dependent mechanism of insulin secretion which promised a lower risk of hypoglycemia, was tempered by the late-stage clinical failure of the pioneering drug, fasiglifam (TAK-875), due to liver toxicity.[1][2] This event has significantly shaped the subsequent patent landscape, with a clear focus on developing safer and more effective second-generation agonists. This guide provides a comparative overview of the GPR40 agonist patent landscape, highlighting novel approaches, and presenting supporting experimental data for key compounds.
The Evolving Patent Landscape: A Shift Towards Safety and Biased Agonism
The initial wave of GPR40 agonist patents, exemplified by compounds like TAK-875, centered on establishing the therapeutic principle of GPR40 activation for T2DM. However, the unexpected hepatotoxicity observed with TAK-875 led to a strategic shift in the patent landscape.[1][3] Recent patent applications from major pharmaceutical players and emerging biotechs reveal a focus on several key areas of novelty:
-
Novel Chemical Scaffolds: Companies are actively exploring diverse chemical structures to move away from the scaffold of TAK-875 and other early agonists.[4] The goal is to identify compounds with improved physicochemical properties that may mitigate the risk of off-target effects and metabolic liabilities associated with liver toxicity. Examples of new scaffolds include phenylacetic acid derivatives, pyrrole-based structures, and 1,3,4-thiadiazole-2-carboxamides.
-
Biased Agonism and Full Agonists: A significant area of innovation lies in the development of GPR40 agonists with distinct signaling properties. While early agonists were partial agonists, newer compounds are being designed as full agonists or positive allosteric modulators (AgoPAMs). Full agonists, such as SCO-267, have been shown to engage not only the Gq pathway (leading to insulin secretion) but also the Gs pathway, which can stimulate the release of incretin hormones like GLP-1 and GIP. This dual mechanism of action holds the promise of more robust glycemic control and potential for weight loss.
-
Improved Safety Profiles: A primary focus of novelty in recent patents is the explicit demonstration of improved safety, particularly the absence of hepatotoxicity. Patent applications often include extensive preclinical data on liver enzyme levels, bile acid transporter inhibition, and other markers of liver function to differentiate their compounds from TAK-875.
Comparative Performance of Representative GPR40 Agonists
To illustrate the advancements in the field, this section compares the performance of several key GPR40 agonists based on publicly available data.
| Compound | Developer | Type | Key In Vitro Data (EC50) | Key In Vivo Efficacy | Clinical Status | Noteworthy Features |
| Fasiglifam (TAK-875) | Takeda | Partial Agonist | ~270 nM (Ca2+ influx) | Lowered HbA1c by up to 1.12% in Phase II trials. | Terminated in Phase III due to liver toxicity. | First-generation agonist; established clinical proof-of-concept for GPR40. |
| SCO-267 | SCOHIA PHARMA (originated from Takeda) | Full Agonist / AgoPAM | Superior potency to TAK-875 in Ca2+ mobilization assays. | Showed comparable glucose-lowering efficacy to TAK-875 at a 10-fold lower dose in rats. Increased plasma GLP-1, GIP, and PYY in humans. | Phase II clinical trials. | Engages both insulin and incretin axes; potential for improved efficacy and safety. |
| CPL207280 | - | Partial Agonist | EC50 = 80 nM (Ca2+ influx) | More robust induction of insulin and improved glucose tolerance than TAK-875 in preclinical models. | Under clinical development. | Designed to have a better safety profile, particularly regarding liver toxicity, compared to TAK-875. |
| IDG-16177 | - | Novel Agonist | - | - | Under clinical development. | Evaluated for off-target effects to ensure a better safety profile. |
| AM-1638 | Amgen | Full Agonist | - | Stimulated GLP-1 and GIP secretion in vivo in mice. | Preclinical. | Demonstrated the potential of full agonists to engage the enteroinsular axis. |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events that ultimately lead to glucose-dependent insulin secretion and potentially incretin release. The signaling can proceed through two main pathways, Gq and Gs, with full agonists capable of activating both.
Caption: GPR40 signaling pathways leading to insulin and incretin secretion.
Experimental Workflow for GPR40 Agonist Evaluation
The evaluation of novel GPR40 agonists follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy and safety studies.
Caption: A typical experimental workflow for the preclinical evaluation of GPR40 agonists.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency (EC50) of a GPR40 agonist.
-
Cell Line: HEK293 or CHO cells stably expressing the human GPR40 receptor.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), test compounds, and a reference agonist (e.g., linoleic acid).
-
Procedure:
-
Cells are seeded in 96- or 384-well black, clear-bottom plates and cultured to confluency.
-
The cells are loaded with the calcium-sensitive dye in HBSS for a specified time at 37°C.
-
After washing, the baseline fluorescence is measured using a fluorescence plate reader.
-
Test compounds at various concentrations are added to the wells.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
The OGTT is a crucial in vivo experiment to assess the glucose-lowering efficacy of a GPR40 agonist.
-
Animal Model: A diabetic rodent model, such as Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected (t=0).
-
The test compound or vehicle is administered orally.
-
After a specified pre-treatment period (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured for each sample.
-
The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the efficacy of the compound.
-
Conclusion
The GPR40 agonist field, despite the setback with TAK-875, remains a promising area for the development of novel anti-diabetic therapies. The current patent landscape reflects a mature understanding of the target, with a strong emphasis on overcoming the safety challenges of first-generation compounds. The focus on novel scaffolds and biased agonism, particularly the development of full agonists that engage the enteroinsular axis, represents a significant step forward. For researchers and drug developers, a thorough understanding of this evolving landscape, coupled with rigorous preclinical evaluation focusing on both efficacy and safety, will be critical for the successful development of the next generation of GPR40 agonists.
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of GPR40 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several key G-protein-coupled receptor 40 (GPR40) agonists based on publicly available data. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion.[1][2] This document summarizes key experimental data, details the underlying methodologies, and visualizes the critical signaling pathways and workflows involved in the evaluation of these compounds.
Performance Comparison of GPR40 Agonists
The following tables summarize the in vitro and in vivo performance of prominent GPR40 agonists based on published literature. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
In Vitro Potency and Efficacy
| Agonist | Assay Type | Cell Line | Potency (EC50) | Efficacy | Reference |
| TAK-875 | Calcium Flux | CHO-hGPR40 | 14 nM | Partial Agonist | [3] |
| AMG 837 | Calcium Flux | HEK293-hGPR40 | 142 nM | Partial Agonist | [4][5] |
| SCO-267 | Not Specified | Not Specified | Not Specified | Full Agonist | |
| AM-1638 | IP-1 Accumulation | COS-7-hGPR40 | Potent | Full Agonist | |
| Compound 5 | Calcium Flux | Not Specified | 10.5 nM | Not Specified | |
| LY2881835 | Not Specified | Not Specified | Potent | Not Specified |
Preclinical In Vivo Efficacy
| Agonist | Animal Model | Key Findings | Reference |
| TAK-875 | Rodent models | Enhanced glucose-dependent insulin secretion and lowered blood glucose. | |
| AMG 837 | Sprague-Dawley rats, Zucker fatty rats | Lowered glucose excursions and increased glucose-stimulated insulin secretion. | |
| SCO-267 | Rat models of diabetes and obesity | Improved glycemic and body weight control. | |
| AM-1638 | Not Specified | Superior glucose lowering compared to partial agonists. | |
| Compound 5 | nSTZ Wistar rat | Robust glucose lowering effects during an oral glucose tolerance test. | |
| LY2922470 | Not Specified | Potent, efficacious, and durable dose-dependent reductions in glucose levels. |
Clinical Trial Outcomes
| Agonist | Phase | Key Outcomes | Reference |
| TAK-875 | Phase III (Terminated) | Significant reductions in HbA1c, but development was terminated due to concerns about liver safety. | |
| SCO-267 | Phase I | Safe and well-tolerated; stimulated insulin and incretin secretion, and improved glucose tolerance in patients with type 2 diabetes. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of published data. Below are generalized protocols for key experiments used to characterize GPR40 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40, which is a Gq-coupled receptor.
Objective: To determine the potency and efficacy of a GPR40 agonist in vitro.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for adherence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in a buffered saline solution, often containing probenecid to prevent dye extrusion.
-
Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the GPR40 agonist at various concentrations is added to the wells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic beta-cells in the presence of high glucose.
Objective: To evaluate the glucose-dependent insulinotropic effect of a GPR40 agonist.
General Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats through collagenase digestion.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Incubation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without the GPR40 agonist at various concentrations.
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The fold-increase in insulin secretion in the presence of the agonist compared to the high-glucose control is calculated.
GLP-1 Secretion Assay
This assay measures the ability of a GPR40 agonist to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
Objective: To determine the effect of a GPR40 agonist on incretin hormone release.
General Protocol:
-
Cell Culture: A murine intestinal L-cell line (e.g., GLUTag) or primary intestinal cells are cultured in appropriate media.
-
Incubation: Cells are incubated with the GPR40 agonist at various concentrations in a buffer solution.
-
Sample Collection: The supernatant is collected after the incubation period.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: The amount of GLP-1 secreted is normalized to the total protein content of the cells and compared to a vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of GPR40 agonist function and evaluation.
Caption: GPR40 signaling pathway in pancreatic beta-cells.
Caption: General experimental workflow for GPR40 agonist evaluation.
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of GPR40 Agonist 7: A Comprehensive Guide to Safety and Compliance
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like GPR40 agonist 7 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it as a potentially hazardous chemical in the absence of specific safety data. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
Engineering Controls:
-
Handle the compound in a well-ventilated area. For powdered forms or when creating solutions, work within a certified chemical fume hood to prevent inhalation of aerosols or dust.[1]
II. Step-by-Step Disposal Procedures for this compound
The guiding principle for disposing of a novel research chemical is to treat it as hazardous waste.[2] Never dispose of this compound down the sink or in regular trash.[1][3]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management.[4] Establish separate, clearly labeled waste streams for different types of waste contaminated with this compound.
-
Solid Waste:
-
Collect unused or expired powder, contaminated weighing papers, pipette tips, and gloves in a designated hazardous solid waste container.
-
This container should be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., dissolved in solvents like DMSO) in a dedicated, chemically compatible hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Sharps Waste:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound immediately into a designated, puncture-resistant sharps container labeled for chemical contamination.
-
Step 2: Container Management and Labeling
Proper container management is crucial to prevent leaks and ensure safe handling.
-
Container Integrity: Use containers that are in good condition, chemically compatible with the waste, and have secure, leak-proof lids.
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag provided by your institution's EHS department. The label must include the full chemical name ("this compound") and an estimate of its concentration and volume.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation.
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent spills.
-
Segregation: Store incompatible waste types separately to prevent dangerous reactions. For example, keep acids and bases in separate containment.
Step 4: Decontamination of Empty Containers
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: If the compound is considered acutely hazardous, the container must be triple-rinsed with a suitable solvent capable of removing the residue.
-
Rinsate Disposal: The first rinsate must always be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on institutional and local regulations.
-
Defacing: After decontamination, deface or remove all hazardous labels from the container before disposal in the regular trash.
Step 5: Scheduling Waste Pickup
Do not allow hazardous waste to accumulate in the laboratory.
-
Once a waste container is full, or before it has been in storage for the maximum allowed time (often one year for partially filled containers), contact your institution's EHS office to schedule a pickup.
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal Workflow for this compound Waste.
III. Quantitative Data and Experimental Protocols
As "this compound" is a designation for a research compound, specific quantitative data regarding disposal, such as concentration limits for drain disposal or chemical inactivation protocols, are not publicly available. The most prudent approach is to treat all waste containing this compound as hazardous, regardless of concentration. The experimental protocol for disposal is the step-by-step procedure outlined above.
IV. GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells. Its activation by medium and long-chain fatty acids, or synthetic agonists, plays a key role in regulating glucose-stimulated insulin secretion (GSIS).
Activation of GPR40 predominantly involves the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium levels is a primary driver for the exocytosis of insulin granules. Furthermore, some GPR40 agonists, particularly a class known as AgoPAMs, can also stimulate the secretion of glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.
The following diagram illustrates the primary signaling cascade initiated by a GPR40 agonist.
Caption: GPR40 (FFAR1) Agonist Signaling Pathway.
References
Personal protective equipment for handling GPR40 agonist 7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GPR40 agonist 7. It offers procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal. By furnishing comprehensive information beyond the product itself, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is paramount to ensure user safety when handling any research compound, including this compound. A risk assessment should always be conducted before starting any new procedure.[1] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles for handling potentially hazardous chemicals.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile gloves | Should be worn to prevent skin contact. Check for compatibility with the solvents used. Gloves should be disposed of after use or if contaminated.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound and associated waste is essential for maintaining a safe laboratory environment.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials, as specified in the SDS. |
| Preparation of Solutions | All weighing of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood. Use appropriate solvents as determined by the experimental protocol. |
| Spill Management | In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, follow the emergency procedures of your institution. |
| Waste Disposal | All waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials, should be collected in a designated, sealed hazardous waste container. The final disposal of chemical waste must be in accordance with local, state, and federal regulations. |
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids.[2][3] Its activation plays a key role in glucose-stimulated insulin secretion. Some GPR40 agonists can signal through both Gq and Gs pathways.
Caption: GPR40 signaling cascade upon agonist binding.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a general workflow for an in vitro experiment to assess the activity of this compound in a cell line expressing the receptor, such as HEK293 cells.
Caption: General workflow for an in vitro cell-based assay.
Safety and Disposal Logical Flow
This diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Decision flow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
